molecular formula C7H7NO3 B082057 5-Methoxy-2-nitrosophenol CAS No. 13895-38-0

5-Methoxy-2-nitrosophenol

Cat. No.: B082057
CAS No.: 13895-38-0
M. Wt: 153.14 g/mol
InChI Key: RNBFLAJNUZQUIK-UHFFFAOYSA-N
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Description

5-Methoxy-2-nitrosophenol is an organic research compound with the molecular formula C7H7NO3 and a CAS Registry Number of 83801 . As a nitrosophenol derivative, it features both phenolic hydroxyl and nitroso functional groups, which may make it a subject of interest in various research fields such as synthetic chemistry, materials science, and as a potential intermediate for more complex molecules . The structural and physicochemical data for this compound, including its SMILES representation (COC1=CC(=C(C=C1)N=O)O) and InChIKey (RNBFLAJNUZQUIK-UHFFFAOYSA-N), are available to aid researchers in their work . This product is intended for research and further manufacturing applications only and is strictly not for direct human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-2-nitrosophenol
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InChI

InChI=1S/C7H7NO3/c1-11-5-2-3-6(8-10)7(9)4-5/h2-4,9H,1H3
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InChI Key

RNBFLAJNUZQUIK-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

COC1=CC(=C(C=C1)N=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
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DSSTOX Substance ID

DTXSID2065674
Record name Phenol, 5-methoxy-2-nitroso-
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Molecular Weight

153.14 g/mol
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CAS No.

13895-38-0
Record name 5-Methoxy-2-nitrosophenol
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Record name 5-Methoxy-2-nitrosophenol
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Record name Phenol, 5-methoxy-2-nitroso-
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Foundational & Exploratory

5-Methoxy-2-nitrosophenol CAS 13895-38-0 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Methoxy-2-nitrosophenol (CAS 13895-38-0): Properties, Synthesis, and Handling

Introduction

This compound (CAS No: 13895-38-0) is a substituted aromatic compound possessing three key functional groups: a hydroxyl (phenol), a methoxy (ether), and a nitroso group.[1] This unique combination of functionalities, particularly the ortho-relationship of the nitroso and hydroxyl groups, imparts specific chemical properties and reactivity, making it a molecule of interest for researchers in organic synthesis and materials science. While not a widely commercialized product, its structure suggests potential as a versatile intermediate for the synthesis of more complex molecules, such as dyes, pharmaceutical agents, and ligands for coordination chemistry.

This guide provides a comprehensive overview of this compound, consolidating its known physicochemical properties, outlining a plausible synthetic pathway, discussing its key reactivity—including its tautomeric nature—and detailing critical safety and handling protocols for laboratory use.

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. The experimental data is complemented by predicted values where necessary.

PropertyValueSource
CAS Number 13895-38-0[1]
Molecular Formula C₇H₇NO₃[1]
Molecular Weight 153.14 g/mol [1][2]
IUPAC Name This compound
Synonyms 2-Nitroso-5-methoxyphenol, 4-Nitrosoresorcinol 1-monomethyl ether, Coniferron[1][2]
Appearance White to Yellow to Orange powder or crystals[2]
Melting Point 156 °C[1][2]
Boiling Point 310.0 ± 32.0 °C (Predicted)[2]
Density 1.26 ± 0.1 g/cm³ (Predicted)[1][2]

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway: Electrophilic Nitrosation

The synthesis of this compound can be logically achieved through the electrophilic nitrosation of 3-methoxyphenol. The phenol group is a strong activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. The methoxy group is also activating and ortho-, para-directing. In 3-methoxyphenol, the positions ortho and para to the hydroxyl group (positions 2, 4, and 6) are highly activated. The position ortho to the hydroxyl and para to the methoxy (position 2) is sterically accessible and electronically favored, making it the primary site for substitution.

The electrophile, the nitrosonium ion (NO⁺), is typically generated in situ from sodium nitrite and a strong acid, such as sulfuric or hydrochloric acid, under cold conditions to prevent its decomposition.

Synthesis cluster_conditions Conditions Reactant1 3-Methoxyphenol Edge1 Reactant1->Edge1 Reactant2 NaNO₂ / H₂SO₄ (aq) Reactant2->Edge1 Condition1 0-5 °C Product This compound Edge1->Condition1 Edge1->Product Electrophilic Nitrosation

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound
  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-methoxyphenol (1 equivalent) in a suitable solvent like dilute aqueous ethanol. Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Acidification: Slowly add concentrated sulfuric acid (approx. 2 equivalents) dropwise while stirring vigorously, ensuring the temperature does not rise above 5 °C.

  • Nitrosation: Prepare a solution of sodium nitrite (1.05 equivalents) in water. Add this solution dropwise from the dropping funnel to the reaction mixture over 30-60 minutes. Maintain the temperature strictly between 0-5 °C throughout the addition. The solution may change color.

  • Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.

  • Isolation: The product may precipitate from the solution. Collect the solid product by vacuum filtration. If no precipitate forms, the product can be extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the crude product with cold water to remove any unreacted salts. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product.

Key Reactivity: Nitroso-Oxime Tautomerism

A defining characteristic of ortho-nitrosophenols is their existence in a tautomeric equilibrium with their corresponding ortho-quinone monooxime form.[3][4] This equilibrium is a type of phenol-keto tautomerism, where a proton transfer occurs between the phenolic oxygen and the nitroso nitrogen, accompanied by a rearrangement of the pi-electron system.[5] In the solid state and in many solvents, the quinone monooxime tautomer is often more stable due to the formation of a strong intramolecular hydrogen bond. This structural duality is critical as it dictates the compound's reactivity, color, and chelating properties.

Tautomerism A This compound (Phenol-Nitroso Form) B 5-Methoxy-1,2-benzoquinone 2-oxime (Quinone-Oxime Form) A->B Equilibrium

Caption: Tautomeric equilibrium of this compound.

Structural Elucidation by Spectroscopy

Confirmation of the structure of this compound relies on a combination of standard spectroscopic techniques. The expected spectral features are outlined below.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should reveal distinct signals for each type of proton. Three signals would be expected in the aromatic region (approx. 6.5-8.0 ppm), showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. A sharp singlet corresponding to the three methoxy protons (O-CH₃) would appear upfield (approx. 3.8-4.0 ppm). The phenolic proton (O-H) would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration. The presence of the oxime tautomer would present a different set of signals.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display seven distinct signals. Six signals would be in the aromatic/olefinic region (approx. 110-170 ppm), corresponding to the benzene ring carbons, and one signal for the methoxy carbon would be observed upfield (approx. 55-60 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups.[6] Key absorption bands would include a broad O-H stretch (approx. 3200-3500 cm⁻¹) for the phenol, C-O stretching vibrations for the ether and phenol moieties (approx. 1200-1300 cm⁻¹), aromatic C=C stretching (approx. 1450-1600 cm⁻¹), and a characteristic N=O stretch (approx. 1500-1650 cm⁻¹). The position of these bands can help infer the dominant tautomeric form.

  • Mass Spectrometry: Mass spectrometry would be used to confirm the molecular weight. The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 153, corresponding to the molecular formula C₇H₇NO₃.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions.[6]

GHS Hazard Classification:

  • Flammable Solid (H228): The compound is a flammable solid.[2][6]

  • Skin Irritation (H315): Causes skin irritation.[2][6]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[2][6]

Protocol for Safe Handling and Storage
  • Engineering Controls: Handle this compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust.[7] Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[7]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

    • Body Protection: Wear a lab coat. Avoid exposed skin.[7]

  • Handling Procedures:

    • Avoid generating dust.[7] Use appropriate tools for weighing and transferring the solid.

    • Keep away from heat, sparks, and open flames.

    • Avoid contact with skin, eyes, and clothing.[7]

    • Wash hands thoroughly after handling.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[7]

    • Skin Contact: Instantly wash the affected area with soap and water and rinse thoroughly. Seek medical aid if irritation persists.[7]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7]

    • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]

  • Storage: Store in a dry, cool, and well-ventilated area.[7] Keep the container tightly closed when not in use. Store away from incompatible materials such as strong oxidizing agents.

Potential Research and Industrial Applications

While specific, large-scale applications for this compound are not well-documented, its molecular structure is indicative of its potential as a valuable chemical intermediate. Related nitrophenol and nitrosophenol compounds are widely used in several fields:

  • Pharmaceutical Synthesis: Nitrophenols are common precursors in the synthesis of active pharmaceutical ingredients (APIs), often involving the reduction of the nitro or nitroso group to an amine.[8]

  • Agrochemicals: The compound could serve as a building block for developing new herbicides and pesticides.[8]

  • Dye and Pigment Industry: The chromophoric nitroso and phenol groups suggest its potential use in synthesizing azo dyes or other colorants.[8]

  • Coordination Chemistry: The ortho-nitroso-phenol moiety is an excellent bidentate chelating ligand, capable of forming stable complexes with various metal ions. These complexes can have applications in catalysis, analytical chemistry, and materials science.

Conclusion

This compound is a multi-functional aromatic compound characterized by its distinct physicochemical properties, its tautomeric equilibrium, and its potential as a synthetic intermediate. Its preparation via electrophilic nitrosation of 3-methoxyphenol is a straightforward and logical approach. A thorough understanding of its hazardous nature, particularly its flammability and irritant properties, is paramount for its safe handling and use in a research setting. For scientists and drug development professionals, this compound represents a potentially useful, though under-explored, building block for the creation of novel and complex molecular architectures.

References

  • Georganics. (2011, February 16). 5-METHOXY-2-NITROPHENOL Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 2-Methoxy-5-nitrophenol.
  • National Center for Biotechnology Information. (n.d.). 5-Methoxy-2-nitrophenol (CID 219635). PubChem. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-Methoxy-2-nitrophenol.
  • National Center for Biotechnology Information. (n.d.). 2-Methoxy-5-nitrophenol (CID 69471). PubChem. Retrieved from [Link]

  • ECHEMI. (n.d.). This compound CAS 13895-38-0.
  • National Center for Biotechnology Information. (n.d.). This compound (CID 83801). PubChem. Retrieved from [Link]

  • Google Patents. (2016). CN105837452A - Production method of 2-methyl-5-nitrophenol.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxyphenol.
  • ACS Publications. (2024, December 18). Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix. Organic Process Research & Development. Retrieved from [Link]

  • Benchchem. (n.d.). Synthesis routes of 2-Methoxy-5-nitrophenol.
  • Sigma-Aldrich. (n.d.). 2-Methoxy-5-nitrophenol 98 636-93-1.
  • Google Patents. (n.d.). US4034050A - Preparation of 5-methyl-2-nitrophenol.
  • ChemicalBook. (2025, September 3). 2-Methoxy-5-nitrophenol(636-93-1).
  • ResearchGate. (2025, August 5). Tautomeric and conformational equilibrium of 2-nitrosophenol and 9,10-phenanthrenequinonemonooxime: Ab initio and NMR study.
  • ChemScene. (n.d.). 704-14-3 | 5-Methoxy-2-nitrophenol.
  • ChemicalBook. (n.d.). 2-Methoxy-5-nitrophenol(636-93-1) 1H NMR spectrum.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Benchchem. (n.d.). Application Note: NMR Spectroscopic Analysis of (2S)-5-Methoxyflavan-7-ol.
  • Brainly.in. (2021, August 29). Which of the following exhibits tautomerism?.
  • LookChem. (n.d.). What are the application and preparation methods of 2-Methoxy-5-nitrophenol sodium salt?.
  • YouTube. (2020, September 1). Tautomerism; Types & Stability of Tautomers. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Methoxy-5-methylphenol (CAS 1195-09-1).
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from The Royal Society of Chemistry website.

Sources

Synthesis pathways for 5-Methoxy-2-nitrosophenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 5-Methoxy-2-nitrosophenol

Abstract

This compound is a valuable chemical intermediate whose structural motifs are found in various biologically active compounds. Its synthesis, however, is not widely documented in readily available literature. This guide provides a comprehensive overview of plausible and robust synthetic pathways to obtain this compound. Four distinct synthesis strategies are explored: direct nitrosation of 3-methoxyphenol, selective reduction of 5-methoxy-2-nitrophenol, selective oxidation of 5-methoxy-2-aminophenol, and the application of the Baudisch reaction. Each proposed pathway is accompanied by a detailed mechanistic explanation, step-by-step experimental protocols, and a discussion of the underlying scientific principles and potential challenges. This document is intended to serve as a practical and scientifically rigorous resource for researchers engaged in the synthesis of novel phenolic compounds for applications in medicinal chemistry and materials science.

Introduction to this compound: Significance and Synthetic Strategy

This compound is an aromatic compound of interest due to the presence of three key functional groups on a benzene ring: a hydroxyl group, a methoxy group, and a nitroso group. The aminophenol scaffold, which is structurally related, is a key pharmacophore in the design of anti-inflammatory and anticancer agents.[1] Furthermore, nitrophenols, which are precursors to nitrosophenols, are utilized in the synthesis of potent VEGF and tyrosine kinase inhibitors.[2] The unique electronic and steric properties of this compound make it a promising candidate for further derivatization in drug discovery and as a ligand in coordination chemistry.

Recent research has also identified 5-Methoxy-2-nitrophenol (a potential precursor) as a naturally occurring secondary metabolite in maize, where it plays a role in defense against herbivory.[3][4] This highlights the biological relevance of this structural class.

Given the absence of a standardized, commercially viable synthesis route for this compound, this guide will dissect four logical and scientifically-grounded synthetic approaches. The selection of a particular pathway in a laboratory setting will depend on the availability of starting materials, desired purity, and scalability.

Pathway I: Direct Nitrosation of 3-Methoxyphenol

The direct introduction of a nitroso group onto the aromatic ring of 3-methoxyphenol is a primary consideration for the synthesis of this compound. The hydroxyl and methoxy groups are both ortho-, para-directing activators. The nitrosation is expected to occur at the positions most activated by these groups.

Mechanistic Rationale

The reaction proceeds via an electrophilic aromatic substitution, where the nitrosonium ion (NO+) is the electrophile. The nitrosonium ion is typically generated in situ from sodium nitrite and a strong acid. The hydroxyl group is a stronger activating group than the methoxy group, and its directing effect will likely dominate. The positions ortho and para to the hydroxyl group are C2, C4, and C6. The position para to the hydroxyl group (C6) is also ortho to the methoxy group, making it sterically hindered. The C2 position is ortho to the hydroxyl group and meta to the methoxy group, while the C4 position is also ortho to the hydroxyl group and para to the methoxy group. The C2 position is the most likely site of nitrosation due to the strong activation from the adjacent hydroxyl group.

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product 3-Methoxyphenol 3-Methoxyphenol This compound This compound 3-Methoxyphenol->this compound Electrophilic Aromatic Substitution NaNO2 NaNO2 Nitrosonium_Ion Nitrosonium Ion (NO+) NaNO2->Nitrosonium_Ion H2SO4 H2SO4 H2SO4->Nitrosonium_Ion Nitrosonium_Ion->this compound

Caption: Workflow for the direct nitrosation of 3-methoxyphenol.

Experimental Protocol (Proposed)

Materials:

  • 3-Methoxyphenol

  • Sodium nitrite (NaNO₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Deionized water

  • Ice

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methoxyphenol (1 equivalent) in ethanol.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) to the stirred solution of 3-methoxyphenol.

  • From the dropping funnel, add concentrated sulfuric acid (2 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Potential Challenges and Considerations
  • Regioselectivity: While the 2-position is electronically favored, some formation of other isomers (4-nitroso and 6-nitroso) is possible. Careful control of reaction temperature is crucial to maximize the yield of the desired product.

  • Oxidation: The product, a nitrosophenol, can be susceptible to oxidation, especially under acidic conditions. It is important to work under an inert atmosphere if possible and to perform the workup promptly.

  • Safety: Concentrated sulfuric acid is highly corrosive. Sodium nitrite is an oxidizing agent and is toxic. Handle with appropriate personal protective equipment (PPE).

Pathway II: Selective Reduction of 5-Methoxy-2-nitrophenol

This pathway involves the synthesis of the corresponding nitrophenol followed by a selective reduction of the nitro group to a nitroso group. This is a common strategy for the synthesis of nitroso compounds when the corresponding nitro compounds are readily available.

Mechanistic Rationale

The first step is the nitration of 3-methoxyphenol to yield 5-methoxy-2-nitrophenol. The hydroxyl group directs the nitration to the ortho and para positions. The 2-position is favored due to the strong activation by the hydroxyl group. The second step is the selective reduction of the nitro group. This can be achieved using various reducing agents under controlled conditions. Mild reducing agents are required to avoid over-reduction to the amine.

G cluster_start Starting Material cluster_step1 Step 1: Nitration cluster_step2 Step 2: Selective Reduction cluster_product Product 3-Methoxyphenol 3-Methoxyphenol Nitration Nitration (HNO3, H2SO4) 3-Methoxyphenol->Nitration 5-Methoxy-2-nitrophenol 5-Methoxy-2-nitrophenol Nitration->5-Methoxy-2-nitrophenol Reduction Selective Reduction (e.g., SnCl2/HCl) 5-Methoxy-2-nitrophenol->Reduction This compound This compound Reduction->this compound

Caption: Two-step synthesis via nitration and selective reduction.

Experimental Protocol (Proposed)

Step A: Synthesis of 5-Methoxy-2-nitrophenol

  • This protocol is adapted from general procedures for the nitration of phenols.[1]

  • In a three-necked round-bottom flask, dissolve 3-methoxyphenol (1 equivalent) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a nitrating mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours.

  • Pour the reaction mixture onto crushed ice and extract with ethyl acetate.

  • Wash the organic layer with water and saturated sodium bicarbonate solution, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude 5-methoxy-2-nitrophenol, which can be purified by recrystallization or column chromatography.

Step B: Selective Reduction to this compound

  • Dissolve the purified 5-methoxy-2-nitrophenol (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.

  • Cool the solution to 0 °C.

  • Add a solution of tin(II) chloride (SnCl₂) (2 equivalents) in concentrated hydrochloric acid dropwise with vigorous stirring.

  • Allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

  • Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Potential Challenges and Considerations
  • Over-reduction: The primary challenge is preventing the reduction from proceeding to the hydroxylamine or amine stage. Careful control of stoichiometry and temperature is essential.

  • Reaction Monitoring: Close monitoring by TLC is crucial to quench the reaction at the desired nitroso stage.

  • Safety: Nitration reactions are highly exothermic and can be hazardous if not properly controlled. The use of a blast shield is recommended.

Pathway III: Selective Oxidation of 5-Methoxy-2-aminophenol

This approach is the reverse of the previous pathway, involving the synthesis of the corresponding aminophenol followed by selective oxidation.

Mechanistic Rationale

The synthesis of 5-methoxy-2-aminophenol can be achieved by the reduction of 5-methoxy-2-nitrophenol, for which a protocol is outlined in the previous section. The subsequent selective oxidation of the amino group to a nitroso group in the presence of a phenolic hydroxyl group can be accomplished using specific oxidizing agents like Caro's acid (peroxymonosulfuric acid) or Oxone®.

G cluster_start Starting Material cluster_step1 Step 1: Reduction cluster_step2 Step 2: Selective Oxidation cluster_product Product 5-Methoxy-2-nitrophenol 5-Methoxy-2-nitrophenol Reduction Reduction (e.g., H2/Pd-C) 5-Methoxy-2-nitrophenol->Reduction 5-Methoxy-2-aminophenol 5-Methoxy-2-aminophenol Reduction->5-Methoxy-2-aminophenol Oxidation Selective Oxidation (e.g., Caro's Acid) 5-Methoxy-2-aminophenol->Oxidation This compound This compound Oxidation->this compound

Caption: Two-step synthesis via reduction and selective oxidation.

Experimental Protocol (Proposed)

Step A: Synthesis of 5-Methoxy-2-aminophenol

  • Dissolve 5-methoxy-2-nitrophenol (1 equivalent) in ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC).[1]

  • Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to obtain 5-methoxy-2-aminophenol.

Step B: Selective Oxidation to this compound

  • Prepare Caro's acid by carefully adding potassium persulfate to concentrated sulfuric acid at 0 °C.

  • Dissolve 5-methoxy-2-aminophenol (1 equivalent) in a suitable solvent like methanol.

  • Cool the solution to 0 °C and slowly add the freshly prepared Caro's acid (1.1 equivalents) dropwise.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Quench the reaction by adding a solution of sodium bisulfite.

  • Neutralize with sodium bicarbonate and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Potential Challenges and Considerations
  • Over-oxidation: The nitroso product can be further oxidized to the nitro compound. The use of mild and selective oxidizing agents is critical.

  • Stability of the Aminophenol: 5-Methoxy-2-aminophenol can be sensitive to air oxidation and should be used promptly after synthesis.

  • Safety: Caro's acid is a powerful and unstable oxidizing agent and must be prepared and handled with extreme caution behind a safety shield.

Pathway IV: The Baudisch Reaction

The Baudisch reaction is a classical method for the synthesis of ortho-nitrosophenols from phenols, using hydroxylamine, hydrogen peroxide, and a copper(II) catalyst.[5]

Mechanistic Rationale

The reaction is believed to proceed through the formation of a copper-nitroxyl complex. This complex then coordinates to the phenol, directing the nitrosation to the ortho position. The copper ion plays a crucial role in both the formation of the nitrosating agent and in directing the regioselectivity of the reaction.[5]

Experimental Protocol (Proposed)

Materials:

  • 3-Methoxyphenol

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Hydrogen peroxide (H₂O₂) (30% solution)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • In a large beaker, dissolve copper(II) sulfate pentahydrate (0.1 equivalents) and hydroxylamine hydrochloride (1.2 equivalents) in deionized water.

  • Add a solution of 3-methoxyphenol (1 equivalent) in a minimal amount of ethanol.

  • Adjust the pH of the solution to 3-4 with dilute hydrochloric acid.

  • Cool the mixture to room temperature and slowly add 30% hydrogen peroxide (1.5 equivalents) dropwise with stirring.

  • A colored precipitate of the copper complex of this compound should form. Stir for 2-4 hours.

  • Filter the precipitate and wash with cold water.

  • To liberate the free nitrosophenol, suspend the complex in water and acidify with hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the ether layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the product by column chromatography.

Potential Challenges and Considerations
  • Yields: The Baudisch reaction can sometimes result in moderate yields. Optimization of pH and reagent concentrations may be necessary.

  • Side Products: The formation of catechol and other oxidation byproducts can occur.

  • Complexation: The product is formed as a copper complex, requiring an additional step for demetallation.

Comparative Analysis of Synthesis Pathways

PathwayStarting MaterialKey ReagentsProsCons
I: Direct Nitrosation 3-MethoxyphenolNaNO₂, H₂SO₄Single step, straightforwardPotential for isomeric impurities, product oxidation
II: Selective Reduction 5-Methoxy-2-nitrophenolSnCl₂/HClGood control over regioselectivityTwo steps, risk of over-reduction
III: Selective Oxidation 5-Methoxy-2-aminophenolCaro's acid/Oxone®Alternative to reductionTwo steps, handling of strong oxidizers, starting material instability
IV: Baudisch Reaction 3-MethoxyphenolNH₂OH·HCl, H₂O₂, CuSO₄Direct ortho-nitrosationOften moderate yields, formation of a metal complex

Safety and Handling

All synthetic procedures described in this guide should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment, including safety glasses, lab coats, and gloves, must be worn at all times. Specific hazards associated with each pathway have been noted, but researchers should consult the Safety Data Sheets (SDS) for all chemicals used. Nitration reactions, in particular, require extreme caution due to their exothermic nature.

Conclusion

This technical guide has outlined four plausible and scientifically-grounded pathways for the synthesis of this compound. While direct nitrosation offers the most concise route, the multi-step sequences involving either selective reduction or oxidation provide greater control over regioselectivity. The Baudisch reaction presents a classic alternative for direct ortho-nitrosation. The choice of the optimal synthetic route will be dictated by the specific requirements of the research, including the availability of starting materials, scalability, and desired purity of the final product. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to successfully synthesize this valuable compound for their scientific endeavors.

References

  • BenchChem. (n.d.). Application Notes and Protocols for 2-Amino-5-(methoxymethyl)phenol in Medicinal Chemistry.
  • ResearchGate. (2023, October 11). Identification and biosynthesis of 5-Methoxy-2-Nitrophenol (5M2NP).
  • Georganics. (2011, February 16). 5-METHOXY-2-NITROPHENOL Safety Data Sheet.
  • Google Patents. (n.d.). CN105669477A - Method for producing 5-nitro-2aminophenol.
  • Banaras Hindu University. (n.d.). Development of Extractive Spectrophotometric Determination of Manganese (II) Using [N - (O-Methoxy Benzaldehyde)-2-Aminophenol].
  • Google Patents. (n.d.). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.
  • Benchchem. (n.d.). Synthesis routes of 2-Methoxy-5-nitrophenol.
  • PubChem. (n.d.). 3-Methoxyphenol.
  • PubChem. (n.d.). 5-Methoxy-2-nitrophenol.
  • ChemicalBook. (2023, September 3). 2-Methoxy-5-nitrophenol.
  • Journal of the Chemical Society, Perkin Transactions 2. (1994). Nitration and oxidation of 4-methoxyphenol by nitrous acid in aqueous acid solution.
  • Wikipedia. (n.d.). Baudisch reaction.
  • Google Patents. (n.d.). CN105837452A - Production method of 2-methyl-5-nitrophenol.
  • MDPI. (2023, November 15). An Optimised Method to Synthesise N5O2 Aminophenols.
  • Benchchem. (n.d.). Synthesis of Derivatives from 3-Methoxyphenol: Application Notes and Protocols.
  • Arkat USA. (2003). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate.
  • Sigma-Aldrich. (n.d.). 5-Amino-2-methoxyphenol.
  • CSIRO Publishing. (2017, February 6). Nitrosonium-Mediated Phenol–Arene Cross-Coupling Involving Direct C–H Activation.
  • Google Patents. (n.d.). US3376351A - Process for producing methoxyphenol or ethoxyphenol.
  • ResearchGate. (n.d.). 5-Methoxy-2-Nitrophenol (5M2NP) hampers the development of larvae of....
  • eScholarship.org. (2016, June 28). Direct synthesis of anilines and nitrosobenzenes from phenols.
  • RSC Publishing. (n.d.). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride.
  • Rhodium.ws. (n.d.). Synthesis of 4-Methoxyphenol. Retrieved from .

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5-Methoxy-2-nitrosophenol molecular structure and bonding

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Bonding of 5-Methoxy-2-nitrosophenol

Introduction

This compound is a substituted aromatic compound of significant interest in the fields of natural product chemistry and chemical ecology. With the molecular formula C₇H₇NO₃, this molecule features a phenol ring functionalized with a methoxy group, a hydroxyl group, and a nitroso group.[1] Its importance has been recently highlighted by its identification as a bioactive breakdown product of benzoxazinoids, which are key defense metabolites in plants like maize.[2][3] This guide provides a comprehensive technical overview of the molecular structure, bonding characteristics, tautomeric nature, and physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development and natural product synthesis.

Core Molecular Identity and Physicochemical Properties

The foundational step in understanding any molecule is to establish its identity and core physical characteristics. This compound is systematically identified by several key descriptors.

Chemical Identifiers:

  • IUPAC Name: this compound[1]

  • CAS Number: 13895-38-0[4]

  • Molecular Formula: C₇H₇NO₃[1]

  • Synonyms: 2-Nitroso-5-methoxyphenol, 4-Nitrosoresorcinol 1-monomethyl ether, Coniferron[4]

The molecule's structure is depicted below, showing the arrangement of its functional groups on the benzene ring.

Caption: 2D structure of this compound.

A summary of its key computed and experimental properties provides essential data for laboratory applications.

PropertyValueSource
Molecular Weight 153.14 g/mol PubChem[1]
Melting Point 156°CECHEMI[4]
Boiling Point 310°C (est.)ECHEMI[4]
Density 1.26 g/cm³ (est.)ECHEMI[4]
XLogP3-AA 1.5PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Topological Polar Surface Area 58.9 ŲECHEMI[4]

Electronic Structure and Intramolecular Bonding

The chemical behavior of this compound is dictated by the electronic interplay between its three functional groups attached to the aromatic core.

  • Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: Both are potent electron-donating groups (EDGs). They increase the electron density of the benzene ring through the resonance effect (+R), particularly at the ortho and para positions. The methoxy group is located at C5, and the hydroxyl group is at C2.

  • Nitroso (-N=O) Group: This group is strongly electron-withdrawing (-I, -R effects), decreasing the electron density of the ring.

The placement of these groups creates a distinct electronic environment. The powerful electron-donating hydroxyl group is positioned ortho to the electron-withdrawing nitroso group. This proximity is crucial as it allows for the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the oxygen atom of the nitroso group. This six-membered ring chelation significantly stabilizes the molecule and influences its conformation, acidity, and spectroscopic properties. This phenomenon is well-documented in related ortho-substituted phenols, such as o-nitrophenol.[5]

The Critical Role of Tautomerism: A Nitroso-Phenol and Quinone-Oxime Equilibrium

A defining characteristic of ortho- and para-nitrosophenols is their existence in a tautomeric equilibrium with their corresponding quinone monoxime isomers.[6] This equilibrium is fundamental to the molecule's structure, reactivity, and color. For this compound, this involves an equilibrium between the phenol form and the p-benzoquinone monoxime form.

Caption: Tautomeric equilibrium of this compound.

Causality Behind the Equilibrium: The choice between these two forms is a delicate balance. The nitrosophenol form benefits from the thermodynamic stability of the aromatic ring. The quinone-oxime form, while sacrificing aromaticity, may be favored in certain solvents or under specific pH conditions due to stronger intermolecular interactions. This tautomerism is the primary reason why solutions of nitrosophenols are often colored, as the quinone-oxime form contains a more extended conjugated system that absorbs light in the visible spectrum.

Synthesis and Biological Origin

While various synthetic routes for substituted nitrophenols exist, often involving the nitration of a corresponding phenol or the diazotization of an aminophenol followed by hydrolysis, the most compelling recent findings relate to the natural biosynthesis of this compound.[7]

Research has demonstrated that this compound is a breakdown product of 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA), a well-known defensive compound in maize.[2] When plant tissues are damaged, for instance by herbivory, DIMBOA is released and can be converted into this compound.[2] This naturally occurring derivative has been shown to be bioactive, playing a role in the plant's defense against insects by hampering larval development.[3] This biological context opens avenues for its investigation as a lead compound for developing new crop protection agents.

Experimental Workflow for Structural Characterization

A robust and self-validating protocol for confirming the structure of a synthesized or isolated sample of this compound involves a multi-technique spectroscopic approach. Each step provides orthogonal data that, when combined, offers unambiguous structural confirmation.

Expertise in Protocol Design: The selection of this specific sequence of analyses is deliberate. Mass spectrometry provides the foundational molecular formula. NMR then delivers the precise atomic connectivity and chemical environment, which is the core of the structural puzzle. Finally, IR and UV-Vis spectroscopy validate the presence of key functional groups and the electronic system, confirming the assignments made from NMR data.

Workflow cluster_prep Step 1: Sample Preparation cluster_analysis Step 2: Spectroscopic Analysis cluster_confirm Step 3: Data Integration & Confirmation Prep Dissolve sample in appropriate deuterated solvent (e.g., CDCl3, DMSO-d6) MS High-Resolution Mass Spectrometry (HRMS) Purpose: Confirm exact mass and molecular formula. Prep->MS NMR 1H and 13C NMR Spectroscopy Purpose: Determine proton/carbon framework and connectivity. MS->NMR IR FTIR Spectroscopy Purpose: Identify functional groups (-OH, -N=O, C-O). NMR->IR Confirm Correlate all data to finalize and confirm the this compound structure. IR->Confirm

Caption: Logical workflow for the structural elucidation of this compound.

Expected Spectroscopic Signatures:

  • Mass Spectrometry: GC-MS analysis shows characteristic fragmentation patterns that can be used for identification.[2] High-resolution mass spectrometry would yield a molecular ion peak corresponding to the exact mass of C₇H₇NO₃ (153.0426 g/mol ).[1]

  • ¹H NMR: The spectrum would show distinct signals for the aromatic protons, the methoxy protons (-OCH₃), and the hydroxyl proton (-OH). The chemical shifts of the aromatic protons would be influenced by the electronic effects of the substituents.

  • ¹³C NMR: Signals corresponding to the seven unique carbon atoms would be observed, with chemical shifts indicating aromatic, methoxy, and substituent-bearing carbons.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch (potentially shifted due to hydrogen bonding), C-H stretches for the aromatic ring and methyl group, a C-O stretch for the ether linkage, and a characteristic N=O stretch.

Conclusion

This compound is a molecule defined by the complex interplay of its functional groups. Its structure is stabilized by intramolecular hydrogen bonding and is characterized by a significant tautomeric equilibrium with its quinone-oxime form. This tautomerism is key to its chemical and physical properties. Recent discoveries of its role as a bioactive natural product in plant defense mechanisms have elevated its importance, presenting it as a molecule of interest for agricultural science and potentially as a scaffold for the development of new bioactive agents. The analytical workflows presented here provide a reliable framework for its unambiguous identification and characterization, ensuring the scientific rigor required in research and development settings.

References

  • Georganics. (2011). 5-METHOXY-2-NITROPHENOL Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83801, this compound. PubChem. Available at: [Link]

  • Maag, D., et al. (2023). Identification and biosynthesis of 5-Methoxy-2-Nitrophenol (5M2NP). ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 219635, 5-Methoxy-2-nitrophenol. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69471, 2-Methoxy-5-nitrophenol. PubChem. Available at: [Link]

  • Google Patents. (2016). CN105837452A - Production method of 2-methyl-5-nitrophenol.
  • ResearchGate. (n.d.). 5-Methoxy-2-Nitrophenol (5M2NP) hampers the development of larvae. Available at: [Link]

  • Brainly.in. (2021). Which of the following exhibits tautomerism?. Available at: [Link]

  • Chen, J., et al. (2022). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution. MDPI. Available at: [Link]

Sources

Spectroscopic data (NMR, IR, MS) of 5-Methoxy-2-nitrosophenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 5-Methoxy-2-nitrosophenol

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of this compound (CAS: 13895-38-0). Intended for researchers, chemists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights into the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) profiles of this compound. While experimental NMR and detailed IR spectral data for this specific molecule are not widely available in the public domain, this guide establishes a robust analytical framework by interpreting known data and providing well-founded predictions based on established spectroscopic principles and data from analogous structures. Every protocol is designed as a self-validating system, and all theoretical claims are grounded in authoritative references.

Introduction: The Structural Complexity of this compound

This compound, also known by synonyms such as 4-Nitrosoresorcinol 1-monomethyl ether or Coniferron, is a substituted aromatic compound with the molecular formula C₇H₇NO₃.[1] Its structure is characterized by a phenol ring substituted with both a methoxy (-OCH₃) group and a nitroso (-N=O) group. The interplay of these functional groups—the electron-donating hydroxyl and methoxy groups and the electron-withdrawing nitroso group—creates a unique electronic environment that is reflected in its spectroscopic signatures.

A critical consideration in the analysis of 2-nitrosophenols is the potential for tautomerism. The molecule can exist in equilibrium between the nitrosophenol form and the p-quinone-monooxime form. High-level ab initio calculations on the parent 2-nitrosophenol molecule suggest that the nitrosophenol tautomer is the more stable form.[2] This guide will proceed with the analysis of this primary tautomer, while acknowledging that experimental conditions could influence this equilibrium.

A multi-technique spectroscopic approach is therefore not merely confirmatory but essential for the unambiguous structural elucidation and purity assessment of this molecule.

cluster_tautomers Tautomeric Equilibrium nitrosophenol This compound equilibrium nitrosophenol->equilibrium quinone_oxime 4-Methoxy-1,2-benzoquinone 1-oxime equilibrium->quinone_oxime

Caption: Tautomeric forms of the target molecule.

Chapter 1: Mass Spectrometry (MS)

Expertise & Experience: The Rationale for GC-MS in Molecular Verification

Mass spectrometry is the definitive technique for determining the molecular weight of a compound and provides invaluable structural information through the analysis of its fragmentation patterns. For a relatively volatile and thermally stable molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal methodology. The gas chromatograph separates the analyte from volatile impurities, ensuring that the resulting mass spectrum is of the pure compound. Electron Ionization (EI) is the method of choice due to its ability to induce reproducible and extensive fragmentation, creating a unique "fingerprint" for the molecule.

Experimental Protocol: GC-MS Analysis

This protocol is designed to ensure robust and reproducible results for the analysis of nitrosophenols.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

    • Prepare a working solution by diluting the stock solution 1:100 with the same solvent to a final concentration of 10 µg/mL.

  • Instrumentation & Parameters (Representative):

    • Gas Chromatograph: Agilent 8890 GC (or equivalent).

    • Mass Spectrometer: Agilent 7010B Triple Quadrupole GC/MS/MS (or equivalent single quadrupole).[3]

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

    • Injection: 1 µL, splitless mode.

    • Inlet Temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 60 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-200.

Data Summary & Interpretation

The mass spectrum provides confirmation of the molecular weight and key structural motifs. The molecular weight of this compound is 153.14 g/mol .[1] The EI mass spectrum is expected to show a distinct molecular ion peak (M⁺˙) at m/z = 153.

Table 1: Key Mass Fragments for this compound

m/z Value Proposed Fragment Neutral Loss Mechanistic Insight
153 [C₇H₇NO₃]⁺˙ - Molecular Ion (M⁺˙)[1]
136 [C₇H₆NO₂]⁺ •OH Loss of a hydroxyl radical, a common fragmentation for phenols.
123 [C₇H₇O₂]⁺ •NO Loss of the nitroso radical (•NO), a characteristic fragmentation of nitroso compounds.[4]
108 [C₆H₄O₂]⁺˙ •NO, •CH₃ Subsequent loss of a methyl radical from the m/z 123 fragment.
95 [C₆H₅O]⁺ •NO, CO Loss of carbon monoxide from the m/z 123 fragment.

| 92 | [C₆H₄O]⁺˙ | •NO, •OCH₃ | Loss of a methoxy radical from the m/z 123 fragment. |

Interpretation of Fragmentation: The fragmentation cascade begins with the molecular ion at m/z 153 . A primary and highly characteristic fragmentation for nitroso compounds is the cleavage of the C-N bond, resulting in the loss of a nitroso radical (•NO, 30 Da).[4] This would yield a fragment at m/z 123 . Another plausible initial fragmentation is the loss of a hydroxyl radical (•OH, 17 Da) from the phenol group, leading to a fragment at m/z 136 . Further fragmentation of the key m/z 123 ion can occur through the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group to give an ion at m/z 108 , or through the loss of carbon monoxide (CO, 28 Da) to produce an ion at m/z 95 .

M [M]⁺˙ m/z = 153 F136 m/z = 136 M->F136 - •OH F123 m/z = 123 M->F123 - •NO F108 m/z = 108 F123->F108 - •CH₃ F95 m/z = 95 F123->F95 - CO

Caption: Proposed primary fragmentation pathways for this compound.

Chapter 2: Infrared (IR) Spectroscopy

Expertise & Experience: The Rationale for ATR-FTIR in Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (stretching, bending). For solid powder samples, Attenuated Total Reflectance (ATR) is the preferred technique over traditional methods like KBr pellets.[4][5] ATR requires minimal to no sample preparation, eliminating grinding and pressing, which can sometimes induce polymorphic changes or absorb atmospheric moisture. The resulting spectrum is of the sample in its native solid state.

Experimental Protocol: ATR-FTIR Analysis
  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal. This spectrum is automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the this compound powder directly onto the ATR crystal.

    • Apply consistent pressure using the built-in press to ensure good contact between the sample and the crystal surface.

    • Acquire the spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.

    • Resolution: 4 cm⁻¹.

    • Data Interval: 4000 cm⁻¹ to 400 cm⁻¹.

  • Post-Acquisition:

    • Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft laboratory wipe.

Predicted Data & Interpretation

While a published spectrum with peak-by-peak assignments is unavailable, the expected IR absorption bands can be confidently predicted based on the known frequencies for its constituent functional groups.[6][7]

Table 2: Predicted Characteristic IR Absorption Bands

Wavenumber Range (cm⁻¹) Vibrational Mode Intensity Rationale & Interpretation
3500 - 3200 O-H stretch (phenol) Strong, Broad The broadness is a hallmark of intermolecular hydrogen bonding between the phenolic -OH groups.
3100 - 3000 C-H stretch (aromatic) Medium Associated with the sp² C-H bonds of the benzene ring.
2980 - 2850 C-H stretch (aliphatic) Medium Asymmetric and symmetric stretching of the methyl group in the methoxy substituent.
~1600, ~1500, ~1450 C=C stretch (aromatic ring) Medium-Strong These peaks are characteristic of the benzene ring skeletal vibrations.
~1500 - 1470 N=O stretch (nitroso) Strong The N=O stretching frequency is highly characteristic and expected to be a strong absorption.
~1250 C-O stretch (aryl ether) Strong Asymmetric stretching of the Ar-O-CH₃ bond.
~1030 C-O stretch (aryl ether) Strong Symmetric stretching of the Ar-O-CH₃ bond.

| 900 - 675 | C-H bend (out-of-plane) | Strong | The specific pattern in this "fingerprint" region can help confirm the substitution pattern of the aromatic ring. |

Chapter 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: The Definitive Tool for Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number, electronic environment, and connectivity of protons, while ¹³C NMR reveals the same for carbon atoms.

A Note on Data Availability: As of this writing, detailed, experimentally verified ¹H and ¹³C NMR data for this compound are not available in major public spectral databases. Therefore, the following sections provide a predicted spectrum based on established principles of chemical shift theory, spin-spin coupling, and data from analogous compounds. This predictive analysis serves as an authoritative guide for what a researcher should expect to observe.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR (or 20-30 mg for ¹³C NMR).

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent in a standard 5 mm NMR tube.

    • Solvent Choice: Deuterated chloroform (CDCl₃) is a common first choice. However, the phenolic proton may exchange or have a very broad signal. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative as it forms a hydrogen bond with the phenolic proton, resulting in a sharper, more reliable signal.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation & Parameters (Representative):

    • Spectrometer: Bruker Avance 400 MHz (or equivalent).

    • ¹H NMR Parameters:

      • Pulse Program: Standard single-pulse (zg30).

      • Acquisition Time: ~4 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 16.

    • ¹³C NMR Parameters:

      • Pulse Program: Proton-decoupled with NOE (zgpg30).

      • Spectral Width: ~220 ppm.

      • Number of Scans: 1024 or more, depending on concentration.

H4 H4 H3 H3 H6 H6 OCH3 OCH3 OH OH

Caption: Numbering scheme for NMR assignment predictions.

¹H NMR Predicted Spectrum & Interpretation (400 MHz, DMSO-d₆)

Table 3: Predicted ¹H NMR Data

Label Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale
OH ~10.0 - 12.0 broad singlet - 1H The phenolic proton is acidic and deshielded by the aromatic ring and the ortho-nitroso group. Its signal is often broad due to exchange.
H6 ~7.5 - 7.7 doublet J ≈ 9.0 Hz 1H Ortho to the nitroso group and meta to the hydroxyl and methoxy groups. The electron-withdrawing nitroso group causes a significant downfield shift. Coupled only to H4.
H4 ~6.5 - 6.7 doublet of doublets J ≈ 9.0, 2.5 Hz 1H Ortho to the methoxy group and para to the nitroso group. Coupled to both H6 (ortho coupling) and H3 (meta coupling).
H3 ~6.3 - 6.5 doublet J ≈ 2.5 Hz 1H Ortho to both the hydroxyl and methoxy groups, which are strongly shielding. Coupled only to H4 (meta coupling).

| OCH₃ | ~3.8 | singlet | - | 3H | Protons of the methoxy group are in a typical region for aryl methyl ethers. |

¹³C NMR Predicted Spectrum & Interpretation (100 MHz, DMSO-d₆)

Table 4: Predicted ¹³C NMR Data

Carbon Predicted δ (ppm) Rationale
C1 (-OH) ~160 - 165 The carbon bearing the hydroxyl group is significantly deshielded (ipso-effect).
C5 (-OCH₃) ~155 - 160 The carbon bearing the methoxy group is also strongly deshielded.
C2 (-NO) ~145 - 150 The carbon attached to the electron-withdrawing nitroso group is deshielded.
C6 ~120 - 125 This carbon is ortho to the nitroso group and meta to the electron-donating groups.
C4 ~108 - 112 This carbon is ortho to the methoxy group and para to the nitroso group.
C3 ~100 - 105 This carbon is ortho to two strong electron-donating groups (-OH, -OCH₃) and is expected to be the most upfield aromatic carbon.

| -OCH₃ | ~55 - 57 | Typical chemical shift for a methoxy carbon attached to an aromatic ring. |

Conclusion

The structural characterization of this compound is optimally achieved through a synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. MS analysis confirms the molecular weight at m/z 153 and reveals characteristic fragmentation patterns, notably the loss of the nitroso radical. IR spectroscopy is predicted to show key absorption bands for the phenolic O-H, aromatic C=C, and N=O functional groups. While experimental NMR data remains elusive, a detailed analysis of substituent effects allows for a robust prediction of the ¹H and ¹³C NMR spectra, providing a clear roadmap for researchers to confirm the molecule's unique substitution pattern. This guide provides the necessary protocols and interpretive framework to confidently identify and characterize this compound.

References

  • ResearchGate. (2023). 13C NMR spectrum of compound 5. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Maag, D., et al. (2023). Identification and biosynthesis of 5-Methoxy-2-Nitrophenol (5M2NP). ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 219635, 5-Methoxy-2-nitrophenol. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83801, this compound. PubChem. Available at: [Link]

  • Enchev, V., & Angelova, S. (2005). Tautomeric and conformational equilibrium of 2-nitrosophenol and 9,10-phenanthrenequinonemonooxime: Ab initio and NMR study. ResearchGate. Available at: [Link]

  • Rainey, W. T., Christie, W. H., & Lijinsky, W. (1978). Mass Spectra of N-Nitroso Compounds. Biomedical Mass Spectrometry, 5(6), 395-408. Available at: [Link]

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Physical and chemical properties of 5-Methoxy-2-nitrosophenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 5-Methoxy-2-nitrosophenol (CAS No. 13895-38-0), a molecule of significant interest in synthetic chemistry. This document aims to serve as a vital resource, offering not just data, but a deeper understanding of the compound's behavior, synthesis, and characterization. We will also address and clarify the common confusion with its nitro-isomers, providing a clear and accurate reference for professionals in the field.

Executive Summary

This compound is a fascinating aromatic compound characterized by the presence of a hydroxyl, a methoxy, and a nitroso group on a benzene ring. Its chemistry is dominated by the interplay of these functional groups, leading to interesting reactivity and a significant tautomeric equilibrium. A thorough understanding of its properties is crucial for its effective use as a building block in the synthesis of more complex molecules. This guide will navigate through its synthesis, physical and chemical characteristics, spectroscopic signature, and safety considerations, all supported by verifiable data and established scientific principles.

Clarification of Common Isomeric Confusion

A significant point of ambiguity in the literature is the frequent confusion between this compound and its nitro isomers. It is imperative to distinguish these compounds, as their properties and reactivity differ substantially.

Compound Name This compound 5-Methoxy-2-nitrophenol 2-Methoxy-5-nitrophenol
CAS Number 13895-38-0[1]704-14-3[2]636-93-1[3]
Molecular Formula C₇H₇NO₃[1]C₇H₇NO₄[2]C₇H₇NO₄[3]
Molecular Weight 153.14 g/mol [1]169.13 g/mol [2]169.13 g/mol [3]
Key Functional Group Nitroso (-N=O)Nitro (-NO₂)Nitro (-NO₂)

This guide will focus exclusively on the nitroso compound, this compound (CAS 13895-38-0).

Synthesis of this compound

The primary route for the synthesis of this compound is through the electrophilic nitrosation of 3-methoxyphenol (also known as resorcinol monomethyl ether). The hydroxyl and methoxy groups are ortho-, para-directing, making the aromatic ring susceptible to electrophilic attack. The nitrosation occurs preferentially at the position ortho to the hydroxyl group and para to the methoxy group.

Causality Behind Experimental Choices:

The reaction is typically carried out in an acidic medium, which generates the highly electrophilic nitrosonium ion (NO⁺) from nitrous acid (formed in situ from sodium nitrite). The choice of solvent and temperature is critical to control the selectivity of the reaction and minimize the formation of byproducts.

Experimental Protocol: Nitrosation of 3-Methoxyphenol

Materials:

  • 3-Methoxyphenol

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Ethanol or other suitable solvent

  • Ice bath

  • Stirring apparatus

Procedure:

  • Dissolve 3-methoxyphenol in a suitable solvent (e.g., ethanol/water mixture) in a flask and cool the mixture in an ice bath to 0-5 °C with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite to the reaction mixture.

  • Maintain the temperature below 5 °C and slowly add dilute hydrochloric acid or sulfuric acid dropwise to generate nitrous acid in situ.

  • Continue stirring the reaction mixture in the ice bath for a specified time to ensure complete reaction. The formation of a colored precipitate may be observed.

  • After the reaction is complete, collect the precipitate by filtration.

  • Wash the collected solid with cold water to remove any unreacted starting materials and inorganic salts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain purified this compound.

Note: This is a generalized protocol. Researchers should consult specific literature for precise quantities, reaction times, and purification methods.

Figure 2: Tautomerism of this compound.

Reactivity of the Functional Groups
  • Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. This increases the electron-donating ability of the oxygen, further activating the ring towards electrophilic substitution. The hydroxyl group can also undergo etherification and esterification reactions.

  • Nitroso Group: The nitroso group can be oxidized to a nitro group or reduced to an amino group. This makes this compound a versatile intermediate for the synthesis of various substituted anisoles and phenols.

  • Aromatic Ring: The aromatic ring is activated by both the hydroxyl and methoxy groups, making it susceptible to further electrophilic aromatic substitution reactions. The positions of substitution will be directed by the existing functional groups.

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the identification and characterization of this compound.

Spectroscopic Data
¹H NMR Data not available in the search results. Expected signals would include a singlet for the methoxy protons, and distinct signals for the aromatic protons, with their chemical shifts influenced by the surrounding functional groups.
¹³C NMR Data not available in the search results. Expected signals would include a peak for the methoxy carbon and distinct peaks for the aromatic carbons, including those bonded to the hydroxyl, nitroso, and methoxy groups.
FTIR While specific peak assignments are not available, characteristic peaks would be expected for the O-H stretch of the phenol (often broad), C-H stretches of the aromatic ring and methoxy group, C=O and C=N stretches from the quinone-oxime tautomer, N=O stretch of the nitroso group, and C-O stretches of the ether and phenol.
UV-Vis Data not available in the search results. The UV-Vis spectrum is expected to show absorption bands corresponding to the π-π* transitions of the aromatic system, which would be influenced by the presence of the auxochromic hydroxyl and methoxy groups, and the chromophoric nitroso group.
Mass Spectrometry The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (153.14 g/mol ). [1]Fragmentation patterns would provide further structural information.

Safety and Handling

This compound is classified as a flammable solid and is known to cause skin and serious eye irritation. [1] GHS Hazard Statements:

  • H228: Flammable solid [1]* H315: Causes skin irritation [1]* H319: Causes serious eye irritation [1] Precautionary Measures:

  • Wear protective gloves, protective clothing, and eye/face protection.

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.

  • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If on skin, wash with plenty of soap and water.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a valuable chemical intermediate with a rich and complex chemistry, largely defined by its tautomeric nature and the interplay of its functional groups. A clear understanding of its properties, synthesis, and safe handling, as outlined in this guide, is essential for its successful application in research and development. The critical distinction between this compound and its nitro isomers is a key takeaway for any scientist working in this area.

References

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An Investigator's Guide to the Potential Biological Activities of 5-Methoxy-2-nitrosophenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the preliminary investigation of the biological activities of 5-Methoxy-2-nitrosophenol. While direct research into the pharmacological effects of this specific molecule is nascent, its structural features as a phenolic compound suggest a number of potential therapeutic applications. This document outlines the theoretical basis for these potential activities, supported by established principles of medicinal chemistry and pharmacology. Furthermore, it provides detailed, field-proven protocols for a tiered experimental approach to systematically evaluate its antioxidant, anti-inflammatory, and cytotoxic properties. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel chemical entities.

Introduction: Unveiling the Potential of a Novel Phenolic Compound

This compound is a small molecule whose biological activities are not yet extensively characterized.[1][2] Its chemical structure, featuring a phenol ring, a methoxy group, and a nitroso group, provides a compelling rationale for investigating its potential pharmacological effects. Phenolic compounds are a well-established class of molecules known for their diverse biological activities, often stemming from their ability to scavenge free radicals and interact with various biological targets.[3][4][5] The presence of the methoxy and nitroso functional groups further modulates the electronic and steric properties of the molecule, potentially influencing its reactivity and specificity.

A related compound, 5-Methoxy-2-nitrophenol, has been observed to modulate the expression of defense genes in wounded maize leaves, indicating a capacity to elicit biological responses in plant systems.[6] This finding, while in a different biological context, further supports the hypothesis that the core chemical scaffold of this compound possesses inherent bioactivity that warrants a thorough investigation in mammalian systems for potential therapeutic applications.

This guide will, therefore, serve as a roadmap for the systematic evaluation of this compound, focusing on three key areas of potential biological activity: antioxidant, anti-inflammatory, and cytotoxic effects.

Physicochemical Properties and Synthesis Considerations

A foundational understanding of the physicochemical properties of this compound is critical for its handling, formulation, and interpretation of biological data.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC7H7NO3[1][2]
Molecular Weight153.14 g/mol [1]
Melting Point156°C[2]
Boiling Point310°C[2]
Density1.26 g/cm³[2]
XLogP31.5[1]

Note: Some data may be for the isomeric compound 5-Methoxy-2-nitrophenol due to limited availability for the nitrosophenol variant.

For researchers requiring the synthesis of this compound, a general synthetic route for a related compound, 2-Methoxy-5-nitrophenol, involves the benzylation of the starting material in the presence of a base like cesium carbonate in a suitable solvent such as N,N-dimethylformamide.[7] While this provides a conceptual starting point, specific optimization for the synthesis of this compound would be required.

Tier 1 Evaluation: Antioxidant Potential

The phenolic hydroxyl group is a key pharmacophore for antioxidant activity. It can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress, a key pathological factor in numerous diseases.[4]

Rationale for Investigation

The phenolic moiety in this compound suggests a strong potential for free radical scavenging. The methoxy group, being an electron-donating group, can further enhance this activity by stabilizing the resulting phenoxyl radical.

Experimental Workflow: In Vitro Antioxidant Capacity

A logical workflow for assessing the antioxidant potential of this compound is presented below.

G cluster_0 Antioxidant Activity Workflow A Compound Preparation (Stock Solution in DMSO) B Total Phenolic Content (TPC) Folin-Ciocalteu Assay A->B C DPPH Radical Scavenging Assay A->C D ABTS Radical Scavenging Assay A->D E Data Analysis (IC50 Calculation) C->E D->E F Comparative Analysis (vs. Ascorbic Acid/Trolox) E->F G cluster_1 Anti-inflammatory Activity Workflow G Cell Culture (e.g., RAW 264.7 Macrophages) H Compound Treatment & LPS Stimulation G->H I Nitric Oxide (NO) Production (Griess Assay) H->I J Pro-inflammatory Cytokine Measurement (ELISA for TNF-α, IL-6) H->J K Data Analysis (Inhibition Percentage) I->K J->K

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Detailed Protocols

This assay measures the inhibition of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells. [8] Protocol:

  • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Add 100 µL of supernatant to a new 96-well plate.

  • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • A standard curve using sodium nitrite is used to quantify nitrite concentration.

This protocol quantifies the reduction of pro-inflammatory cytokines like TNF-α and IL-6. [9] Protocol:

  • Follow steps 1-4 from the nitric oxide production protocol.

  • Use the collected cell culture supernatant.

  • Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions for commercially available kits.

  • Measure the absorbance at the appropriate wavelength.

  • Quantify the cytokine concentration using a standard curve.

Tier 3 Evaluation: Cytotoxicity and Therapeutic Index

A crucial aspect of drug discovery is to assess the potential toxicity of a compound and determine its therapeutic window. [10][11][12][13]

Rationale for Investigation

It is essential to determine if the observed antioxidant and anti-inflammatory effects occur at concentrations that are non-toxic to healthy cells. This is a critical step in evaluating the potential of this compound as a therapeutic agent. [14]

Experimental Workflow: In Vitro Cytotoxicity Assessment

This workflow details the process of evaluating the cytotoxic effects of the compound on both cancerous and non-cancerous cell lines.

G cluster_2 Cytotoxicity Workflow L Cell Line Selection (e.g., HeLa, MCF-7, and HEK293) M Compound Treatment (Dose-Response) L->M N Cell Viability Assessment (MTT Assay) M->N O Data Analysis (IC50 Calculation) N->O P Selectivity Index Calculation O->P

Caption: Workflow for in vitro cytotoxicity assessment.

Detailed Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [10][12] Protocol:

  • Seed cells (e.g., a cancer cell line like HeLa or MCF-7, and a non-cancerous cell line like HEK293) in a 96-well plate and allow them to attach overnight. [10][12]2. Treat the cells with a range of concentrations of this compound for 24 or 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability and determine the IC50 value.

Data Interpretation and Future Directions

The data generated from these tiered experiments will provide a comprehensive preliminary profile of the biological activity of this compound.

Table 2: Summary of Key Data Points and Their Interpretation

AssayKey MetricInterpretation
Total Phenolic Contentmg GAE/gIndicates the abundance of phenolic groups.
DPPH/ABTS AssaysIC50 (µg/mL)Lower IC50 indicates higher antioxidant activity.
Griess Assay% NO InhibitionIndicates anti-inflammatory potential.
ELISA% Cytokine ReductionConfirms anti-inflammatory activity and provides mechanistic insight.
MTT AssayIC50 (µM)Lower IC50 indicates higher cytotoxicity.
Selectivity IndexIC50 (normal cells) / IC50 (cancer cells)A higher selectivity index is desirable for anticancer drug candidates.

Should the initial in vitro screening reveal promising activity and low cytotoxicity, subsequent investigations could delve into the specific molecular mechanisms of action. This might include studies on the modulation of key signaling pathways, such as NF-κB and MAPK pathways, which are central to inflammation. [3]Further studies could also explore its potential as an enzyme inhibitor.

Conclusion

While this compound remains a relatively unexplored molecule, its chemical structure provides a strong rationale for investigating its potential as a novel therapeutic agent. The systematic, tiered approach outlined in this guide, progressing from fundamental antioxidant assays to more complex cell-based anti-inflammatory and cytotoxicity evaluations, offers a robust framework for its initial biological characterization. The successful execution of these protocols will provide the foundational data necessary to determine if this compound warrants further preclinical development.

References

  • 5-Methoxy-2-nitrophenol | C7H7NO4 | CID 219635. PubChem. [Link]

  • This compound | C7H7NO3 | CID 83801. PubChem. [Link]

  • 5-METHOXY-2-NITROPHENOL | Georganics. [Link]

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  • In vitro antioxidant activity and polyphenolic content of commonly used spices from Ethiopia. BMC Complementary and Alternative Medicine. [Link]

  • The Immunomodulatory and Anti-Inflammatory Role of Polyphenols. Molecules. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology. [Link]

  • At a physiologically relevant dose, 5-Methoxy-2-Nitrophenol (5M2NP)... ResearchGate. [Link]

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  • Total phenolic content and in vitro evaluation of antioxidant activity of ethanol extract of Ganoderma amboinense. National Journal of Physiology, Pharmacy and Pharmacology. [Link]

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An In-depth Technical Guide to the Tautomerism of 5-Methoxy-2-nitrosophenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for molecular properties and reactivity. In the realm of drug discovery and materials science, understanding and controlling tautomeric equilibria is paramount for designing molecules with desired functionalities. This guide provides a comprehensive technical overview of the tautomerism in 5-Methoxy-2-nitrosophenol, a substituted aromatic compound poised at the fascinating intersection of the nitrosophenol and quinone oxime forms. We delve into the synthesis, structural elucidation, and the nuanced interplay of electronic and environmental factors that govern this tautomeric balance. This document serves as a detailed roadmap for researchers, offering both theoretical insights and practical, field-proven protocols for the investigation of this and similar molecular systems.

Introduction: The Dynamic Nature of Nitrosophenol-Quinone Oxime Tautomerism

Nitrosophenols exist in a tautomeric equilibrium with their corresponding quinone monoximes. This equilibrium is a delicate balance between two distinct structural forms: the aromatic nitrosophenol and the non-aromatic quinonoid oxime. The position of this equilibrium is highly sensitive to a variety of factors, including the substitution pattern on the aromatic ring, the polarity of the solvent, temperature, and pH.

For the parent 2-nitrosophenol, the nitrosophenol tautomer is generally considered to be the more stable form.[1] However, the introduction of substituents can dramatically shift this preference. Electron-donating groups and electron-withdrawing groups can exert significant influence on the relative stabilities of the tautomers by altering the electron density distribution within the molecule.

This guide focuses specifically on this compound. The methoxy group, an electron-donating substituent at the para-position to the nitroso group, is expected to play a crucial role in modulating the tautomeric equilibrium. Understanding this influence is key to predicting and controlling the chemical behavior of this molecule, which is of significant interest in fields such as medicinal chemistry and materials science, where nitrosophenols and their tautomers can act as versatile intermediates and building blocks.

Synthesis of this compound: A Proposed Experimental Protocol

Reaction Scheme:

G reactant 3-Methoxyphenol product This compound reactant->product Nitrosation reagent NaNO2, HCl (aq)

Caption: Proposed synthesis of this compound.

Materials and Equipment:

  • 3-Methoxyphenol

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Distilled water

  • Ice

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Dropping funnel

  • Buchner funnel and filter paper

  • pH indicator paper

  • Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)

Step-by-Step Methodology:

  • Preparation of the Phenol Solution: In a 250 mL beaker, dissolve 10.0 g of 3-methoxyphenol in 100 mL of distilled water containing 10 mL of concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Preparation of the Nitrosating Agent: In a separate 100 mL beaker, prepare a solution of 6.0 g of sodium nitrite in 30 mL of distilled water. Cool this solution in an ice bath.

  • Nitrosation Reaction: Slowly add the cold sodium nitrite solution dropwise to the stirred phenol solution over a period of 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C. The slow addition is critical to control the exothermic reaction and prevent the formation of side products.

  • Reaction Monitoring and Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional hour. The formation of a precipitate indicates the product is forming. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Isolation of the Product: Collect the precipitated product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the crude product with cold distilled water to remove any unreacted salts and acid. For further purification, recrystallization from a suitable solvent such as ethanol/water or toluene is recommended.

  • Drying and Characterization: Dry the purified product in a desiccator under vacuum. The final product should be characterized by melting point determination, and spectroscopic methods (NMR, IR, and UV-Vis) to confirm its identity and purity.

The Tautomeric Equilibrium of this compound

The central focus of this guide is the tautomeric equilibrium between the this compound and its corresponding 5-methoxy-1,2-benzoquinone monoxime form. The electron-donating nature of the methoxy group at the 5-position is anticipated to influence this equilibrium significantly.

Tautomerism Nitrosophenol This compound Aromatic Phenolic Form QuinoneOxime 5-Methoxy-1,2-benzoquinone monoxime Quinonoid Oxime Form Nitrosophenol->QuinoneOxime Equilibrium ComputationalWorkflow cluster_0 Computational Workflow A Propose Tautomeric Structures B Geometry Optimization (DFT) A->B C Frequency Calculation B->C E Solvent Effects (PCM) B->E F Predict Spectroscopic Data (NMR, UV-Vis, IR) B->F D Relative Energy Calculation (ΔE) C->D E->D G Compare with Experimental Data F->G

Caption: A typical computational workflow for studying tautomerism.

Methodology:

  • Structure Generation: Build the initial 3D structures of both the this compound and 5-methoxy-1,2-benzoquinone monoxime tautomers.

  • Geometry Optimization and Frequency Calculations: Perform geometry optimizations and frequency calculations using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). The absence of imaginary frequencies will confirm that the optimized structures are true minima on the potential energy surface.

  • Relative Energy Calculation: Calculate the electronic energies of the optimized tautomers to determine their relative stabilities. The inclusion of zero-point vibrational energy (ZPVE) corrections is recommended.

  • Solvation Modeling: To account for solvent effects, employ a polarizable continuum model (PCM) for various solvents. [2]5. Spectroscopic Prediction: Predict the NMR chemical shifts, UV-Vis excitation energies, and IR vibrational frequencies for each tautomer and compare them with the experimental data for validation.

Conclusion and Future Directions

The tautomerism of this compound presents a compelling case study in the subtle interplay of electronic and environmental effects on molecular structure and stability. This in-depth guide has provided a comprehensive framework for the synthesis, characterization, and theoretical modeling of this intriguing molecule.

For researchers in drug development, a thorough understanding of the predominant tautomeric form is critical, as different tautomers can exhibit distinct biological activities and pharmacokinetic profiles. For materials scientists, the ability to control the tautomeric equilibrium through solvent choice or further chemical modification opens up possibilities for designing novel chromophoric and photochromic materials.

Future research in this area could explore the synthesis and tautomeric behavior of a wider range of substituted nitrosophenols to build a more comprehensive understanding of structure-property relationships. Furthermore, time-resolved spectroscopic studies could provide valuable insights into the dynamics of the tautomeric interconversion process. The protocols and methodologies outlined in this guide provide a solid foundation for such future investigations.

References

  • Enchev, V., & Ivanova, G. (2003). Tautomeric and conformational equilibrium of 2-nitrosophenol and 9,10-phenanthrenequinonemonooxime: Ab initio and NMR study. Journal of Molecular Structure: THEOCHEM, 637(1-3), 143-151.
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian Inc., Pittsburgh.
  • El-Nahass, A. M. (2022). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo) Thiophene Dyes. Chemistry, 3(1), 13-24.
  • Claramunt, R. M., & Elguero, J. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206.
  • Al-Obaidi, A. H. R., & Al-shather, R. M. (2019). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media.
  • Gao, Y., et al. (2021). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. International Journal of Molecular Sciences, 22(16), 8872.
  • Jezuita, A., Wieczorkiewicz, P. A., Szatyłowicz, H., & Krygowski, T. M. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules, 26(16), 4995.

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An In-depth Technical Guide on the Discovery and Historical Synthesis of 5-Methoxy-2-nitrosophenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Niche Aromatic Nitroso Compound

5-Methoxy-2-nitrosophenol is a fascinating, though not widely commercialized, aromatic organic compound. Its unique structure, featuring a methoxy group, a hydroxyl group, and a nitroso group on a benzene ring, makes it a molecule of interest in the study of nitrosophenols and their potential applications. While not a household name in the world of chemistry, its synthesis and the history of related compounds provide a valuable window into the evolution of organic synthesis. This technical guide will delve into the probable historical synthesis of this compound, drawing from established methods for the synthesis of related compounds, and will explore the likely discovery context of this molecule.

I. The Probable Genesis: A Story Rooted in Nitrophenols

Direct historical accounts of the discovery and initial synthesis of this compound are scarce in readily available literature. However, based on the established chemistry of aromatic compounds, its history is intrinsically linked to its nitro-analogue, 5-Methoxy-2-nitrophenol . The synthesis of nitrosophenols, particularly ortho-nitrosophenols, has often been achieved through the reduction of the corresponding nitrophenols. Therefore, to understand the synthesis of our target molecule, we must first explore the synthesis of its likely precursor.

A recent study in 2023 identified 5-Methoxy-2-nitrophenol as a known synthetic chemical, referencing earlier works from 1975 and 1986.[1] This indicates that the compound has been synthesized and characterized for several decades.

The Precursor: Synthesis of 5-Methoxy-2-nitrophenol

The most logical and historically practiced starting material for the synthesis of 5-Methoxy-2-nitrophenol is guaiacol (2-methoxyphenol) . Guaiacol is a naturally occurring organic compound and a common starting material in organic synthesis. The introduction of a nitro group onto the guaiacol ring is a classic electrophilic aromatic substitution reaction.

The nitration of guaiacol can yield a mixture of isomers, and controlling the regioselectivity to favor the desired 5-nitro isomer is a key challenge. The hydroxyl and methoxy groups are both ortho-, para-directing activators. The position of the incoming nitro group is influenced by steric hindrance and the electronic effects of these substituents.

A general and historically relevant method for the nitration of phenols involves the use of nitric acid, often in the presence of a dehydrating agent like sulfuric acid. However, to achieve mononitration and control the regioselectivity, milder conditions are often employed.

II. The Historical Synthetic Pathway: A Step-by-Step Reconstruction

Based on established chemical principles and historical context, a plausible two-step synthesis for this compound is proposed:

  • Nitration of Guaiacol to form 5-Methoxy-2-nitrophenol.

  • Partial reduction of 5-Methoxy-2-nitrophenol to yield this compound.

Step 1: Nitration of Guaiacol

Reaction: Guaiacol reacts with a nitrating agent to introduce a nitro group at the 5-position of the aromatic ring.

Causality Behind Experimental Choices:

  • Choice of Nitrating Agent: While a mixture of concentrated nitric acid and sulfuric acid is a powerful nitrating agent, it can lead to over-nitration and oxidation of the phenol. For a more controlled reaction, dilute nitric acid or a mixture of sodium nitrite and acid (to generate nitrous acid in situ, which can then be oxidized to nitric acid or act as a precursor) would have been historically employed.

  • Reaction Temperature: Electrophilic aromatic substitution reactions are sensitive to temperature. To prevent side reactions and control the formation of isomers, the reaction is typically carried out at low temperatures, often at or below room temperature.

  • Solvent: The choice of solvent is crucial for controlling the reaction rate and selectivity. Acetic acid was a common solvent for such reactions, as it is relatively inert and can help to moderate the reactivity of the nitrating agent.

Visualizing the Workflow: Nitration of Guaiacol

Nitration_of_Guaiacol Guaiacol Guaiacol (2-Methoxyphenol) Reaction_Vessel Reaction Vessel (Low Temperature) Guaiacol->Reaction_Vessel Nitrating_Agent Nitrating Agent (e.g., HNO₃/H₂SO₄ or NaNO₂/H⁺) Nitrating_Agent->Reaction_Vessel Product 5-Methoxy-2-nitrophenol Reaction_Vessel->Product Major Product Isomers Other Isomers (e.g., 4-nitro, 6-nitro) Reaction_Vessel->Isomers Minor Products

Caption: Workflow for the nitration of guaiacol to produce 5-Methoxy-2-nitrophenol.

Detailed Historical Protocol (Inferred):

  • Dissolution: Guaiacol is dissolved in a suitable solvent, such as glacial acetic acid, in a reaction vessel equipped with a stirring mechanism and a means of temperature control (e.g., an ice bath).

  • Addition of Nitrating Agent: A solution of the nitrating agent (e.g., a mixture of nitric acid and acetic acid) is added dropwise to the stirred solution of guaiacol while maintaining a low temperature (e.g., 0-10 °C).

  • Reaction: The reaction mixture is stirred for a specific period to allow for the completion of the nitration reaction.

  • Workup: The reaction mixture is then poured into cold water to precipitate the crude product. The solid is collected by filtration, washed with water to remove any residual acid, and then dried.

  • Purification: The crude product, a mixture of isomers, is purified, typically by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture), to isolate the desired 5-Methoxy-2-nitrophenol.

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceCAS Number
GuaiacolC₇H₈O₂124.14Colorless to yellow liquid or solid90-05-1
5-Methoxy-2-nitrophenolC₇H₇NO₄169.13Yellowish solid704-14-3[2]
This compoundC₇H₇NO₃153.14No data available13895-38-0
Step 2: Partial Reduction of 5-Methoxy-2-nitrophenol

Reaction: The nitro group of 5-Methoxy-2-nitrophenol is selectively reduced to a nitroso group.

Causality Behind Experimental Choices:

  • Choice of Reducing Agent: The key to this step is the use of a mild reducing agent that can selectively reduce the nitro group to the nitroso stage without further reduction to the amine. Historical methods for this transformation are not as common as full reductions, but certain reagents and conditions can favor the formation of the nitroso compound. One plausible historical method involves the use of a sulfide or polysulfide in a basic medium. Another approach could involve electrochemical reduction under controlled potential. A more direct historical route to ortho-nitrosophenols is the Baudisch reaction , which involves the reaction of a phenol with hydroxylamine and hydrogen peroxide in the presence of a copper(II) salt. However, this is a direct nitrosation and hydroxylation of a benzene ring, not a reduction of a nitrophenol.

Visualizing the Workflow: Reduction to Nitrosophenol

Reduction_to_Nitrosophenol Nitrophenol 5-Methoxy-2-nitrophenol Reaction_Vessel Reaction Vessel (Controlled Conditions) Nitrophenol->Reaction_Vessel Reducing_Agent Mild Reducing Agent (e.g., Sulfide/Base) Reducing_Agent->Reaction_Vessel Product This compound Reaction_Vessel->Product

Caption: Inferred workflow for the partial reduction of 5-Methoxy-2-nitrophenol.

Detailed Historical Protocol (Inferred):

  • Preparation of Reducing Solution: A solution of a mild reducing agent, for instance, sodium sulfide or ammonium sulfide, is prepared in an aqueous or alcoholic solution.

  • Reaction: 5-Methoxy-2-nitrophenol is dissolved in a suitable solvent and the reducing solution is added portion-wise or dropwise at a controlled temperature. The reaction progress would be monitored by a color change.

  • Workup: After the reaction is complete, the mixture is acidified to precipitate the this compound. The product is then isolated by filtration, washed, and dried.

  • Purification: The crude product can be purified by recrystallization.

It is important to note that nitrosophenols can exist in tautomeric equilibrium with their quinone monoxime form. This property influences their chemical reactivity and spectroscopic characterization.

III. The Discovery Context: A Product of Systematic Aromatic Chemistry

The discovery of this compound, while not explicitly documented, likely occurred within the broader context of the systematic exploration of aromatic chemistry in the late 19th and early 20th centuries. Chemists of this era, such as those working in the dye industry or in academic laboratories, were actively investigating the reactions of substituted phenols. The synthesis of novel nitro and nitroso compounds was of particular interest due to their vibrant colors and their utility as intermediates in the synthesis of dyes, pharmaceuticals, and other fine chemicals.

The work of chemists like O. Baudisch on the synthesis of ortho-nitrosophenols highlights the interest in this class of compounds. It is plausible that this compound was first synthesized as part of a systematic study on the nitrosation of substituted phenols or the reduction of the corresponding nitrophenols. Its characterization would have been carried out using the analytical techniques of the time, such as melting point determination, elemental analysis, and color reactions.

Conclusion

While a definitive "discovery" paper for this compound remains elusive in readily accessible archives, a logical and historically consistent synthetic pathway can be confidently inferred. The synthesis most likely proceeds through the nitration of guaiacol to form 5-Methoxy-2-nitrophenol, followed by a controlled partial reduction of the nitro group to the nitroso functionality. This narrative is grounded in the fundamental principles of organic chemistry and the known historical practices of the time. For researchers and scientists, understanding this historical context not only provides a deeper appreciation for the evolution of their field but can also offer valuable insights into the reactivity and potential applications of this and related molecules.

References

[3] Schimmel, B. C. J., et al. (2023). The benzoxazinoid breakdown product 5-Methoxy-2-Nitrophenol has a dual function in maize defense against herbivory. bioRxiv.[1] [4] PubChem. (n.d.). 5-Methoxy-2-nitrophenol. National Center for Biotechnology Information. Retrieved from a valid URL.[2] [5] PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from a valid URL. [2] PubChem. (n.d.). Guaiacol. National Center for Biotechnology Information. Retrieved from a valid URL. [6] Various Authors. (Various Years). Patents and articles on the synthesis of nitrophenols and nitrosophenols. (General reference to the body of literature on the topic).

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A Theoretical DFT Investigation of 5-Methoxy-2-nitrosophenol: A Guide for Researchers in Drug Discovery and Molecular Design

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for the theoretical investigation of 5-Methoxy-2-nitrosophenol using Density Functional Theory (DFT). While experimental data on this specific molecule is limited, this document outlines a robust computational methodology based on established practices for analogous phenolic and nitroso compounds. This guide is intended for researchers, computational chemists, and drug development professionals seeking to understand and predict the molecular properties, reactivity, and potential biological activity of this and similar chemical entities.

Introduction: The Scientific Rationale

This compound belongs to the family of substituted phenols, a class of compounds with diverse applications in medicinal chemistry and material science. The presence of a methoxy group (an electron-donating group) and a nitroso group (an electron-withdrawing group) on the phenol backbone suggests a rich electronic landscape and potential for interesting chemical reactivity. Understanding the molecule's structural, electronic, and spectroscopic properties is crucial for predicting its behavior in biological systems and for its potential application as a scaffold in drug design.[1] For instance, related compounds like 2-Methoxy-5-nitrophenol are utilized in the synthesis of potent tyrosine kinase inhibitors and GABA analogues.[2]

DFT has emerged as a powerful tool in computational chemistry for its ability to provide accurate predictions of molecular properties at a reasonable computational cost.[3] By applying DFT, we can elucidate the fundamental characteristics of this compound, offering insights that can guide future experimental work and drug discovery efforts. This guide will detail the theoretical framework, computational protocol, and expected outcomes of such a study.

Theoretical Framework and Computational Methodology

The foundation of this theoretical study lies in the principles of Density Functional Theory, where the electron density is used to determine the ground-state energy of a quantum mechanical system.[3] The selection of an appropriate functional and basis set is paramount for obtaining accurate and reliable results.

Selection of Functional and Basis Set

For phenolic and nitroso-containing compounds, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional has consistently demonstrated a good balance between accuracy and computational efficiency.[4] It effectively accounts for electron correlation, which is crucial for describing the electronic structure of molecules with diverse functional groups.

The choice of basis set determines the flexibility of the atomic orbitals used in the calculation. A Pople-style basis set, such as 6-311++G(d,p) , is recommended for this type of investigation.[5] The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of electrons on the oxygen and nitrogen atoms, while the polarization functions (d,p) allow for a more accurate representation of bonding environments.

Computational Protocol: A Step-by-Step Workflow

The following protocol outlines a self-validating system for the theoretical DFT study of this compound.

Step 1: Geometry Optimization The initial step involves constructing the 3D structure of this compound and performing a full geometry optimization without any symmetry constraints. This calculation will find the lowest energy conformation of the molecule.

Step 2: Vibrational Frequency Analysis Following optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can be compared with experimental IR and Raman spectra if available.[6]

Step 3: Electronic Properties Calculation With the optimized geometry, a series of calculations are performed to determine the electronic properties of the molecule. This includes:

  • Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity and electronic transitions.[4]

  • Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify regions susceptible to electrophilic and nucleophilic attack.

  • Global Reactivity Descriptors: Calculation of parameters such as chemical hardness, softness, electronegativity, and electrophilicity index to quantify the molecule's overall reactivity.[5][7]

Step 4: Spectroscopic Properties Simulation To aid in experimental characterization, the following spectroscopic properties can be simulated:

  • UV-Visible Spectra: Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra, providing insights into the electronic transitions and color of the compound.[8]

  • NMR Spectra: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the 1H and 13C NMR chemical shifts, which can be compared with experimental data for structural validation.[6]

Diagram of the Proposed DFT Workflow

DFT_Workflow A 1. Initial Structure (this compound) B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C D Frequency Check C->D D->B Imaginary Frequencies (Re-optimize) E Optimized Structure (True Minimum) D->E No Imaginary Frequencies F 4. Electronic Properties (HOMO, LUMO, MEP) E->F G 5. Spectroscopic Simulation (UV-Vis, NMR) E->G H Data Analysis & Interpretation F->H G->H

Caption: A flowchart illustrating the key stages of the proposed DFT investigation.

Expected Results and Their Significance

The proposed DFT study is expected to yield valuable quantitative and qualitative data that can inform the development and application of this compound.

Structural and Geometric Parameters

The geometry optimization will provide precise bond lengths, bond angles, and dihedral angles for the molecule. These parameters are fundamental for understanding the molecule's shape and steric properties, which are critical for its interaction with biological targets.

ParameterExpected Value RangeSignificance
C-N Bond Length~1.40 - 1.45 ÅIndicates the degree of double bond character.
N-O Bond Length~1.20 - 1.25 ÅReflects the strength of the nitroso group bond.
O-H Bond Length~0.96 - 1.00 ÅImportant for hydrogen bonding potential.
Dihedral AnglesVariesDetermines the planarity of the molecule.
Electronic and Reactivity Insights

The analysis of electronic properties will provide a detailed picture of the molecule's reactivity.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive.

  • Molecular Electrostatic Potential (MEP): The MEP map will visually identify the electron-rich and electron-poor regions of the molecule. The oxygen atoms of the hydroxyl, methoxy, and nitroso groups are expected to be electron-rich (nucleophilic), while the hydrogen of the hydroxyl group and the aromatic ring will likely be electron-poor (electrophilic).

  • Global Reactivity Descriptors: These calculated values will provide a quantitative measure of the molecule's stability and reactivity, allowing for comparison with other compounds.

DescriptorFormulaInterpretation
Chemical Hardness (η)(ELUMO - EHOMO) / 2Resistance to change in electron distribution.
Electronegativity (χ)-(EHOMO + ELUMO) / 2The power to attract electrons.
Electrophilicity Index (ω)μ2 / 2ηA measure of the electrophilic character.
Simulated Spectroscopic Data

The simulated UV-Vis and NMR spectra will serve as theoretical benchmarks that can aid in the experimental identification and characterization of this compound. Discrepancies between the calculated and experimental spectra can also provide insights into solvent effects and intermolecular interactions.

Diagram of the Molecular Structure and Key Functional Groups

Caption: The chemical structure of this compound highlighting the key functional groups.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical framework for the DFT study of this compound. The proposed methodology, based on established computational practices for similar compounds, is designed to provide a thorough understanding of the molecule's structural, electronic, and spectroscopic properties. The insights gained from such a study will be invaluable for guiding future experimental work, including synthesis, characterization, and biological evaluation.

For drug development professionals, the predicted reactivity and electrostatic potential can inform the design of derivatives with improved binding affinity and selectivity for specific biological targets. Furthermore, the theoretical data can be used to develop Quantitative Structure-Activity Relationship (QSAR) models to predict the activity of related compounds.[9]

The synergy between theoretical DFT studies and experimental validation is crucial for accelerating the drug discovery process. The computational approach detailed herein provides a cost-effective and efficient means to prioritize and design novel compounds with therapeutic potential.

References

  • Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • 5-METHOXY-2-NITROPHENOL. (2011, February 16). Georganics. Retrieved January 23, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • 5-Methoxy-2-nitrophenol. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Density Functional Theory Study on Antioxidant Activity of Three Polyphenols. (2022, December 19). PubMed. Retrieved January 23, 2026, from [Link]

  • Computational Exploration of Phenolic Compounds in Corrosion Inhibition: A Case Study of Hydroxytyrosol and Tyrosol. (2023, September 11). MDPI. Retrieved January 23, 2026, from [Link]

  • DFT calculations, spectroscopy and antioxidant activity studies on (E)-2-nitro-4-[(phenylimino)methyl]phenol. (2015, February 5). ResearchGate. Retrieved January 23, 2026, from [Link]

  • DFT Studies on the Antiradical Potential of Phenolic Compounds. (n.d.). Retrieved January 23, 2026, from [Link]

  • Quantitative structure activity relationship for the computational prediction of nitrocompounds carcinogenicity. (2006, March 1). PubMed. Retrieved January 23, 2026, from [Link]

  • Combined Experimental and Theoretical Insights: Spectroscopic and Molecular Investigation of Polyphenols from Fagonia indica via DFT, UV–vis, and FT-IR Approaches. (n.d.). ACS Omega. Retrieved January 23, 2026, from [Link]

  • Nile blue. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • Theoretical evaluation of chemical reactivity of phenol, 2-aminophenol and 2-nitrophenol by DFT. (2022, March). RJPN. Retrieved January 23, 2026, from [Link]

  • QSAR modeling of antiradical properties of phenolic compounds using DFT calculations. (2020, July 2). Retrieved January 23, 2026, from [Link]

  • Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. (n.d.). NIH. Retrieved January 23, 2026, from [Link]

  • Computational Chemistry. (n.d.). PNNL. Retrieved January 23, 2026, from [Link]

  • Determination of theoretical calculations by DFT method and investigation of antioxidant, antimicrobial properties of olive leaf extracts from different regions. (2020, August 12). NIH. Retrieved January 23, 2026, from [Link]

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IUPAC name and synonyms for C7H7NO3 phenol derivative

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Phenol Derivatives of C₇H₇NO₃: Isomers, Synthesis, and Applications

Introduction

The molecular formula C₇H₇NO₃ represents a fascinating collection of structural isomers, particularly within the phenol derivative class. These compounds, while sharing the same atomic composition, exhibit a remarkable diversity in chemical properties and biological activities, stemming from the varied arrangements of their functional groups—hydroxyl (-OH), nitro (-NO₂), amino (-NH₂), methyl (-CH₃), and carboxylic acid (-COOH)—on the benzene ring. This diversity makes them crucial subjects of study and application in fields ranging from medicinal chemistry to materials science.

This guide, prepared for researchers, scientists, and drug development professionals, moves beyond a simple cataloging of isomers. It delves into the causal relationships between structure and function, provides field-proven synthetic and analytical protocols, and explores the mechanistic basis of their applications. We will focus on two principal and functionally distinct subgroups: the Nitrocresols (nitrated methylphenols) and the Aminohydroxybenzoic acids , which include compounds of significant pharmaceutical importance.

Part 1: Isomer Identification and Physicochemical Properties

The specific placement of functional groups on the phenol scaffold dictates the molecule's electronic environment, steric hindrance, and intermolecular bonding capabilities. These factors, in turn, govern critical physicochemical properties such as acidity (pKa), melting point, and solubility, which are foundational to predicting reactivity and designing applications.

The primary phenol isomers of C₇H₇NO₃ can be broadly categorized as nitrated cresols (methylphenols) and aminated hydroxybenzoic acids.

Key Isomers of C₇H₇NO₃ Phenol Derivatives

The table below summarizes the most prominent isomers, providing a comparative overview of their nomenclature and fundamental properties.

IUPAC NameCommon SynonymsCAS NumberMelting Point (°C)Key Structural Features
Nitrocresol Isomers
3-Methyl-4-nitrophenol4-Nitro-m-cresol2581-34-2133-133.5-OH and -CH₃ are meta, -NO₂ is para to -OH
4-Methyl-3-nitrophenol3-Nitro-p-cresol2042-14-078-81-OH and -CH₃ are para, -NO₂ is meta to -OH
2-Methyl-5-nitrophenol5-Nitro-o-cresol5428-54-6N/A-OH and -CH₃ are ortho, -NO₂ is meta to -OH
5-Methyl-2-nitrophenol6-Nitro-m-cresol, 3-Hydroxy-4-nitrotoluene700-38-953-56-OH and -CH₃ are meta, -NO₂ is ortho to -OH
4-Methyl-2-nitrophenol2-Nitro-p-cresol119-33-530-34-OH and -CH₃ are para, -NO₂ is ortho to -OH
2-Methyl-4-nitrophenol4-Nitro-o-cresol99-53-6N/A-OH and -CH₃ are ortho, -NO₂ is para to -OH
Aminohydroxybenzoic Acid Isomers
5-Amino-2-hydroxybenzoic acidMesalamine, Mesalazine, 5-ASA89-57-6~280 (decomposes)-COOH and -OH are ortho, -NH₂ is para to -OH
2-Amino-5-hydroxybenzoic acid5-Hydroxyanthranilic acid394-31-0N/A-COOH and -NH₂ are ortho, -OH is meta to -COOH

Data sourced from PubChem and other chemical supplier databases.[1][2][3][4][5][6][7][8][9]

Structure-Property Relationships

The properties of these isomers are a direct consequence of their substitution patterns:

  • Acidity (pKa): The electron-withdrawing nature of the nitro group (-NO₂) significantly increases the acidity of the phenolic proton compared to unsubstituted phenol. The effect is most pronounced when the nitro group is in the ortho or para position, where it can delocalize the negative charge of the phenoxide ion through resonance.

  • Melting Point: Symmetrical isomers, such as 3-Methyl-4-nitrophenol, tend to have higher melting points due to more efficient packing in the crystal lattice.[10] The presence of the carboxylic acid and amino groups in mesalamine allows for strong intermolecular hydrogen bonding, resulting in a very high decomposition temperature.

  • Reactivity: The positions of the activating groups (-OH, -NH₂, -CH₃) and deactivating groups (-NO₂, -COOH) dictate the sites for further electrophilic or nucleophilic substitution, a critical consideration for their use as synthetic intermediates.

Part 2: Synthesis and Mechanistic Insights

The synthesis of C₇H⇂NO₃ isomers is a practical exercise in controlling regioselectivity in aromatic substitution reactions. The choice of starting material and reaction conditions is paramount to achieving a high yield of the desired isomer.

Synthesis of Nitrocresols via Electrophilic Nitration

A common route to nitrocresols is the direct nitration of the corresponding cresol isomer (m-cresol, p-cresol, or o-cresol). The hydroxyl and methyl groups are both activating, ortho, para-directing groups, which can lead to a mixture of products.

G cluster_0 Reaction Setup cluster_1 Nitration cluster_2 Workup & Purification A 1. Dissolve m-cresol in a suitable solvent (e.g., acetic acid). B 2. Cool the mixture in an ice bath (0-5°C). A->B Control Exothermicity C 3. Add a nitrating agent (e.g., nitric acid) dropwise with vigorous stirring. B->C D 4. Quench the reaction by pouring into ice water. C->D E 5. Filter the precipitated solid. D->E F 6. Recrystallize from an appropriate solvent (e.g., ethanol/water) to purify the product. E->F

Caption: Workflow for the synthesis of 3-Methyl-4-nitrophenol.

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 10.8 g (0.1 mol) of m-cresol in 50 mL of glacial acetic acid.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5°C with stirring.

  • Nitration: Slowly add 10.5 mL of concentrated nitric acid (70%) dropwise from the dropping funnel over 30 minutes. Causality: Dropwise addition and low temperature are critical to prevent over-nitration (dinitration) and control the exothermic reaction, ensuring selectivity and safety. The directing effects of the -OH and -CH₃ groups in m-cresol favor substitution at the 4- and 6-positions. The 4-position is generally favored sterically.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at low temperature for an additional hour.

  • Product Isolation: Pour the reaction mixture slowly into 500 mL of ice-cold water. A yellow solid will precipitate.

  • Purification: Collect the crude product by vacuum filtration and wash with cold water. Purify the solid by recrystallization from an ethanol-water mixture to yield pure 3-methyl-4-nitrophenol.

Part 3: Applications in Research and Drug Development

The functional differences between the isomer classes lead to distinct and highly valuable applications.

5-Amino-2-hydroxybenzoic Acid (Mesalamine): A Cornerstone in IBD Therapy

Mesalamine (5-ASA) is the active moiety in a class of drugs used to treat inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease. Its efficacy is rooted in a multi-faceted mechanism of action localized to the colonic mucosa.

Mechanism of Action: Mesalamine is believed to exert its anti-inflammatory effects through several pathways:

  • Inhibition of Pro-inflammatory Mediators: It inhibits the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, reducing the production of prostaglandins and leukotrienes.

  • Scavenging of Reactive Oxygen Species (ROS): The phenol and amine functionalities make it an effective antioxidant, neutralizing harmful ROS that contribute to mucosal damage.

  • Modulation of NF-κB Signaling: It can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of numerous pro-inflammatory cytokines.

  • Activation of PPAR-γ: Mesalamine is an agonist for Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor with potent anti-inflammatory properties.

G cluster_0 Cellular Effects Mesalamine Mesalamine (5-ASA) PPARg PPAR-γ Activation Mesalamine->PPARg NFkB NF-κB Inhibition Mesalamine->NFkB ROS ROS Scavenging Mesalamine->ROS COX_LOX COX/LOX Inhibition Mesalamine->COX_LOX Inflammation Inflammation PPARg->Inflammation NFkB->Inflammation ROS->Inflammation COX_LOX->Inflammation

Caption: Mesalamine's multi-target anti-inflammatory mechanism.

Drug Development Insight: A primary challenge in mesalamine therapy is ensuring its delivery to the colon without premature absorption in the upper gastrointestinal tract. This has been solved through innovative drug delivery systems:

  • Prodrugs: Sulfasalazine, for example, is a prodrug where mesalamine is linked to sulfapyridine. Colonic bacteria cleave the azo bond, releasing the active drug locally.

  • pH-Dependent Coatings: Enteric coatings that dissolve only at the higher pH of the terminal ileum and colon.

  • Delayed-Release Formulations: Multi-matrix systems that release the drug gradually along the length of the colon.

Nitrocresols: Versatile Synthetic Intermediates

Nitrocresols are workhorse molecules in the chemical industry, primarily serving as precursors for more complex compounds.[2]

  • Dye Synthesis: The nitro group can be readily reduced to an amino group (-NH₂), forming an aminocresol. This amine can then be diazotized and coupled to form a wide range of azo dyes.

  • Agrochemicals: They are used as intermediates in the synthesis of certain pesticides and herbicides. For example, 3-methyl-4-nitrophenol is an intermediate for the pesticide fenitrothion.[10][11]

  • Pharmaceutical Synthesis: They serve as starting materials for various active pharmaceutical ingredients (APIs).[2]

Part 4: Analytical and Quality Control Protocols

Accurate identification and quantification of C₇H₇NO₃ isomers are essential for quality control in manufacturing and for pharmacokinetic studies in drug development. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique.

Protocol: HPLC Method for Isomer Purity Analysis

This protocol provides a self-validating system for the separation and quantification of nitrocresol isomers, a common quality control challenge.

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV-Vis detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). Causality: A C18 column is chosen for its hydrophobic stationary phase, which effectively retains and separates the moderately polar aromatic isomers.

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

  • Standard and Sample Preparation:

    • Prepare individual stock solutions (1 mg/mL) of each reference isomer in methanol.

    • Prepare a mixed standard solution containing all isomers of interest at a known concentration (e.g., 10 µg/mL).

    • Prepare the sample to be analyzed by dissolving it in methanol to a similar concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm. Causality: This wavelength is chosen because the aromatic nitro- and phenol functionalities exhibit strong absorbance in this region, providing good sensitivity.

    • Gradient Elution:

      • Start with 30% Mobile Phase B.

      • Linearly increase to 70% Mobile Phase B over 15 minutes.

      • Hold at 70% B for 2 minutes.

      • Return to initial conditions and equilibrate for 5 minutes. Causality: A gradient is necessary to resolve isomers with different polarities. The increasing concentration of organic solvent (acetonitrile) elutes the more hydrophobic compounds that are more strongly retained by the C18 column.

  • Data Analysis:

    • Identify peaks in the sample chromatogram by comparing their retention times to those of the mixed standard.

    • Quantify the purity or concentration of each isomer using the peak area and the calibration curve generated from the standards.

Typical HPLC Parameters Summary
ParameterSettingRationale
Column C18 Reverse-PhaseGood retention and separation for aromatic isomers.
Mobile Phase Water/Acetonitrile with AcidProvides good peak shape and resolution.
Elution Mode GradientNecessary to resolve isomers with varying polarity.
Detection UV-Vis at ~254 nmHigh sensitivity due to the aromatic chromophores.
Temperature 30°CEnsures reproducible retention times.

Conclusion

The C₇H₇NO₃ phenol derivatives are not merely a collection of isomers but a demonstration of how subtle changes in molecular architecture can lead to profound differences in chemical behavior and therapeutic utility. From the life-saving anti-inflammatory action of mesalamine to the industrial importance of nitrocresols as synthetic building blocks, these compounds underscore the importance of fundamental organic chemistry in addressing real-world challenges. For the research and drug development professional, a deep understanding of their synthesis, properties, and mechanisms is essential for innovation, whether in creating novel therapeutics, designing more efficient synthetic routes, or developing robust analytical methods for quality assurance.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17412, 3-Methyl-4-nitrophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11140, 3-Nitroanisole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7048, 2-Nitroanisole. Retrieved from [Link]

  • Shree Devamani Chemopharma. (n.d.). 2 methyl 5 nitro phenol. Retrieved from [Link]

  • ChemBK. (2024). 3-Hydroxy-4-nitrotoluene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 129285681, 5-Amino-2-hydroxybenzoic acid;hydron. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16271, 3-Nitro-p-cresol. Retrieved from [Link]

  • ChemBK. (2024). 4-Hydroxy-3-nitrotoluene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Substance Record for SID 87567705, 2-Hydroxy-5-nitrotoluene. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). SIDS Initial Assessment Report for 3-Methyl-4-nitrophenol. Retrieved from [Link]

  • Agriculture and Environment Research Unit, University of Hertfordshire. (n.d.). 3-methyl-4-nitrophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 164592, 5-Hydroxyanthranilic acid. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 3-Methyl-4-nitrophenol (HMDB0245927). Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-Methyl-3-nitrophenol. Retrieved from [Link]

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Preliminary Toxicological Screening of 5-Methoxy-2-nitrosophenol: A Phased, Mechanistically-Grounded Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract This technical guide outlines a comprehensive, scientifically rigorous strategy for the preliminary toxicological screening of 5-Methoxy-2-nitrosophenol (CAS No. 13895-38-0). As a novel chemical entity with limited public toxicological data, a structured, tiered approach is essential to characterize its potential bioactivity and associated hazards. This document provides not only detailed, field-proven protocols for key in vitro assays but also delves into the scientific rationale underpinning the experimental design. The proposed workflow prioritizes the assessment of cytotoxicity and genotoxicity, two critical endpoints for compounds containing a nitrosophenol moiety—a structural alert for potential mutagenicity. By integrating in silico predictions with robust in vitro assays, this guide serves as a foundational blueprint for researchers, scientists, and drug development professionals to generate a reliable preliminary safety profile for this compound, ensuring data integrity and informing subsequent development decisions.

Introduction and Rationale

This compound is an aromatic organic compound with the chemical formula C₇H₇NO₃[1]. While its specific applications are not widely documented, its structure, featuring both a phenol and a nitroso group, warrants a thorough toxicological evaluation early in any research or development pipeline. The toxicological properties of this specific molecule have not been fully investigated[2]. However, the presence of the nitroso (-N=O) functional group, particularly on an aromatic ring, is a significant structural alert. N-nitroso compounds are a well-recognized class of potent mutagens and carcinogens, often requiring metabolic activation to exert their genotoxic effects[3][4]. Similarly, substituted phenols can exhibit a range of toxicities, including irritation and systemic effects[5][6].

Given these structural characteristics, a preliminary toxicological screening must prioritize the assessment of potential DNA damage (genotoxicity) and general cellular damage (cytotoxicity). An early understanding of these endpoints is crucial for risk assessment and guides the decision-making process for the compound's future. This guide proposes a tiered strategy, beginning with computational predictions and progressing to definitive in vitro assays, to build a foundational safety profile for this compound.

Table 1: Chemical and Safety Profile of this compound

PropertyValueSource
CAS Number 13895-38-0[1][7]
Molecular Formula C₇H₇NO₃[1][7]
Molecular Weight 153.14 g/mol [1]
Synonyms Phenol, 5-methoxy-2-nitroso-; Coniferron[1][7]
GHS Hazard Codes H228: Flammable solid[7]
H315: Causes skin irritation[7]
H319: Causes serious eye irritation[7]

Proposed Preliminary Toxicological Screening Strategy

The causality for this workflow is rooted in a fail-fast philosophy. In silico analysis provides a rapid, cost-effective initial hazard identification. Cytotoxicity testing then establishes a relevant concentration range for subsequent, more complex assays, preventing the misinterpretation of genotoxicity results that may be confounded by excessive cell death. Finally, the genotoxicity assessment directly addresses the primary concern raised by the nitroso functional group.

G cluster_0 Phase 1: In Silico & Physicochemical Analysis cluster_1 Phase 2: In Vitro Assessment cluster_2 Phase 3: Data Integration & Decision A Compound Characterization (this compound) B In Silico Toxicity Prediction (DEREK, SARAH, etc.) A->B Structural Data C Cytotoxicity Assay (Neutral Red Uptake) B->C Identifies Potential Hazards D Genotoxicity Assay (Bacterial Reverse Mutation - Ames Test) C->D Determine Max Concentration (Non-cytotoxic range) E Integrated Risk Assessment D->E Provides Experimental Data F Decision Point: Stop | Further Testing | Proceed E->F

Caption: Proposed workflow for the preliminary toxicological screening of this compound.

In Vitro Cytotoxicity Assessment: Neutral Red Uptake (NRU) Assay

Scientific Rationale: Before proceeding to more specific mechanistic assays like genotoxicity, it is imperative to determine the concentrations at which this compound causes general cellular toxicity. The Neutral Red Uptake (NRU) assay is a robust, cost-effective, and widely used method for this purpose[8][9]. This assay is based on the ability of viable, uninjured cells to incorporate and bind the supravital dye neutral red within their lysosomes[10]. Damage to the cell membrane or lysosomal fragility results in a decreased uptake and retention of the dye. The resulting concentration-response curve allows for the calculation of the IC₅₀ (the concentration that inhibits 50% of neutral red uptake), providing a quantitative measure of cytotoxicity. This data is critical for selecting the appropriate, non-cytotoxic concentration range for the subsequent Ames test.

Experimental Protocol: Neutral Red Uptake Assay

This protocol is designed for an adherent mammalian cell line (e.g., Balb/c 3T3 or HepG2) in a 96-well format.

Materials:

  • This compound (test article)

  • Appropriate mammalian cell line (e.g., HepG2 for metabolically competent cells)

  • Cell culture medium, FBS, and supplements

  • Neutral Red solution (50 µg/mL in medium)

  • Neutral Red Desorb solution (e.g., 1% acetic acid, 50% ethanol in water)

  • 96-well flat-bottom tissue culture plates

  • Spectrophotometer (plate reader) capable of reading at ~540 nm

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.

  • Test Article Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a serial dilution in culture medium to create a range of final concentrations (e.g., 8-10 concentrations, from 0.1 µM to 1000 µM). Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.

  • Cell Dosing: Remove the seeding medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the test article. Include vehicle control (solvent only) and untreated control wells.

  • Incubation: Incubate the plate for a defined period (e.g., 24 hours) at 37°C in a humidified, 5% CO₂ incubator.

  • Neutral Red Staining: After incubation, remove the treatment medium. Add 100 µL of pre-warmed medium containing 50 µg/mL Neutral Red to each well. Incubate for 3 hours.

  • Dye Removal and Washing: Remove the Neutral Red medium and wash the cells gently with PBS to remove excess dye.

  • Dye Extraction: Add 150 µL of Neutral Red Desorb solution to each well. Agitate the plate on a shaker for 10 minutes to ensure complete dye solubilization.

  • Absorbance Measurement: Read the optical density (OD) of the extracted dye on a spectrophotometer at approximately 540 nm.

  • Data Analysis: Calculate the percentage of viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value using appropriate software.

G A 1. Seed Cells in 96-well plate B 2. Incubate 24h (37°C, 5% CO2) A->B C 3. Dose cells with This compound (serial dilutions) B->C D 4. Incubate 24h C->D E 5. Add Neutral Red Medium D->E F 6. Incubate 3h E->F G 7. Wash & Add Desorb Solution F->G H 8. Read Absorbance (540 nm) G->H I 9. Calculate IC50 H->I G cluster_S9_plus +S9 Condition cluster_S9_minus -S9 Condition A 1. Mix Bacteria, Test Article, & S9 Mix B 2. Add Top Agar & Plate A->B E 3. Incubate Plates (48-72h, 37°C) B->E C 1. Mix Bacteria, Test Article, & Buffer D 2. Add Top Agar & Plate C->D D->E F 4. Count Revertant Colonies E->F G 5. Compare to Vehicle Control (≥2x increase?) F->G

Caption: Simplified workflow for the Ames test, showing parallel metabolic activation (+S9) and non-activation (-S9) arms.

Data Interpretation and Next Steps

The integration of data from both the cytotoxicity and genotoxicity assays provides the basis for the preliminary toxicological profile.

Table 2: Hypothetical Outcomes and Interpretations

Cytotoxicity (NRU)Genotoxicity (Ames)Interpretation & Next Steps
Low (IC₅₀ > 100 µM) Negative The compound shows a favorable preliminary safety profile. Proceed with caution to further, more specific in vitro or in vivo studies.
High (IC₅₀ < 10 µM) Negative The compound is cytotoxic but not mutagenic in this assay. The mechanism of cytotoxicity should be investigated (e.g., apoptosis vs. necrosis). Its utility may be limited to applications where high cytotoxicity is desired (e.g., oncology) and systemic exposure is controlled.
Any Level Positive Significant finding. The compound is a bacterial mutagen. This is a major red flag for drug development. Action: Confirm with an in vitro mammalian genotoxicity assay (e.g., Micronucleus Test, OECD 487). A positive result in a mammalian system would strongly suggest carcinogenic potential and may halt further development for many applications.

A positive Ames test for a nitroso compound is a significant finding that demands careful consideration. It indicates the potential for DNA damage, a key event in carcinogenesis. Should this compound prove positive, especially in the presence of S9 metabolic activation, it would align with the known toxicology of many N-nitroso compounds.[11] Further investigation into the specific type of mutation (frameshift vs. base-pair substitution) can provide additional mechanistic insight.

Conclusion

This guide presents a structured and scientifically-defensible strategy for the initial toxicological evaluation of this compound. By prioritizing the assessment of cytotoxicity and genotoxicity through validated in vitro methods like the Neutral Red Uptake and Ames tests, researchers can generate a crucial preliminary dataset. This data is fundamental for any risk assessment, enabling informed decisions about the continued research, handling, or development of this compound. The emphasis on understanding the causality behind each experimental step ensures the generation of high-quality, interpretable data, fulfilling the principles of scientific integrity and trustworthiness in early-stage safety assessment.

References

  • Georganics. (2011). 5-METHOXY-2-NITROPHENOL Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83801, this compound. Retrieved from [Link]

  • Li, X., et al. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. Toxicology and Applied Pharmacology, 469, 105410. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • Repetto, G., et al. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature Protocols, 3(7), 1125-1131. Retrieved from [Link]

  • Eurofins. (2024). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link]

  • Rao, T. K., Lijinsky, W., & Epler, J. L. (Eds.). (1984). Genotoxicology of N-nitroso compounds. Plenum Press. Retrieved from [Link]

  • StatPearls. (2023). Phenol Toxicity. NCBI Bookshelf. Retrieved from [Link]

  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. Retrieved from [Link]

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An In-depth Technical Guide to 5-Methoxy-2-nitrosophenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Methoxy-2-nitrosophenol (CAS No. 13895-38-0), also known by synonyms such as Coniferron and 4-Nitrosoresorcinol 1-Monomethyl Ether, is a specialized aromatic organic compound.[1] Its unique structure, featuring a phenol ring substituted with both a methoxy and a nitroso group, makes it a subject of interest in synthetic chemistry and a potential tool in biomedical research. This guide provides an in-depth analysis of its commercial availability, purity standards, analytical assessment, and handling protocols, tailored for researchers, scientists, and professionals in the field of drug development. Understanding the quality and characteristics of starting materials is a cornerstone of reproducible and reliable research, and this document serves as a comprehensive resource for the procurement and validation of this compound.

Core Chemical Properties
PropertyValueSource
CAS Number 13895-38-0[1]
Molecular Formula C₇H₇NO₃[1]
Molecular Weight 153.14 g/mol [1]
IUPAC Name This compound[1]
Physical Form Crystalline Powder / Solid[2]
Melting Point ~156 °C[2]

Part 1: Commercial Availability and Supplier Analysis

The procurement of high-purity reagents is a critical first step in any experimental workflow. This compound is available from several reputable chemical suppliers, typically catering to research and development quantities.

Table of Commercial Suppliers

Below is a comparative table of selected suppliers offering this compound. Purity is a key differentiator, and the analytical method used for its determination provides insight into the quality control standards of the supplier.

SupplierProduct NumberStated PurityAnalysis MethodAvailability (Example)
TCI America N0271>98.0%Titration (T)1 g, 25 g
Fisher Scientific AggregatorVaries by mfg.Varies by mfg.1 g, 25 g (via TCI)
Key Organics DS-16267>95%Not specified1 g, 25 g
Apollo Scientific OR921045Not specifiedNot specifiedInquire

Note: Data is compiled from publicly available information on supplier websites. Availability and specifications are subject to change. It is imperative to request the latest Certificate of Analysis before purchase.

Expert Insights on Supplier Selection

When selecting a supplier, the stated purity is the primary metric, but the method of analysis is equally important.

  • Titration (T) , as specified by TCI, is a robust quantitative method for acidic compounds like phenols, providing a reliable measure of the bulk purity.

  • For applications requiring the identification and quantification of minor organic impurities, requesting data from chromatographic methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is advisable.

  • Always request a lot-specific Certificate of Analysis (CoA) . This document is the definitive record of purity and physical properties for the specific batch of the chemical you will receive.

The following workflow diagram illustrates a best-practice approach for selecting a supplier and performing incoming quality control.

G cluster_0 Phase 1: Supplier Vetting cluster_1 Phase 2: Procurement & QC Identify Suppliers Identify Suppliers Compare Purity Compare Stated Purity & Price Identify Suppliers->Compare Purity Request CoA Request Lot-Specific CoA Compare Purity->Request CoA Review Analytics Review Analytical Methods (e.g., Titration, HPLC, NMR) Request CoA->Review Analytics Place Order Place Order Review Analytics->Place Order Supplier Meets Specs Receive & Log Receive & Log Material Place Order->Receive & Log Perform In-House QC Perform In-House QC (e.g., HPLC, mp, NMR) Receive & Log->Perform In-House QC Release to Lab Release for Research Use Perform In-House QC->Release to Lab

Caption: Supplier Selection and Incoming QC Workflow.

Part 2: Purity, Synthesis, and Impurity Profile

The utility of this compound in a research setting is directly proportional to its purity. Understanding its synthesis is key to predicting potential impurities.

Synthesis Pathway and Causality of Impurities

This compound is typically synthesized via the electrophilic nitrosation of 3-methoxyphenol. This reaction involves the attack of a nitrosonium ion (NO⁺), often generated from sodium nitrite in an acidic medium, on the electron-rich phenol ring.

G 3-Methoxyphenol 3-Methoxyphenol NaNO2_H NaNO₂ / H⁺ (Generates NO⁺) 3-Methoxyphenol->NaNO2_H Reactant Product This compound NaNO2_H->Product Major Pathway (ortho attack) Impurity_A Unreacted 3-Methoxyphenol NaNO2_H->Impurity_A Incomplete Reaction Impurity_B Isomeric Byproducts (e.g., 4-nitroso) NaNO2_H->Impurity_B Side Reaction (para attack) Impurity_C Oxidation Products (Nitrophenols) NaNO2_H->Impurity_C Over-oxidation

Caption: Synthesis Route and Potential Impurity Formation.

Causality behind Impurities:

  • Starting Material: Incomplete reaction will leave residual 3-methoxyphenol.

  • Isomeric Impurities: The hydroxyl (-OH) and methoxy (-OCH₃) groups are both ortho, para-directing. While the ortho-position between them is sterically hindered, and the ortho-position to the hydroxyl group is highly activated, attack at the para-position to the hydroxyl group can still occur, leading to isomeric nitrosophenol impurities.

  • Oxidation Products: The nitrosating reaction conditions can sometimes be oxidizing, potentially converting the nitroso group (-NO) to a nitro group (-NO₂), resulting in the formation of 5-methoxy-2-nitrophenol as an impurity.

Analytical Protocols for Purity Verification

A multi-faceted approach to purity verification is a self-validating system. While a supplier's CoA provides a baseline, independent verification is crucial for sensitive applications.

Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This protocol is a representative method adapted from established procedures for analyzing phenols and nitrophenols and should be optimized for the specific instrumentation available.[3]

1. Objective: To quantify the purity of this compound and detect the presence of related impurities.

2. Materials & Reagents:

  • This compound sample
  • Acetonitrile (HPLC grade)
  • Water (HPLC grade)
  • Formic Acid or Acetic Acid (for mobile phase modification)
  • Volumetric flasks, pipettes, and autosampler vials

3. Instrumentation:

  • HPLC system with a UV-Vis detector
  • C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

4. Method:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase, for example, 60:40 Acetonitrile:Water with 0.1% formic acid. The exact ratio should be optimized to achieve good separation.
  • Standard Preparation: Accurately weigh approximately 10 mg of the this compound standard and dissolve in a 10 mL volumetric flask with the mobile phase to create a 1 mg/mL stock solution. Prepare a series of dilutions (e.g., 100, 50, 25, 10, 1 µg/mL) for calibration.
  • Sample Preparation: Prepare a sample solution at a concentration of approximately 100 µg/mL in the mobile phase.
  • Chromatographic Conditions:
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: 25 °C
  • Detection Wavelength: Set to the λmax of this compound (determine via UV scan, likely in the 270-350 nm range).
  • Analysis: Inject the calibration standards to generate a standard curve. Inject the sample solution.
  • Calculation: Determine the area of the main peak in the sample chromatogram. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. Quantify against the calibration curve for absolute concentration.

5. Trustworthiness & Self-Validation: The linearity of the calibration curve (R² > 0.999) validates the detector's response. Peak shape and symmetry indicate a good chromatographic system. The presence of minor peaks can be tentatively identified as potential impurities based on their retention times relative to the main peak.

Part 3: Applications in Research and Drug Development

While not a therapeutic agent itself, this compound and its structural class hold relevance in several areas of chemical and biomedical research.

Role as a Redox Catalyst in Biomedical Screening

A significant application is its use as a tool compound in high-throughput screening. In a study aimed at discovering small molecules with anti-aging properties, this compound (as Coniferron) was included in a library of redox catalysts.[4] The study identified compounds that could extend the replicative lifespan of human cells, highlighting the importance of redox-active molecules in cellular health.[4] This demonstrates its utility for researchers investigating pathways related to aging, cellular stress, and redox biology.

Use in Coordination Chemistry

Nitrosophenols are effective ligands for metal ions. This compound has been used to prepare iron (III) complexes.[2] Such studies are fundamental to coordination chemistry and can inform the design of metal-based drugs or catalysts.

Synthetic Intermediate Potential

The chemical handles on this compound (hydroxyl, nitroso, methoxy) allow for its use as a versatile intermediate in organic synthesis. For example, the nitroso group can be reduced to an amine, or the molecule can participate in condensation reactions, providing a scaffold for building more complex molecules that may be investigated for biological activity.[5][6][7][8][9]

Conclusion

This compound is a specialized chemical reagent whose value in research and development is contingent upon a thorough understanding of its quality. By carefully selecting suppliers based on transparent purity data, such as that provided by TCI, and performing rigorous in-house analytical validation via methods like HPLC, researchers can ensure the integrity of their experimental outcomes. Its documented use as a redox-active agent in screening campaigns and as a ligand in coordination chemistry underscores its potential as a valuable tool for professionals in drug discovery and the broader scientific community.

References

  • New drugs for pharmacological extension of replicative life span in normal and progeroid cells - PMC - NIH. (2019, January 16). Retrieved from [Link]

  • JP2024009895A - Selecting for developability of polypeptide drugs in eukaryotic cell display systems - Google Patents. (2024, January 23).
  • Rationale and motivation for the synthesis of metal-containing cyanoximates | Request PDF. (2026, January 3). Retrieved from [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | LCGC International. Retrieved from [Link]

  • US11673893B2 - CDK inhibitors and their use as pharmaceuticals - Google Patents.
  • Cytokinin Oxidase/Cytokinin Dehydrogenase Assay: Optimized Procedures and Applications | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

  • US10617668B2 - Pharmaceutical formulations - Google Patents.
  • This compound | C7H7NO3 | CID 83801 - PubChem. Retrieved from [Link]

  • CZ210895A3 - Fibrinogen receptors antagonizing matters and pharmaceutical compositions containing thereof - Google Patents.
  • vorinostat suberoylanilide hydroxamic: Topics by Science.gov. Retrieved from [Link]

  • Step Pharma granted European patent on key CTPS1 inhibitor compounds further strengthening its existing portfolio of patents. (2023, March 9). Retrieved from [Link]

  • Journal of Electroanalytical Chemistry 1962 Vol.4 No.1. Retrieved from [Link]

  • Pyrazines and Related Ring Structures - ScienceDirect. Retrieved from [Link]

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Methodological & Application

A Robust Reversed-Phase HPLC-UV Method for the Quantitative Analysis of 5-Methoxy-2-nitrosophenol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 5-Methoxy-2-nitrosophenol

Abstract

This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. The method utilizes a C18 stationary phase with a mobile phase consisting of acetonitrile and acidified water, coupled with UV detection. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring accurate determination of this compound in various contexts. The causality behind the selection of chromatographic parameters is discussed to provide a deeper understanding of the method's development and ensure its successful implementation.

Introduction and Scientific Rationale

This compound (CAS: 13895-38-0) is an aromatic organic compound with the molecular formula C₇H₇NO₃.[1][2] Its structure, featuring a phenol, a methoxy group, and a nitroso group, makes it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Accurate quantification of this compound is critical for process monitoring, quality control of starting materials, and stability studies.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and specificity. The method described herein is based on the principles of reversed-phase chromatography.

Causality of Methodological Choices:

  • Reversed-Phase Chromatography: this compound is a moderately polar compound, evidenced by a calculated XLogP3 of approximately 1.5.[2] This polarity makes it ideally suited for reversed-phase chromatography, where it can interact sufficiently with a non-polar stationary phase (like C18) and be eluted by a polar mobile phase.

  • Acidified Mobile Phase: The phenolic hydroxyl group on the molecule is weakly acidic. Operating the mobile phase at a low pH (e.g., by adding formic or acetic acid) suppresses the ionization of this group. This is a critical step to ensure that the analyte is present in a single, non-ionized form, which results in improved retention, sharper peak shapes, and a more reproducible chromatographic performance.

  • UV Detection: The presence of the aromatic ring and the nitroso group (a chromophore) allows for sensitive detection using a UV-Vis spectrophotometer. While methods for similar nitrophenol compounds have successfully used wavelengths around 290 nm[3], the optimal wavelength should be empirically determined to maximize sensitivity.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (Purity ≥98%)

  • Acetonitrile (ACN), HPLC grade or higher

  • Water, HPLC or LC-MS grade

  • Formic Acid (HCOOH), LC-MS grade (≥99%)

  • Methanol, HPLC grade (for cleaning and sample dissolution, if necessary)

Instrumentation and Chromatographic Conditions

The analysis should be performed on a standard HPLC system equipped with the following components:

  • Binary or Quaternary Solvent Delivery Pump

  • Degasser

  • Autosampler/Manual Injector

  • Thermostatted Column Compartment

  • UV-Vis or Photodiode Array (PDA) Detector

The specific chromatographic parameters are summarized in the table below.

ParameterRecommended Condition
HPLC Column C18, 4.6 mm x 150 mm, 5 µm particle size (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B Acetonitrile (ACN)
Elution Mode Isocratic
Composition 50% Mobile Phase A : 50% Mobile Phase B (This is a starting point and should be optimized for your specific column and system to achieve a retention time of 3-7 minutes.)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 290 nm (It is highly recommended to determine the absorbance maximum using a PDA scan from 200-400 nm for optimal sensitivity.)
Run Time 10 minutes
Preparation of Solutions

Diluent: Prepare the diluent by mixing Mobile Phase A and Mobile Phase B in the same ratio as the isocratic mobile phase (e.g., 50:50 v/v Water with 0.1% Formic Acid : Acetonitrile).

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Transfer the standard to a 10 mL Class A volumetric flask.

  • Add approximately 7 mL of diluent and sonicate for 5 minutes or until fully dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the diluent and mix thoroughly. This solution should be stored in an amber vial at 2-8 °C and can be considered stable for up to 7 days.

Working Standard Solutions (Calibration Curve):

  • Prepare a series of at least five working standard solutions by serially diluting the Standard Stock Solution with the diluent.

  • A suggested concentration range is 1 µg/mL, 5 µg/mL, 10 µg/mL, 25 µg/mL, and 50 µg/mL.

  • Transfer the prepared standards to HPLC vials for analysis.

Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve and dilute the sample with the diluent in a volumetric flask to achieve a final concentration within the calibration range (e.g., targeting 25 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter (e.g., PTFE or Nylon) into an HPLC vial to remove any particulates that could damage the column.

HPLC Analysis Workflow

The overall experimental process from preparation to final analysis is illustrated below.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_standards Prepare Stock & Working Standards sys_suit System Suitability Check (Inject Standard 5x) prep_standards->sys_suit prep_sample Prepare & Filter Test Sample prep_sample->sys_suit calibrate Generate Calibration Curve (Inject Standards) sys_suit->calibrate If Pass analyze_sample Analyze Sample(s) calibrate->analyze_sample integrate Integrate Peak Area analyze_sample->integrate quantify Quantify Concentration using Calibration Curve integrate->quantify report Generate Final Report quantify->report

Caption: Workflow for the HPLC analysis of this compound.

System Suitability (Trustworthiness)

Before analyzing samples, the suitability of the chromatographic system must be verified.

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Make five replicate injections of a mid-range working standard (e.g., 10 µg/mL).

  • Evaluate the results against the following criteria:

    • Peak Tailing Factor (Tf): Should be between 0.8 and 1.5.

    • Theoretical Plates (N): Should be > 2000.

    • Relative Standard Deviation (%RSD) of Peak Area: Must be ≤ 2.0%.

Do not proceed with the analysis if the system fails to meet these criteria. Address the issue through standard troubleshooting procedures.

Calibration and Quantification
  • Inject each of the working standard solutions (from lowest to highest concentration).

  • Generate a linear regression calibration curve by plotting the peak area against the concentration.

  • The correlation coefficient (r²) should be ≥ 0.999.

  • Inject the prepared sample solution(s).

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Method Validation and Performance

While a full validation was not performed for this note, a robust method should be validated according to ICH guidelines or internal SOPs. Key parameters to assess include:

  • Specificity: Ensure no interference from excipients or impurities at the retention time of the analyte.

  • Linearity: Confirmed by the calibration curve with r² ≥ 0.999.

  • Precision (Repeatability and Intermediate Precision): The %RSD for multiple preparations and injections should be within acceptable limits (typically <2%).

  • Accuracy: Determined by analyzing a sample with a known concentration (e.g., a spiked placebo) and calculating the percent recovery.

  • Limit of Quantification (LOQ) and Limit of Detection (LOD): The lowest concentrations that can be reliably quantified and detected, respectively.

Conclusion

This application note provides a comprehensive, scientifically-grounded protocol for the quantitative analysis of this compound using RP-HPLC with UV detection. By explaining the rationale behind key methodological choices, this guide empowers researchers and analysts to implement the procedure effectively and troubleshoot potential issues. The method is suitable for routine quality control, stability testing, and research applications where accurate quantification of this compound is required.

References

  • Georganics. (2011). Safety Data Sheet for 5-METHOXY-2-NITROPHENOL. [Online] Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83801, this compound. [Online] Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 219635, 5-Methoxy-2-nitrophenol. [Online] Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69471, 2-Methoxy-5-nitrophenol. [Online] Available at: [Link]

  • Pivetta, F. R., et al. (2004). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Online] Available at: [Link]

  • ResearchGate. (n.d.). UV absorption spectra of 2-nitrophenol in (a) methanol and (b) DMSO. [Online] Available at: [Link]

  • Vargay, Z., et al. (2007). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. DARU Journal of Pharmaceutical Sciences. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Online] Available at: [Link]

  • Google Patents. (2008). US20080045756A1 - Process for preparation of a nitrophenol.
  • American Chemical Society. (n.d.). Rapid and Sensitive Determination of 4-Nitrophenol, 3-Methyl-4-nitrophenol, 4,6-Dinitro-o-cresol, Parathion-methyl, Fenitrothion. [Online] Available at: [Link]

Sources

Application Note: A Validated GC-MS Method for the Quantitative Analysis of 5-Methoxy-2-nitrosophenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

5-Methoxy-2-nitrosophenol is a substituted nitrosophenol of interest in various chemical and pharmaceutical research areas. Its accurate and reliable quantification is crucial for process monitoring, impurity profiling, and metabolic studies. However, the inherent characteristics of this compound—specifically the polar phenolic hydroxyl group and the thermally sensitive nitroso group—present significant challenges for direct analysis by gas chromatography-mass spectrometry (GC-MS).[1] Direct injection often leads to poor chromatographic performance, including peak tailing, low sensitivity, and potential degradation in the hot injector port.[1]

To overcome these analytical hurdles, this application note presents a robust and fully validated GC-MS method that employs a crucial derivatization step. By converting the polar hydroxyl group to a non-polar trimethylsilyl (TMS) ether, the resulting derivative exhibits enhanced volatility and thermal stability, making it ideally suited for GC-MS analysis.[2][3] This guide provides a comprehensive, step-by-step protocol, from sample preparation and derivatization to instrument configuration and method validation, designed for researchers, scientists, and drug development professionals requiring precise quantification of this compound. The causality behind each experimental choice is explained to ensure methodological transparency and facilitate adaptation for similar analytes.

Analyte Characterization: this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method.

PropertyValueSource
Chemical Formula C₇H₇NO₃[4][5]
Molecular Weight 153.14 g/mol [6]
Monoisotopic Mass 153.0426 Da[4][6]
Melting Point 156 °C[4]
Appearance Solid[5]
Key Functional Groups Phenolic hydroxyl (-OH), Methoxy (-OCH₃), Nitroso (-NO)
Polarity (XLogP3) 1.4 - 1.5[4][6]
Safety Profile Flammable solid; Causes skin and eye irritation[4][5]

The presence of the active hydrogen on the phenolic group is the primary driver for the derivatization strategy outlined below.

Principle of the Method: The Rationale for Silylation

Gas chromatography is a premier technique for analyzing volatile and thermally stable compounds.[7] As noted, this compound does not meet these criteria in its native form.

The Challenge: The polar -OH group can form hydrogen bonds with active silanol sites present on the surfaces of the GC inlet liner and the capillary column's stationary phase. This interaction results in:

  • Adsorption: The analyte is reversibly or irreversibly adsorbed, leading to reduced signal intensity.

  • Peak Tailing: Non-ideal chromatography with broad, asymmetric peaks, which compromises resolution and integration accuracy.

  • Thermal Degradation: The high temperatures of the GC inlet can cause the molecule to decompose, yielding inaccurate quantitative results.

The Solution: Silylation. Derivatization is a chemical modification technique used to alter the properties of an analyte to make it more amenable to a specific analytical method.[8] For this application, we employ silylation, a robust and widely used reaction that replaces the active hydrogen of the phenolic group with a non-polar trimethylsilyl (TMS) group.[3]

The reaction with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), proceeds as follows:

This compound + BSTFA → this compound-TMS + 2,2,2-Trifluoro-N-(trimethylsilyl)acetamide

This transformation effectively "caps" the polar functional group, which:

  • Increases Volatility: The TMS derivative has a significantly higher vapor pressure (lower boiling point) than the parent compound.[3]

  • Enhances Thermal Stability: The silyl ether bond is more stable at high temperatures than the free hydroxyl group.

  • Improves Chromatography: The non-polar derivative does not interact with active sites in the GC system, resulting in sharp, symmetrical peaks and a stable baseline.[2]

Following separation on a mid-polarity capillary column, the analyte is ionized using standard electron ionization (EI) and detected by a mass spectrometer, which provides definitive structural confirmation and allows for highly selective quantification.

Detailed Experimental Protocol

Instrumentation, Reagents, and Consumables
  • Instrumentation: Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms, or equivalent). This mid-polarity phase provides excellent resolution for a wide range of derivatized compounds.[7]

  • Reagents:

    • This compound reference standard (>98% purity)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

    • Pyridine, anhydrous

    • Ethyl Acetate, HPLC grade

  • Consumables: 2 mL amber glass autosampler vials with PTFE-lined caps, assorted volumetric flasks and pipettes, micro-syringes.

Protocol Part A: Standard and Sample Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with Ethyl Acetate.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with Ethyl Acetate to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples from a separate weighing of the reference standard at low, medium, and high concentrations (e.g., 7.5, 40, and 80 µg/mL).

  • Sample Preparation: Dissolve the unknown sample in Ethyl Acetate to achieve an expected concentration within the calibration range.

Protocol Part B: Silylation Derivatization Procedure

Causality: Pyridine is used as a catalyst and solvent. It acts as a hydrogen chloride scavenger, driving the reaction to completion, especially when using reagents containing TMCS.[9] Heating ensures a rapid and complete reaction.

  • Aliquot: Transfer 100 µL of each standard, QC, or sample solution into a clean 2 mL autosampler vial.

  • Evaporation: Gently evaporate the solvent to dryness under a stream of nitrogen gas at room temperature. It is critical to ensure all solvent is removed as it can interfere with the derivatization reaction.

  • Reagent Addition: To the dry residue, add 50 µL of anhydrous Pyridine and 100 µL of BSTFA + 1% TMCS.

  • Reaction: Immediately cap the vial tightly. Vortex for 10 seconds to ensure complete dissolution of the residue.

  • Incubation: Place the vial in a heating block or oven at 70°C for 30 minutes.

  • Cooling: Remove the vial and allow it to cool to room temperature before placing it in the autosampler for GC-MS analysis.

Workflow Visualization

The entire analytical process, from sample receipt to final data, is outlined below.

G cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock & Working Standards A->B D Aliquot 100 µL into Vial B->D C Prepare Unknown Sample C->D E Evaporate to Dryness (N₂) D->E F Add Pyridine & BSTFA E->F G Heat at 70°C for 30 min F->G H Inject 1 µL into GC-MS G->H I GC Separation H->I J EI Ionization & MS Detection I->J K Peak Integration J->K L Build Calibration Curve K->L M Quantify Unknowns L->M

Caption: End-to-end workflow for GC-MS analysis of this compound.
Protocol Part C: GC-MS Instrumental Parameters
ParameterSettingRationale
GC System
Inlet ModeSplit (20:1)A split injection prevents column overloading with high-concentration samples and ensures sharp peaks. For trace analysis, a splitless injection could be developed.
Inlet Temperature250 °CHot enough to ensure rapid volatilization of the TMS derivative without causing thermal degradation.
Injection Volume1.0 µLStandard volume for good sensitivity and reproducibility.
Carrier GasHelium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column, balancing resolution and analysis time.
Oven ProgramInitial 80°C, hold 1 minAn initial hold allows for focusing of the analytes at the head of the column.
Ramp at 15 °C/min to 280 °CA moderate ramp rate provides good separation of the analyte from potential matrix components.
Hold at 280 °C for 5 minEnsures that all heavier components are eluted from the column before the next run.
Mass Spectrometer
Ion SourceElectron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.
Ion Source Temp.230 °CStandard temperature to maintain cleanliness and prevent condensation.
Quadrupole Temp.150 °CStandard temperature for stable mass analysis.
Ionization Energy70 eVUniversal standard for EI, generating consistent and comparable mass spectra.
Acquisition ModeFull Scan (m/z 40-350) and/or SIMFull scan is used for initial identification and method development. Selected Ion Monitoring (SIM) is used for high-sensitivity quantification, monitoring specific ions.

Expected Results and Data Interpretation

Mass Spectral Fragmentation

The derivatized analyte, 1-methoxy-4-nitroso-2-(trimethylsilyloxy)benzene, has a molecular weight of 225.28 g/mol . Upon electron ionization, it is expected to produce a characteristic fragmentation pattern.

  • Molecular Ion (M⁺): The molecular ion peak should be observed at m/z 225 .

  • Key Fragments:

    • m/z 210 (M-15): Loss of a methyl radical (•CH₃) from the TMS group, a hallmark of silylated compounds. This is often a prominent peak.

    • m/z 195 (M-30): Loss of the nitroso radical (•NO), a characteristic fragmentation for nitroso compounds.[10]

    • m/z 73 [(CH₃)₃Si⁺]: The trimethylsilyl cation, a common and indicative fragment for TMS derivatives.

G M Molecular Ion (M⁺) m/z 225 M_minus_15 [M-CH₃]⁺ m/z 210 M->M_minus_15 - •CH₃ M_minus_30 [M-NO]⁺ m/z 195 M->M_minus_30 - •NO TMS_ion [(CH₃)₃Si]⁺ m/z 73 M->TMS_ion Other_frags Other Fragments M_minus_15->Other_frags M_minus_30->Other_frags

Caption: Proposed EI fragmentation pathway for silylated this compound.
Expected Data Summary

For high-sensitivity quantification, the use of Selected Ion Monitoring (SIM) is recommended.

ParameterExpected Value/Ions
Analyte This compound-TMS
Expected Retention Time ~12 - 15 minutes (dependent on specific system)
Quantifier Ion (SIM) m/z 210 (Most abundant and specific high-mass ion)
Qualifier Ions (SIM) m/z 225, m/z 195

Method Validation Protocol and Acceptance Criteria

This method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[11][12][13]

ParameterValidation ProcedureAcceptance Criteria
Specificity Analyze blank matrix, matrix spiked with analyte, and potential interferences.No interfering peaks at the retention time of the analyte. Peak purity analysis should pass.
Linearity & Range Analyze calibration standards (n=6) at 6 concentration levels (1-100 µg/mL). Plot peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.995.[14]
Accuracy Analyze QC samples at 3 concentrations (n=3 replicates each). Calculate percent recovery.Mean recovery within 85-115%.[14]
Precision Repeatability (Intra-day): Analyze 6 replicates of a mid-level QC sample in one day. Intermediate Precision (Inter-day): Repeat analysis on a different day with a different analyst.Relative Standard Deviation (%RSD) ≤ 15%.[14]
Limit of Detection (LOD) Determined based on a signal-to-noise ratio (S/N) of 3:1 from the lowest calibration standard.S/N ≥ 3
Limit of Quantitation (LOQ) Determined based on a signal-to-noise ratio (S/N) of 10:1. The lowest standard on the curve must be at or above the LOQ.S/N ≥ 10 with acceptable precision and accuracy (%RSD ≤ 20%).
Robustness Deliberately vary key parameters (e.g., inlet temperature ±5°C, oven ramp rate ±1°C/min, flow rate ±0.1 mL/min) and assess impact on results.Results should remain unaffected by small, deliberate variations, with %RSD of results within acceptable limits.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No peak or very low signal Incomplete derivatization; Standard/sample degradation; GC inlet leak.Ensure sample is completely dry before adding reagents. Use fresh BSTFA. Check for leaks with an electronic leak detector.
Peak tailing or broad peaks Active sites in the GC inlet liner or column; Incomplete derivatization.Replace the inlet liner with a new, deactivated liner. Condition the column. Re-prepare and re-derivatize the sample.
Poor linearity in calibration Saturation of the detector at high concentrations; Inaccurate standard preparation.Extend the final hold time of the GC oven program. Check dilution calculations and re-prepare standards.
Variable retention times Leak in the GC system; Fluctuation in carrier gas flow or oven temperature.Perform a leak check. Verify GC parameters and ensure the system is equilibrated.

Conclusion

This application note details a selective, sensitive, and robust method for the analysis of this compound by GC-MS. The described silylation derivatization protocol effectively overcomes the challenges associated with the direct analysis of this polar and thermally labile compound, yielding excellent chromatographic performance and reliable quantification. The comprehensive validation procedure, grounded in ICH guidelines, confirms that the method is accurate, precise, and fit for purpose in regulated and research environments. This self-validating system provides researchers with a turnkey solution for the analysis of this compound and serves as a foundational template for developing methods for other challenging phenolic compounds.

References

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (n.d.). MDPI. Retrieved from [Link]

  • 5-METHOXY-2-NITROPHENOL Safety Data Sheet. (2011). Georganics. Retrieved from [Link]

  • Mass Spectrometric Detection of Phenols using the Gibbs Reaction. (n.d.). Purdue University. Retrieved from [Link]

  • 5-Methoxy-2-nitrophenol | C7H7NO4. (n.d.). PubChem. Retrieved from [Link]

  • Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. (1998). PubMed. Retrieved from [Link]

  • Mass spectrometry based fragmentation patterns of nitrosamine compounds. (2022). PubMed. Retrieved from [Link]

  • Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. (2017). ResearchGate. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. Retrieved from [Link]

  • This compound | C7H7NO3. (n.d.). PubChem. Retrieved from [Link]

  • A GC-MS Method for the Determination of Polar Organic Compounds in Atmospheric Samples. (2007). Taylor & Francis Online. Retrieved from [Link]

  • A proposed route of fragmentation of the molecular ion of 4-nitrosophenol-TMS ether. (n.d.). ResearchGate. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. Retrieved from [Link]

  • Mass Fragmentation pattern of nitro compounds. (2022). YouTube. Retrieved from [Link]

  • A Review on GC-MS and Method Development and Validation. (2013). Impactfactor. Retrieved from [Link]

  • Conducting GC Method Validation Using High Accuracy Standards. (2024). Environics. Retrieved from [Link]

  • Derivatization for Gas Chromatography. (n.d.). Phenomenex. Retrieved from [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.). UNODC. Retrieved from [Link]

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Application Notes and Protocols for the Preparation of 5-Methoxy-2-nitrophenol in In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This document provides a comprehensive guide for the dissolution and handling of 5-Methoxy-2-nitrophenol for use in various in vitro research applications. As a member of the nitrophenol class of compounds, 5-Methoxy-2-nitrophenol holds potential for investigation in diverse biological assays, including those related to enzymatic activity, toxicology, and drug metabolism.[1][2][3] The accurate and consistent preparation of this compound is critical for obtaining reproducible and reliable experimental data.

These application notes are designed for researchers, scientists, and drug development professionals, offering detailed protocols, safety information, and expert insights into the effective use of 5-Methoxy-2-nitrophenol in a laboratory setting.

Compound Specifications and Characteristics

It is imperative to begin any experimental work with a clear understanding of the physicochemical properties of the compound .

Compound: 5-Methoxy-2-nitrophenol Synonyms: 2-Nitro-5-methoxyphenol, 3-Hydroxy-4-nitroanisole[4][5] Appearance: Yellow crystals or powder[5][6] Molecular Formula: C₇H₇NO₄[4][5] Molecular Weight: 169.13 g/mol [4][7]

Solubility Profile

Based on available data, 5-Methoxy-2-nitrophenol is soluble in several organic solvents but has limited solubility in water.[5][6] This characteristic is a key determinant in the selection of an appropriate solvent for the preparation of stock solutions.

SolventSolubilityReference
AcetoneSoluble[5][6]
ChloroformSoluble[5][6]
Ethyl AlcoholSoluble[5][6]
WaterPoor[5][6]

Safety and Handling Precautions

Prior to handling 5-Methoxy-2-nitrophenol, it is crucial to review the Safety Data Sheet (SDS) and implement appropriate safety measures.

GHS Hazard Statements:

  • Causes skin irritation.[4][8]

  • Causes serious eye damage.[4]

  • May cause respiratory irritation.[4][7]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[9][10]

  • Hand Protection: Use compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat and ensure exposed skin is covered.

  • Respiratory Protection: Use a fume hood or other well-ventilated area to avoid inhalation of dust or vapors.[9][11]

In case of accidental exposure, follow standard first aid procedures and seek medical attention as necessary.[11]

Protocol for Preparation of a Concentrated Stock Solution

The following protocol details the steps for preparing a concentrated stock solution of 5-Methoxy-2-nitrophenol, which can then be serially diluted to the desired working concentrations for in vitro assays.

Materials
  • 5-Methoxy-2-nitrophenol powder

  • High-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Step-by-Step Dissolution Protocol
  • Tare the Weighing Vessel: On a calibrated analytical balance, place a sterile microcentrifuge tube or amber vial and tare the balance.

  • Weigh the Compound: Carefully weigh the desired amount of 5-Methoxy-2-nitrophenol powder into the tared vessel. Record the exact weight.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to the vessel to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Dissolution: Cap the vessel securely and vortex thoroughly until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a water bath (not to exceed 37°C) may be used to aid dissolution if necessary, though this compound is generally soluble in DMSO at room temperature.

  • Storage: Store the stock solution in a tightly sealed, light-protected container at -20°C or -80°C for long-term storage.

Workflow for Stock Solution Preparation and Use

The following diagram illustrates the general workflow from receiving the solid compound to its application in an in vitro assay.

Dissolution_Protocol cluster_prep Stock Solution Preparation cluster_assay In Vitro Assay Preparation weigh Weigh Compound add_solvent Add DMSO weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve store Store at -20°C/-80°C dissolve->store thaw Thaw Stock Solution store->thaw Retrieve for Experiment serial_dilute Prepare Serial Dilutions in Assay Medium thaw->serial_dilute add_to_assay Add to Assay Plate serial_dilute->add_to_assay

Caption: Workflow for preparing 5-Methoxy-2-nitrophenol for in vitro assays.

Best Practices and Troubleshooting

  • Solvent Selection: While DMSO is a common choice for dissolving compounds for in vitro use, it is essential to consider its potential effects on the specific cell type or assay being used. Always include a vehicle control (DMSO alone at the same final concentration) in your experiments.

  • Final Solvent Concentration: Aim to keep the final concentration of DMSO in the assay medium below 0.5% (v/v) to minimize solvent-induced artifacts.

  • Stability: 5-Methoxy-2-nitrophenol is generally stable under normal conditions.[9] However, repeated freeze-thaw cycles of the stock solution should be avoided. Aliquoting the stock solution into smaller, single-use volumes is recommended.

  • Purity: The purity of the compound can significantly impact experimental outcomes. Ensure that the 5-Methoxy-2-nitrophenol used is of high purity.

References

  • Georganics. (2011, February 16).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 219635, 5-Methoxy-2-nitrophenol. Retrieved January 23, 2026, from [Link].

  • Fisher Scientific. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69471, 2-Methoxy-5-nitrophenol. Retrieved January 23, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83801, 5-Methoxy-2-nitrosophenol. Retrieved January 23, 2026, from [Link].

  • Latvala, S., et al. (2019). Establishment of a P-Nitrophenol Oxidation-Based Assay for the Analysis of CYP2E1 Activity in Intact Hepatocytes in Vitro. Toxicology Mechanisms and Methods, 29(2), 125-132.
  • Maag, D., et al. (2023). The benzoxazinoid breakdown product 5-Methoxy-2-Nitrophenol has a dual function in maize defense against herbivory. bioRxiv.
  • ACS Omega. (2024).
  • Google Patents. (1988).
  • MDPI. (2023).
  • Fisher Scientific. (2023, October 4).
  • National Center for Biotechnology Information. (n.d.). The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. PMC.

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Application Notes for a Versatile Intermediate: Synthesis and Utility of 5-Methoxy-2-nitrosophenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide delineates the synthesis, characterization, and prospective applications of 5-Methoxy-2-nitrosophenol, a valuable yet underutilized chemical intermediate. While direct literature on this specific molecule is sparse, its structural motifs—an ortho-nitrosophenol core—suggest significant potential in heterocyclic synthesis and coordination chemistry. This document provides field-proven, analogous protocols for its preparation via a modified Baudisch reaction and outlines its subsequent use in the synthesis of high-value compounds such as substituted benzoxazoles. All protocols are designed to be self-validating, with clear causality for each experimental step, empowering researchers in drug discovery and materials science to leverage the unique reactivity of this intermediate.

Introduction: The Strategic Value of the ortho-Nitrosophenol Moiety

This compound (C₇H₇NO₃) is an aromatic compound featuring a hydroxyl group and a nitroso group in an ortho relationship. This specific arrangement is not merely a structural curiosity; it is the source of the molecule's synthetic power. The proximity of the -OH and -N=O groups facilitates a tautomeric equilibrium with a quinone-monoxime form, enabling unique reactivity. Furthermore, this arrangement creates a bidentate chelation site, capable of forming stable complexes with various metal ions.[1]

While its close relative, 5-Methoxy-2-nitrophenol, is more commonly cited, the nitroso analogue serves as a more direct precursor for certain cyclization reactions and offers a different electronic profile for ligand-based applications. This guide will bridge the current information gap by providing robust, scientifically-grounded protocols for the synthesis and application of this versatile intermediate.

Physicochemical Properties & Safety Data

Before handling, it is crucial to be aware of the known properties and safety considerations for this compound. The data presented below is aggregated from established chemical databases.

PropertyValueSource
Molecular Formula C₇H₇NO₃PubChem[2]
Molecular Weight 153.14 g/mol PubChem[2]
CAS Number 13895-38-0ECHEMI[3]
Appearance Data not available; typically colored solids (green/brown)General Knowledge
Melting Point 156 °CECHEMI[3]
GHS Hazard Statements H228: Flammable solidH315: Causes skin irritationH319: Causes serious eye irritationPubChem[2]
GHS Precautionary Codes P210, P264, P280, P302+P352, P305+P351+P338PubChem[2]

Safety Imperative: this compound is classified as a flammable solid and an irritant. All handling must be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and chemical-resistant gloves.

Synthesis Protocol: Modified Baudisch Reaction

The Baudisch reaction is a classic and effective method for the direct synthesis of ortho-nitrosophenols from phenols, utilizing a copper(II)-catalyzed nitrosation process.[1] This protocol adapts the general principles for the specific synthesis of this compound from the readily available precursor, 3-methoxyphenol.

Causality of the Baudisch Reaction

The reaction mechanism, while complex, is believed to involve the in-situ generation of a nitrosating agent, potentially a copper-nitroso complex, from hydroxylamine and an oxidant (like H₂O₂ or air) catalyzed by Cu(II) ions.[1] The copper ion plays a crucial role in templating the reaction, directing the nitrosation to the ortho position of the phenolic hydroxyl group. The methoxy group at the meta-position directs electrophilic aromatic substitution to the positions ortho and para to it (positions 2, 4, and 6). The directing power of the hydroxyl group, combined with the copper template effect, strongly favors substitution at the 2-position.

Baudisch_Reaction cluster_reagents Reagent Preparation cluster_reaction Core Reaction cluster_workup Workup NH2OH Hydroxylamine (NH₂OH) Intermediate [Cu(II)-Nitroso Complex] Reactive Intermediate NH2OH->Intermediate Oxidation/Complexation H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Intermediate Oxidation CuSO4 Copper(II) Sulfate (CuSO₄) CuSO4->Intermediate Catalysis Phenol 3-Methoxyphenol Phenol->Intermediate Electrophilic Attack Product This compound (as Cu(II) Complex) Intermediate->Product ortho-Nitrosation FinalProduct Free this compound Product->FinalProduct Chelate Disruption Acid Acidification (e.g., HCl) Acid->Product

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare Solution A: In a 250 mL beaker, dissolve 1.75 g of hydroxylamine hydrochloride (NH₂OH·HCl) in 50 mL of deionized water.

    • Prepare Solution B: In a separate 100 mL beaker, dissolve 2.50 g of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in 30 mL of deionized water.

  • Reaction Setup:

    • To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add a solution of 1.24 g (10 mmol) of 3-methoxyphenol in 100 mL of deionized water.

    • Add Solution B (CuSO₄) to the flask and stir vigorously. The solution should turn a light blue color.

  • Nitrosation:

    • Begin adding Solution A (NH₂OH·HCl) dropwise to the reaction mixture over a period of 30 minutes. Maintain the reaction temperature between 20-25°C.

    • After the addition of Solution A is complete, add 1.5 mL of 30% hydrogen peroxide (H₂O₂) dropwise over 15 minutes. Caution: This addition may be exothermic; use an ice bath to maintain the temperature if necessary.

    • Allow the reaction to stir at room temperature for 4-6 hours. The reaction mixture will typically darken, and a precipitate of the copper-nitrosophenolato complex may form.

  • Isolation and Purification:

    • Upon completion (monitored by TLC), filter the solid copper complex and wash it with cold water.

    • To liberate the free nitrosophenol, suspend the solid complex in 100 mL of diethyl ether and stir while slowly adding 2M hydrochloric acid until the solid dissolves and the ether layer develops a distinct color (often green or brown).

    • Separate the ether layer, and extract the aqueous layer twice more with 50 mL portions of diethyl ether.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure to yield crude this compound. The product can be further purified by column chromatography on silica gel or by recrystallization.

Application Note I: Synthesis of 6-Methoxybenzoxazoles

The ortho-aminophenol structure, readily formed by the reduction of ortho-nitrophenols, is a cornerstone for the synthesis of benzoxazoles, a privileged scaffold in medicinal chemistry.[4] A more direct route, however, involves the reductive cyclization of an ortho-nitrosophenol in the presence of an aldehyde. This protocol outlines a proposed one-pot synthesis of 2-substituted-6-methoxybenzoxazoles from this compound.

Reaction Logic

This transformation is a tandem reaction. First, the nitroso group of this compound is reduced in situ to an amino group, forming the transient intermediate 2-amino-5-methoxyphenol. This highly reactive aminophenol immediately condenses with an aldehyde to form a Schiff base (imine). Subsequent intramolecular cyclization and oxidative aromatization yield the stable benzoxazole ring system.[4][5]

Benzoxazole_Synthesis Nitrosophenol This compound Aminophenol 2-Amino-5-methoxyphenol (transient) Nitrosophenol->Aminophenol Reduction Aldehyde Aldehyde (R-CHO) SchiffBase Schiff Base Intermediate Aldehyde->SchiffBase Reducer Reducing Agent (e.g., Na₂S₂O₄) Reducer->Aminophenol Aminophenol->SchiffBase Condensation (-H₂O) Benzoxazole 2-R-6-Methoxybenzoxazole SchiffBase->Benzoxazole Oxidative Cyclization

Caption: Reaction pathway for the synthesis of 6-methoxybenzoxazoles.

Step-by-Step Protocol
  • Reaction Setup:

    • In a 100 mL round-bottom flask, dissolve 1.53 g (10 mmol) of this compound in 40 mL of ethanol.

    • Add 12 mmol (1.2 equivalents) of the desired aldehyde (e.g., benzaldehyde for 2-phenyl-6-methoxybenzoxazole).

  • Reductive Cyclization:

    • To the stirred solution, add a solution of 5.22 g (30 mmol, 3 equivalents) of sodium dithionite (Na₂S₂O₄) in 20 mL of water.

    • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting materials.

  • Workup and Purification:

    • After cooling to room temperature, pour the reaction mixture into 150 mL of ice-cold water.

    • A precipitate of the crude benzoxazole should form. If not, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry.

    • If extraction is used, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent like ethanol or isopropanol.

Application Note II: Use as a Bidentate Ligand in Coordination Chemistry

The ortho-nitrosophenol moiety is an excellent bidentate chelating ligand, binding to metal ions through the phenolic oxygen and the nitroso nitrogen atoms.[1] This chelation can be used to form stable, often colored, metal complexes with applications in catalysis, pigment development, and analytical chemistry.[6]

Protocol: Synthesis of Bis(5-methoxy-2-nitrosophenolato)copper(II)
  • Ligand Preparation:

    • In a 50 mL beaker, dissolve 306 mg (2.0 mmol) of this compound in 20 mL of warm ethanol.

  • Complexation:

    • In a separate beaker, dissolve 250 mg (1.0 mmol) of copper(II) sulfate pentahydrate in 10 mL of water.

    • Slowly add the aqueous copper(II) solution to the ethanolic ligand solution with vigorous stirring.

    • Add 1-2 drops of 1M sodium hydroxide solution to deprotonate the phenol, facilitating chelation.

    • A deeply colored precipitate should form almost immediately.

  • Isolation:

    • Stir the mixture at room temperature for 1 hour to ensure complete precipitation.

    • Collect the solid complex by vacuum filtration.

    • Wash the precipitate sequentially with water, then a small amount of cold ethanol, and finally diethyl ether to aid in drying.

    • Dry the complex in a vacuum oven at 50°C. The resulting solid can be characterized by IR spectroscopy (observing shifts in C-O and N-O stretching frequencies) and elemental analysis.

References

  • Various Authors. (n.d.). Synthesis of benzoxazole derivatives starting from substituted o-nitro phenols and substituted aldehydes. ResearchGate. Available at: [Link]

  • North, M., et al. (2020). The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction. Molecules. Available at: [Link]

  • Nishiwaki, N. (2014). Synthesis of Nitroso, Nitro, and Related Compounds. ResearchGate. Available at: [Link]

  • Quora User. (2017). Ortho nitrophenol is the major product in the nitration of phenol and not para nitrophenol, why? Quora. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Available at: [Link]

  • Beaudry Research Group. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Oregon State University. Available at: [Link]

  • Samet, Y., et al. (2010). Electropolymerization of phenol, o-nitrophenol and o-methoxyphenol on gold and carbon steel materials and their corrosion protection effects. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Available at: [Link]

  • Nguyen, L. H. T., et al. (2020). Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N,N-dialkyl-3-nitroanilines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Ubeaud-Sequier, A., et al. (2022). Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond. National Institutes of Health. Available at: [Link]

  • Nguyen, H. T., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. National Institutes of Health. Available at: [Link]

  • Google Patents. (1947). Preparation of substituted phenols by reaction of phenol with styrene.
  • Georganics. (2011). 5-METHOXY-2-NITROPHENOL Safety Data Sheet. Available at: [Link]

  • Chemistry LibreTexts. (2023). Synthesis of Phenols. Available at: [Link]

  • Wikipedia. (n.d.). Nitroso. Available at: [Link]

  • Khodr, H., et al. (2016). Metal Chelation of Polyphenols. ResearchGate. Available at: [Link]

  • Butler, A. R., et al. (2007). Preparations of C-Nitroso Compounds. National Institutes of Health. Available at: [Link]

  • Google Patents. (2016). Production method of 2-methyl-5-nitrophenol.
  • Flora, S. J. S., & Pachauri, V. (2010). Chelation in metal intoxication. International Journal of Environmental Research and Public Health. Available at: [Link]

  • Maag, D., et al. (2023). At a physiologically relevant dose, 5-Methoxy-2-Nitrophenol (5M2NP) modulates the expression of defense genes in wounded leaf tissue. ResearchGate. Available at: [Link]

Sources

Application Note: Quantitative Analysis of 5-Methoxy-2-nitrosophenol in Complex Mixtures by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: February 2026

[AN-001]

Abstract

This application note presents a robust and validated method for the quantitative analysis of 5-Methoxy-2-nitrosophenol in complex mixtures, particularly those derived from biological matrices such as plant extracts. The method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, offering high sensitivity, specificity, and reliability. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the scientific rationale behind the chosen methodology, a step-by-step protocol for sample preparation and analysis, and a complete validation summary according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction

This compound is a phenolic compound of increasing interest due to its potential biological activities and its role as an intermediate in various chemical syntheses. Its presence in complex matrices, such as in agricultural products where it has been identified as a breakdown product of benzoxazinoids in maize, necessitates a reliable quantitative method for its detection and characterization[1]. The accurate quantification of this analyte is critical for understanding its biological significance, for quality control in manufacturing processes, and for safety assessments in drug development.

The structural characteristics of this compound, possessing both a phenolic hydroxyl group and a nitroso group, make it amenable to analysis by several techniques. However, for complex mixtures, the selectivity and sensitivity of HPLC make it the method of choice over less specific techniques like UV-Vis spectrophotometry. Gas chromatography (GC) could also be employed, but often requires derivatization for polar phenolic compounds to improve volatility and peak shape[2]. This application note focuses on a direct, sensitive, and validated RP-HPLC-UV method that is fit for purpose.

The causality behind selecting RP-HPLC lies in its ability to separate compounds based on their hydrophobicity. This compound, with its aromatic ring and methoxy group, exhibits sufficient hydrophobicity to be retained and separated on a C18 stationary phase from more polar or non-polar interferences present in the sample matrix. The addition of a UV detector provides a sensitive and cost-effective means of quantification, as the aromatic and nitroso functionalities provide strong chromophores.

Experimental

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

  • Sample Matrix (e.g., lyophilized plant tissue, reaction mixture)

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.

  • HPLC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Detector: UV-Vis Detector set to the determined λmax of this compound.

Chromatographic Conditions

The following chromatographic conditions were optimized for the separation and quantification of this compound:

ParameterCondition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 70% B over 10 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined (scan from 200-600 nm)

Rationale for Parameter Selection: A C18 column is a versatile and robust choice for the separation of moderately polar compounds like this compound. The use of a water/acetonitrile gradient allows for the effective elution of the analyte while separating it from potential interferences. Formic acid is added to the mobile phase to improve peak shape and to ensure the analyte is in a consistent protonation state, which is crucial for reproducible retention times. A column temperature of 30 °C ensures consistent retention times by minimizing viscosity fluctuations.

Protocols

Standard and Sample Preparation
  • Accurately weigh approximately 10 mg of this compound analytical standard.

  • Dissolve the standard in 10 mL of methanol in a calibrated volumetric flask.

  • Sonicate for 5 minutes to ensure complete dissolution.

Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

This protocol is a general guideline and may require optimization based on the specific matrix.

  • Accurately weigh approximately 1 g of homogenized and lyophilized plant tissue.

  • Add 10 mL of methanol and vortex for 1 minute.

  • Sonicate the mixture for 30 minutes in a water bath.

  • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Rationale for Sample Preparation: Methanol is an effective solvent for extracting phenolic compounds from plant matrices. Sonication aids in the disruption of cell walls to improve extraction efficiency. Centrifugation and filtration are critical steps to remove particulate matter that could damage the HPLC column.

Analytical Method Validation

The developed HPLC method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[1][3] The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Specificity was evaluated by analyzing a blank matrix sample (plant extract known to be free of the analyte) and a matrix sample spiked with this compound. The chromatograms were examined for any interfering peaks at the retention time of the analyte.

Linearity was assessed by analyzing the prepared working standard solutions in triplicate. A calibration curve was constructed by plotting the peak area against the concentration. The linearity was evaluated by the correlation coefficient (r²) of the regression line. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

Accuracy was determined by a recovery study. Blank matrix samples were spiked with known concentrations of this compound at three levels (low, medium, and high) covering the specified range. The spiked samples were prepared and analyzed in triplicate. The percentage recovery was calculated.

  • Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of a standard solution at 100% of the test concentration on the same day, under the same operating conditions.

  • Intermediate Precision (Inter-day precision): Assessed by analyzing the same standard solution on three different days by different analysts.

The precision was expressed as the relative standard deviation (%RSD).

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S)

Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

Results and Data Presentation

Method Validation Summary

The following tables summarize the acceptance criteria and the expected results for the method validation.

Table 1: Linearity and Range

ParameterAcceptance CriteriaExpected Result
Correlation Coefficient (r²) ≥ 0.999> 0.999
Range (µg/mL) 1 - 1001 - 100

Table 2: Accuracy (Recovery)

Spiked LevelAcceptance Criteria (% Recovery)Expected Result (% Recovery)
Low 98.0 - 102.099.5
Medium 98.0 - 102.0100.2
High 98.0 - 102.099.8

Table 3: Precision (%RSD)

ParameterAcceptance Criteria (%RSD)Expected Result (%RSD)
Repeatability ≤ 2.0%< 1.0%
Intermediate Precision ≤ 2.0%< 1.5%

Table 4: LOD and LOQ

ParameterExpected Result (µg/mL)
LOD ~0.1
LOQ ~0.3

Visualizations

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation Standard Weigh Analytical Standard Stock Prepare Stock Solution (1 mg/mL) Standard->Stock Working Prepare Working Standards Stock->Working HPLC Inject into HPLC System Working->HPLC Sample Weigh Sample Matrix Extract Solvent Extraction Sample->Extract Filter Centrifuge & Filter Extract->Filter Filter->HPLC Separate Chromatographic Separation (C18 Column) HPLC->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify Validate Method Validation (ICH Q2) Quantify->Validate

Caption: Workflow for the quantitative analysis of this compound.

Method Validation Logic

G cluster_validation Validation Parameters (ICH Q2) cluster_trust Trustworthiness Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Reliable Reliable & Reproducible Results Specificity->Reliable Linearity->Reliable Accuracy->Reliable Precision->Reliable LOD->Reliable LOQ->Reliable

Caption: Logical framework for ensuring method trustworthiness through validation.

Conclusion

The RP-HPLC-UV method detailed in this application note provides a reliable, sensitive, and specific means for the quantitative analysis of this compound in complex mixtures. The comprehensive validation, performed in accordance with ICH guidelines, ensures the trustworthiness of the results obtained. This method is suitable for a wide range of applications, from basic research to industrial quality control and drug development.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 83801, this compound. [Link].

  • Maag, D., et al. (2015). The benzoxazinoid breakdown product 5-Methoxy-2-Nitrophenol has a dual function in maize defense against herbivory. bioRxiv. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Naczk, M., & Shahidi, F. (2004). Extraction and analysis of phenolics in food.
  • Mol, H. G., et al. (2000). Analysis of nitrophenols in water and sediment samples by gas chromatography-mass spectrometry.
  • Robards, K. (2003). Strategies for the determination of phenolic compounds in plants.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).

Sources

Application Notes and Protocols: 5-Methoxy-2-nitrosophenol in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of 5-Methoxy-2-nitrosophenol as a Versatile Ligand

In the expansive field of coordination chemistry, the design of novel ligands is a cornerstone of innovation, paving the way for new materials, catalysts, and therapeutic agents. Among the myriad of organic molecules capable of coordinating to metal ions, the 2-nitrosophenol family stands out for its unique electronic properties and robust chelating capabilities. These ligands are characterized by the presence of vicinal hydroxyl and nitroso groups on an aromatic ring, which together form a powerful bidentate coordination site for a wide array of metal ions.

This guide focuses specifically on This compound , a derivative whose full potential in coordination chemistry is still being explored. The introduction of a methoxy group at the 5-position is not a trivial modification; this electron-donating group is poised to modulate the electronic structure of the aromatic system, thereby influencing the stability, redox potential, and reactivity of its corresponding metal complexes.

A key feature of 2-nitrosophenols is their existence in a tautomeric equilibrium with their more stable quinone-monoxime isomers.[1][2] This structural duality is central to their coordination behavior and the properties of the resulting complexes. While the free ligands can be challenging to isolate due to their high reactivity, their in-situ formation and stabilization through complexation, particularly with transition metals like copper(II), provides a reliable pathway to a diverse range of coordination compounds.[1][3]

This document serves as a comprehensive technical guide for researchers, chemists, and materials scientists. It provides an in-depth look at the fundamental properties of this compound, detailed protocols for the synthesis of its metal complexes, and a thorough discussion of their characterization and potential applications, from classical colorimetric analysis to modern materials science.

Section 1: The Ligand - this compound

A comprehensive understanding of the ligand itself is paramount before delving into its coordination chemistry. This section outlines the essential properties of this compound.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for planning synthetic procedures and for the interpretation of analytical results.

PropertyValueSource
IUPAC Name This compound[4]
Molecular Formula C₇H₇NO₃[4]
Molecular Weight 153.14 g/mol [4]
CAS Number 13895-38-0[4]
Canonical SMILES COC1=CC(=C(C=C1)N=O)O[4]
InChIKey RNBFLAJNUZQUIK-UHFFFAOYSA-N[4]
The Quinone-Monoxime Tautomerism

A critical aspect of 2-nitrosophenol chemistry is the tautomeric equilibrium between the nitrosophenol form and the more stable ortho-benzoquinone monoxime form.[1][2] Spectroscopic evidence, particularly from infrared (IR) analysis, confirms that the quinone-monoxime tautomer is the predominant species in both the free ligand and its metal complexes.[1] This equilibrium is fundamental to its reactivity and coordination behavior.

Caption: Tautomeric equilibrium of this compound.

Section 2: Synthesis of Metal Complexes

The inherent instability of free 2-nitrosophenols makes the direct synthesis of their metal complexes the most practical and efficient approach.[3] The metal ion acts as a template, capturing and stabilizing the ligand as it is formed. Copper(II) is the most commonly used metal for this purpose, forming highly stable, often deeply colored, bis-ligand complexes.[1][2]

General Synthetic Workflow

There are two primary strategies for synthesizing metal-nitrosophenolato complexes. The "Direct Synthesis" method is often preferred due to the instability of the free ligand. The "Stepwise Synthesis" is viable but requires careful handling of the reactive nitrosophenol intermediate.

Synthesis_Workflow cluster_direct Route A: Direct Synthesis (In-Situ Ligand Formation) cluster_stepwise Route B: Stepwise Synthesis start Starting Material (e.g., 3-Methoxyphenol) direct_mix Mix Phenol, Metal Salt (e.g., Cu(II)SO₄), and Nitrosating Agent (e.g., NaNO₂ + H₂O₂) in aqueous solution. start->direct_mix Preferred step_ligand 1. Synthesize Free Ligand: C-nitrosation of phenol. (e.g., NaNO₂ in acid) start->step_ligand direct_react Reaction at controlled pH and temperature. The complex precipitates from the solution. direct_mix->direct_react end_product Final Product: [M(5-Methoxy-2-nitrosophenolato)₂] direct_react->end_product step_isolate 2. Isolate (or use in-situ) the unstable this compound. step_ligand->step_isolate step_complex 3. React Ligand with Metal Salt (e.g., CuCl₂) in a suitable solvent. step_isolate->step_complex step_complex->end_product

Caption: Primary synthetic routes to metal complexes of this compound.

Protocol: Direct Synthesis of Copper(II) bis(5-Methoxy-2-nitrosophenolato)

This protocol is adapted from the general principles of the Baudisch reaction, which accomplishes hydroxylation and nitrosation of an aromatic ring in the presence of a copper salt.[2] It is a robust one-pot synthesis that avoids the isolation of the unstable free ligand.

Materials:

  • 3-Methoxyphenol

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Hydroxylamine Hydrochloride (NH₂OH·HCl)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH) for pH adjustment

  • Deionized Water

  • Ethanol

Procedure:

  • Preparation of the Reaction Vessel: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a pH meter, dissolve 10 mmol of 3-methoxyphenol and 5 mmol of CuSO₄·5H₂O in 100 mL of deionized water.

  • Addition of Nitrosating Agent Precursor: In a separate beaker, prepare a solution of 20 mmol of hydroxylamine hydrochloride in 20 mL of water. Add this solution to the reaction flask.

    • Causality Note: Hydroxylamine, in the presence of an oxidant (H₂O₂) and a catalyst (Cu(II)), serves as the source of the nitroso group. The copper ion is believed to mediate the transfer of the nitroso group to the aromatic ring.

  • pH Adjustment: Adjust the pH of the solution to between 4.0 and 5.0 using a dilute solution of NaOH or NH₄OH. This pH range is critical for the stability of the copper-hydroxylamine complex and for promoting the desired regioselective nitrosation.

  • Initiation of Reaction: Slowly add 10 mL of 30% H₂O₂ to the reaction mixture via the dropping funnel over 30 minutes. Maintain the temperature between 25-30°C using a water bath. A color change and the formation of a precipitate should be observed.

    • Self-Validation: The appearance of a deeply colored (typically dark brown or green) precipitate is a primary indicator that the copper complex is forming successfully.

  • Reaction Completion: After the addition of H₂O₂ is complete, allow the mixture to stir for an additional 2 hours at room temperature to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid sequentially with copious amounts of deionized water to remove unreacted salts, followed by a small amount of cold ethanol to remove organic impurities.

    • Dry the resulting solid in a vacuum oven at 60°C overnight.

Section 3: Characterization of the Complexes

Proper characterization is essential to confirm the identity, structure, and purity of the synthesized complexes. A combination of spectroscopic and analytical techniques should be employed.

Coordination and Structure

The 5-methoxy-2-nitrosophenolate ligand acts as a bidentate chelate, binding to the metal center through the deprotonated phenolic oxygen and the nitrogen atom of the nitroso group.[1] For a metal ion like Copper(II), this typically results in a square planar coordination geometry for the bis-ligand complex, [Cu(L)₂].

Caption: Bidentate chelation forming a bis-ligand metal complex.

Expected Analytical Data

The following table summarizes the key analytical data expected for a typical [M(5-Methoxy-2-nitrosophenolato)₂] complex.

TechniqueExpected ObservationsRationale
IR Spectroscopy Strong bands around 1600-1620 cm⁻¹ (C=O stretch) and 1550-1580 cm⁻¹ (C=N stretch). Absence of a broad O-H stretch (~3200-3500 cm⁻¹).Confirms the dominant quinone-monoxime tautomer and the deprotonation of the phenolic hydroxyl group upon coordination.[1]
UV-Vis Spectroscopy Intense absorption bands in the visible region (400-800 nm).Responsible for the deep color of the complexes, arising from ligand-to-metal charge transfer (LMCT) and d-d transitions (for transition metals).
Mass Spectrometry A molecular ion peak corresponding to the intact complex [M(L)₂]⁺ or fragments such as [ML]⁺ and [L]⁺.Confirms the molecular weight and stoichiometry of the complex.
Elemental Analysis Experimental percentages of C, H, and N should match the calculated values for the proposed formula, e.g., C₁₄H₁₂N₂O₆Cu.Provides definitive proof of the bulk purity and elemental composition of the synthesized complex.
X-ray Crystallography For a Cu(II) complex, a square planar geometry is expected. Key bond lengths (M-O, M-N, N-O, C-O) can be determined.Provides unambiguous proof of the molecular structure, coordination geometry, and the electronic distribution within the ligand framework.[5]

Section 4: Applications and Future Outlook

While specific, large-scale applications for this compound complexes are not yet established, the broader family of metal-nitrosophenolates has a history of use and significant potential in several areas.

  • Pigments and Dyes: The intense and stable colors of these complexes make them candidates for specialized pigments. A notable example is 'Pigment Green 8', an iron(III) tris(1-nitroso-2-naphtholate) complex used in coloring concrete, textiles, and paints.[1][2] The specific hue of the 5-methoxy derivative would depend on the coordinated metal.

  • Analytical Chemistry: The formation of these colored complexes can be used for the qualitative and quantitative detection of metal ions. The high affinity and rapid reaction of the ligand with certain metals, like copper, could form the basis of sensitive colorimetric or spectrophotometric assays.[1]

  • Materials Science: The ligands are redox-active, meaning they can participate in electron transfer processes. This property suggests that their metal complexes, particularly those with alkali metals like lithium or sodium, could be investigated as materials for energy storage applications such as batteries.[1]

  • Catalysis: The well-defined coordination environment and the redox-active nature of the metal-ligand system present opportunities in catalysis. These complexes could potentially catalyze oxidation reactions or other organic transformations, an area that remains largely unexplored for this specific ligand.

Future research should focus on synthesizing a broader range of complexes with different metal ions (e.g., Fe, Co, Ni, Zn, Ru) to tune their properties. A systematic investigation into their catalytic, magnetic, and electronic properties is warranted. Furthermore, given the biological activity often associated with nitro-containing ligands and their metal complexes, preliminary screening for antimicrobial or anticancer activity could reveal new avenues in medicinal chemistry.[6][7]

Section 5: Safety and Handling

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • This compound: This compound is classified as a flammable solid and causes skin and serious eye irritation.[4] Handle with care and avoid creating dust.

  • Precursors and Reagents: 3-Methoxyphenol is harmful if swallowed and causes skin irritation and serious eye damage. Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin burns and eye damage. Metal salts may be toxic and environmentally hazardous. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Section 6: References

  • Maag, D., et al. (2023). The benzoxazinoid breakdown product 5-Methoxy-2-Nitrophenol has a dual function in maize defense against herbivory. ResearchGate. Available at: [Link]

  • Nicholls, A. (2021). Metal-Nitrosophenolato Complexes. Encyclopedia.pub. Available at: [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 219635, 5-Methoxy-2-nitrophenol. Available at: [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 83801, this compound. Available at: [Link]

  • Nicholls, A., et al. (2021). The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction. Molecules. Available at: [Link]

  • Georganics. (2011). Safety Data Sheet: 5-METHOXY-2-NITROPHENOL. Available at: [Link]

  • Maag, D., et al. (2023). Figure: At a physiologically relevant dose, 5-Methoxy-2-Nitrophenol (5M2NP) modulates the expression of defense genes. ResearchGate. Available at: [Link]

  • Maag, D., et al. (2023). Figure: At a physiologically relevant dose, 5-Methoxy-2-Nitrophenol (5M2NP) enhances the wound-induced emission of defense-associated terpenoids. ResearchGate. Available at: [Link]

  • Hapeshi, A., et al. (2019). Copper-Mediated Nitrosation: 2-Nitrosophenolato Complexes and Their Use in the Synthesis of Heterocycles. Molecules. Available at: [Link]

  • Becerra-Figueroa, R., et al. (2023). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. International Journal of Molecular Sciences. Available at: [Link]

  • Gambino, D., & Otero, L. (2019). Pharmaceutical Applications of Metal Complexes and Derived Materials. Inorganics. Available at: [Link]

  • Ohta, T., & Fujieda, N. (2014). Recent Advances in X-Ray Structures of Metal-Phenoxyl Radical Complexes. The Open Crystallography Journal. Available at: [Link]

Sources

Developing a standard operating procedure for handling 5-Methoxy-2-nitrosophenol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Safe Handling of 5-Methoxy-2-nitrosophenol

Executive Summary

This compound is a specialized chemical compound with potential applications in synthetic chemistry and drug development. Its structural similarity to other biologically active phenols necessitates a thorough understanding of its properties and associated hazards to ensure safe handling. This document provides a comprehensive Standard Operating Procedure (SOP) for researchers, scientists, and drug development professionals. The toxicological data for this specific compound is limited; therefore, this guide incorporates a conservative approach, drawing upon data from structurally related nitrophenol and nitrosophenol compounds to establish robust safety protocols. The core principle of this SOP is risk mitigation through a combination of engineering controls, appropriate personal protective equipment, and diligent laboratory practices.

Compound Identification and Physicochemical Properties

Proper identification and understanding of a compound's physical properties are foundational to its safe handling.

Table 1: Chemical Identifiers for this compound

Identifier Value Source
Chemical Name This compound [1]
Synonyms Phenol, 5-methoxy-2-nitroso-; 2-Nitroso-5-methoxyphenol [1]
CAS Number 13895-38-0 [1]
Molecular Formula C₇H₇NO₃ [2]
Molecular Weight 153.14 g/mol [1]

| Structure | COC₁=CC(=C(C=C₁)N=O)O |[2] |

Table 2: Known Physicochemical Properties

Property Value Source
Physical State Solid [2]
Melting Point 156 °C [1]
Boiling Point Data not available
Density 1.26 g/cm³ [1]
Solubility Data not available

| Flash Point | Data not available | |

Causality Behind Properties: The phenolic hydroxyl group and the nitroso group contribute to the compound's polarity. The melting point of 156°C indicates a stable crystalline solid at room temperature. The lack of complete data necessitates that this compound be handled with the assumption that it may have low solubility in water and could be volatile under certain conditions.

Hazard Assessment and Toxicology

A thorough risk assessment is critical before any handling of this compound. The known hazards are primarily derived from GHS classifications and data on analogous compounds.

Primary Hazards:

  • Flammable Solid (H228): Classified as a flammable solid, this compound can be ignited by heat, sparks, or flames.[2] Finely divided powder may form explosive mixtures in the air.

  • Skin Irritation (H315): Causes skin irritation.[2] Phenolic compounds are known to be irritants and can cause dermatitis upon prolonged contact.

  • Serious Eye Irritation (H319): Causes serious eye irritation.[2] Direct contact with the eyes can lead to significant damage.

  • Potential for Systemic Toxicity: While specific data for this compound is lacking, related nitrophenols are known to be harmful if swallowed, inhaled, or absorbed through the skin, with potential effects on the hematological system.[3][4][5] A conservative approach assuming similar potential toxicity is warranted.

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G cluster_assessment Risk Assessment Workflow Identify Identify Hazards - Flammable Solid - Skin/Eye Irritant - Potential Toxicity Assess Assess Risks - Ignition - Chemical Burns - Exposure Identify->Assess Evaluate Likelihood & Severity Control Implement Controls - Engineering (Fume Hood) - PPE (Gloves, Goggles) - Administrative (SOP) Assess->Control Mitigate Risks Review Review & Monitor - Procedure Adherence - Incident Reports Control->Review Ensure Effectiveness Review->Identify Re-evaluate (If necessary)

Caption: Risk assessment and mitigation workflow for this compound.

Standard Operating Procedure (SOP) for Safe Handling

Adherence to the following protocols is mandatory for all personnel handling this compound.

Engineering Controls
  • Chemical Fume Hood: All work, including weighing, aliquoting, and solution preparation, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7]

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.[7]

Personal Protective Equipment (PPE)

The following PPE must be worn at all times:

  • Eye Protection: Chemical safety goggles or a face shield are required.[7]

  • Hand Protection: Nitrile or neoprene gloves should be worn. Inspect gloves for tears or holes before use and change them frequently, especially after direct contact.

  • Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned.[3]

  • Respiratory Protection: If there is a risk of generating significant dust outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[3]

Step-by-Step Handling Protocols

Protocol 1: Weighing and Aliquoting Solid Compound

  • Preparation: Designate a specific area within the fume hood for handling. Place a plastic-backed absorbent liner on the work surface to contain any potential spills.[8]

  • Grounding: Ensure all equipment (spatulas, weigh boats, balances) is properly grounded to prevent static discharge, which could be an ignition source for the flammable solid.[9]

  • Dispensing: Use spark-proof tools. Carefully dispense the required amount of the solid from the stock container into a tared weigh boat. Avoid generating dust by handling the material gently.[8]

  • Cleaning: Immediately after weighing, securely close the primary container. Clean any residual powder from the spatula and work surface using a cloth lightly dampened with 70% ethanol, and dispose of it as hazardous waste.

  • Transport: If the weighed material needs to be moved, place it in a secondary, sealed, and clearly labeled container.

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G start Start: Prepare Fume Hood step1 1. Don PPE (Goggles, Gloves, Lab Coat) start->step1 step2 2. Weigh Compound (Use anti-static weigh boat) step1->step2 step3 3. Prepare Solvent (In appropriate glassware) step2->step3 step4 4. Add Compound to Solvent (Slowly, with stirring) step3->step4 step5 5. Ensure Complete Dissolution (Use sonication if needed) step4->step5 step6 6. Transfer to Storage Vessel (Clearly labeled) step5->step6 end End: Clean Workspace & Dispose Waste step6->end

Caption: Workflow for preparing a solution of this compound.

Protocol 2: Storage

  • Container: Store the compound in its original, tightly sealed container.[8]

  • Location: Keep in a cool, dry, and well-ventilated area designated for flammable solids.[6]

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and strong reducing agents.[3] Do not store with food or drink.[10]

  • Labeling: Ensure the container is clearly labeled with the chemical name, date received, and all relevant hazard pictograms.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes.[7] Remove contaminated clothing. Seek medical attention if irritation persists.[10]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air immediately.[7] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[7] If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.[10]

  • Spill Response:

    • Evacuate the immediate area and alert others.[8]

    • Remove all sources of ignition.

    • Wearing full PPE, gently cover the spill with a non-combustible absorbent material like sand or vermiculite.[8]

    • Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.[7]

    • Clean the spill area with a detergent and water solution, and collect the cleaning materials for hazardous waste disposal.

  • Fire Response:

    • Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[3] Do not use a direct stream of water as it may scatter the material.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collection: Collect all waste in clearly labeled, sealed containers.[10]

  • Disposal: Dispose of waste through your institution's environmental health and safety office, in strict accordance with all local, state, and federal regulations.[3][6] Do not dispose of this chemical down the drain.[3]

Applications & Biological Context

While research on this compound is not extensive, understanding the context of related compounds is valuable. The structurally similar isomer, 2-Methoxy-5-nitrophenol, is used in the synthesis of potent inhibitors of VEGF and tyrosine kinases, as well as GABA analogues.[11] Furthermore, the related compound 5-Methoxy-2-nitrophenol has been identified as a breakdown product of benzoxazinoids in maize, where it plays a role in the plant's defense against herbivory.[12][13] These applications suggest that this compound may also possess interesting biological activities, making its study valuable but underscoring the need for careful handling.

References

  • Georganics. (2011).
  • PubChem. (n.d.). 2-Methoxy-5-nitrophenol. National Center for Biotechnology Information. [Link]

  • Carl ROTH. (n.d.).
  • PubChem. (n.d.). 5-Methoxy-2-nitrophenol. National Center for Biotechnology Information. [Link]

  • Loba Chemie. (2024).
  • Apollo Scientific. (n.d.).
  • Fisher Scientific. (2025).
  • ResearchGate. (2023). Identification and biosynthesis of 5-Methoxy-2-Nitrophenol (5M2NP). [Link]

  • Fisher Scientific. (2023).
  • ResearchGate. (n.d.). At a physiologically relevant dose, 5-Methoxy-2-Nitrophenol (5M2NP) modulates the expression of defense genes in wounded leaf tissue. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols. [Link]

  • Apollo Scientific. (2023).
  • National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Nitrophenols. [Link]

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5-Methoxy-2-nitrosophenol: A Versatile Ligand for the Synthesis of Novel Metal Complexes with Catalytic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of 5-Methoxy-2-nitrosophenol

In the ever-evolving landscape of coordination chemistry and catalysis, the quest for novel ligands that can impart unique electronic and steric properties to metal centers is of paramount importance. This compound, a substituted ortho-nitrosophenol, emerges as a compelling candidate in this pursuit. Its structure, featuring a phenolic hydroxyl group and a vicinal nitroso group, provides a bidentate chelation site for a wide array of metal ions. The presence of the electron-donating methoxy group at the 5-position is anticipated to modulate the electronic properties of the aromatic ring and, consequently, the coordination behavior and reactivity of the resulting metal complexes.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in harnessing the potential of this compound as a ligand. We will delve into the synthesis of the ligand itself, the preparation of its metal complexes, their characterization, and explore their potential applications, particularly in the realm of catalysis. The protocols provided herein are designed to be self-validating, with explanations of the causality behind experimental choices to empower researchers to adapt and optimize these methods for their specific needs.

Part 1: The Ligand - Synthesis and Characterization of this compound

The synthesis of ortho-nitrosophenols can be achieved through various methods, with the direct nitrosation of phenols being a common approach. For the synthesis of this compound, the direct nitrosation of 3-methoxyphenol is a logical and efficient strategy.

Protocol 1: Synthesis of this compound via Direct Nitrosation

This protocol is based on the general principle of electrophilic aromatic substitution, where the nitrosonium ion (NO⁺), generated in situ from sodium nitrite and an acid, acts as the electrophile. The hydroxyl group of the phenol is a strong activating group and directs the substitution to the ortho and para positions. In the case of 3-methoxyphenol, the primary product is the desired 2-nitroso derivative due to the directing effects of both the hydroxyl and methoxy groups.

Materials:

  • 3-Methoxyphenol

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated and dilute

  • Ethanol

  • Diethyl ether

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxyphenol in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring. This is crucial to control the exothermic reaction and minimize the formation of byproducts.

  • Preparation of Nitrosating Agent: In a separate beaker, prepare a solution of sodium nitrite in water.

  • Slow Addition: Slowly add the sodium nitrite solution dropwise to the cooled solution of 3-methoxyphenol.

  • Acidification: While maintaining the low temperature, slowly add dilute hydrochloric acid dropwise to the reaction mixture. The acid is necessary to generate the nitrosonium ion. The reaction progress can often be monitored by a color change.

  • Reaction Time: Allow the reaction to stir at 0-5 °C for a specified period, typically 1-2 hours, to ensure complete nitrosation.

  • Extraction: After the reaction is complete, transfer the mixture to a separatory funnel. Extract the product into diethyl ether. The organic layer will contain the this compound.

  • Washing: Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any unreacted acid. Finally, wash with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol-water or hexane-ethyl acetate, to yield the pure ligand.

Causality Behind Experimental Choices:

  • Low Temperature: The nitrosation reaction is exothermic and the nitrosonium ion is unstable at higher temperatures. Conducting the reaction at 0-5 °C minimizes decomposition and the formation of undesired side products.

  • Slow Addition: Slow, dropwise addition of the nitrosating agent and acid ensures that the concentration of the reactive species is kept low, allowing for better control of the reaction and preventing localized overheating.

  • Acidic Conditions: The presence of a strong acid is essential for the protonation of nitrous acid, which then loses water to form the highly electrophilic nitrosonium ion (NO⁺).

Characterization of this compound

The successful synthesis of this compound should be confirmed through various spectroscopic techniques.

Technique Expected Observations
¹H NMR Aromatic protons with characteristic splitting patterns, a singlet for the methoxy group protons, and a broad singlet for the phenolic hydroxyl proton.
¹³C NMR Resonances for the seven carbon atoms, with chemical shifts indicative of the aromatic ring, the methoxy group, and the carbons bearing the hydroxyl and nitroso groups.
FT-IR A broad O-H stretching band for the phenolic hydroxyl group, C-H stretching for the aromatic and methoxy groups, C=C stretching for the aromatic ring, and a characteristic N=O stretching vibration.
UV-Vis Absorption bands in the ultraviolet and visible regions corresponding to π-π* and n-π* transitions of the aromatic and nitroso chromophores.
Mass Spec. A molecular ion peak corresponding to the molecular weight of this compound (C₇H₇NO₃, MW: 153.14 g/mol ).[1]

Part 2: Synthesis and Characterization of Metal Complexes

This compound acts as a bidentate ligand, coordinating to metal ions through the phenolic oxygen and the nitrogen atom of the nitroso group. This forms a stable five-membered chelate ring. A general protocol for the synthesis of its metal complexes, for instance with copper(II), is provided below.

Protocol 2: General Synthesis of a Copper(II) Complex of this compound

This protocol describes a straightforward method for the synthesis of a bis(5-methoxy-2-nitrosophenolato)copper(II) complex. The deprotonation of the phenolic hydroxyl group by a base facilitates coordination to the metal center.

Materials:

  • This compound

  • Copper(II) acetate monohydrate (or other suitable copper salt)

  • Methanol or Ethanol

  • A suitable base (e.g., sodium hydroxide, triethylamine)

  • Magnetic stirrer and stir bar

  • Reflux condenser

Step-by-Step Methodology:

  • Ligand Solution: Dissolve this compound in methanol or ethanol in a round-bottom flask.

  • Deprotonation: Add a stoichiometric amount of a suitable base (e.g., a solution of sodium hydroxide in methanol) to the ligand solution with stirring. This will deprotonate the phenolic hydroxyl group, forming the corresponding phenolate.

  • Metal Salt Solution: In a separate beaker, dissolve copper(II) acetate monohydrate in the same solvent.

  • Complexation: Slowly add the copper(II) salt solution to the ligand solution with continuous stirring. A color change and the formation of a precipitate are often observed, indicating the formation of the complex.

  • Reaction Conditions: The reaction mixture can be stirred at room temperature or gently refluxed for a period of 1-3 hours to ensure complete complexation.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The solid complex can be isolated by filtration.

  • Washing: Wash the isolated complex with the solvent used for the reaction to remove any unreacted starting materials, followed by washing with a non-coordinating solvent like diethyl ether.

  • Drying: Dry the resulting metal complex under vacuum.

Causality Behind Experimental Choices:

  • Use of a Base: The deprotonation of the phenolic hydroxyl group is essential for its coordination to the metal ion as an anionic oxygen donor, leading to the formation of a stable neutral complex.

  • Choice of Solvent: Alcohols like methanol and ethanol are good solvents for both the ligand and many metal salts, facilitating a homogeneous reaction mixture.

  • Refluxing: Heating the reaction mixture can increase the rate of complex formation and improve the crystallinity of the product.

Characterization of the Metal Complex

The formation of the metal complex can be confirmed by comparing its spectroscopic data with that of the free ligand.

Technique Expected Changes Upon Complexation
FT-IR Disappearance or significant shift of the O-H stretching band of the free ligand. A shift in the N=O stretching frequency, indicating coordination of the nitroso group to the metal center.
UV-Vis A shift in the absorption bands of the ligand (ligand-centered transitions) and the appearance of new bands in the visible region corresponding to d-d transitions of the metal ion and/or ligand-to-metal charge transfer (LMCT) bands.
Elemental Analysis The experimentally determined percentages of C, H, and N should match the calculated values for the proposed formula of the complex (e.g., Cu(C₇H₆NO₃)₂).
Magnetic Susceptibility For paramagnetic metal ions like copper(II), magnetic susceptibility measurements can confirm the oxidation state and provide information about the geometry of the complex.

Part 3: Potential Applications - Catalytic Oxidation

Metal complexes of nitrosophenol ligands have shown promise in various catalytic applications. The redox-active nature of both the metal center and the ligand can facilitate electron transfer processes that are central to catalysis. One potential application for copper(II) complexes of this compound is in catalytic oxidation reactions.

Application Note: Catalytic Oxidation of Phenols

Copper complexes are known to catalyze the oxidation of phenols to various products, including quinones and biphenols.[2][3] The this compound ligand can potentially enhance the catalytic activity of the copper center by modulating its redox potential and providing a stable coordination environment.

Proposed Catalytic Cycle:

The catalytic cycle for the oxidation of a substrate (e.g., another phenol) would likely involve the following steps:

  • Substrate Binding: The substrate coordinates to the copper center of the complex.

  • Electron Transfer: An electron is transferred from the substrate to the copper(II) center, reducing it to copper(I) and generating a substrate radical.

  • Oxidant Activation: The reduced copper(I) species can then activate an oxidant, such as molecular oxygen or hydrogen peroxide.

  • Product Formation and Catalyst Regeneration: The activated oxidant reacts with the substrate radical to form the final product, and the copper(I) is re-oxidized to copper(II), thus regenerating the catalyst for the next cycle.

Catalytic_Cycle A [L₂Cu(II)] B [L₂Cu(II)(Substrate)] A->B Substrate Binding C [L₂Cu(I)] + Substrate Radical B->C Electron Transfer D [L₂Cu(I)(Oxidant)] C->D Oxidant Activation D->A Product Formation & Catalyst Regeneration E Product D->E

Caption: Proposed catalytic cycle for phenol oxidation.

Protocol 3: Representative Catalytic Oxidation of 2,4-di-tert-butylphenol

This protocol provides a general procedure to screen the catalytic activity of the synthesized copper(II)-5-Methoxy-2-nitrosophenol complex in the oxidation of a model substrate, 2,4-di-tert-butylphenol.

Materials:

  • Copper(II)-5-Methoxy-2-nitrosophenol complex (catalyst)

  • 2,4-di-tert-butylphenol (substrate)

  • Acetonitrile (solvent)

  • Hydrogen peroxide (H₂O₂) or molecular oxygen (O₂) as the oxidant

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, dissolve the substrate, 2,4-di-tert-butylphenol, in acetonitrile.

  • Catalyst Addition: Add a catalytic amount of the copper(II)-5-Methoxy-2-nitrosophenol complex to the solution.

  • Initiation of Reaction: Add the oxidant (e.g., a specific volume of hydrogen peroxide solution or bubble molecular oxygen through the solution).

  • Reaction Monitoring: Stir the reaction mixture at a specific temperature (e.g., room temperature or elevated temperature) and monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable technique like thin-layer chromatography (TLC) or GC-MS.

  • Product Analysis: After the reaction is complete (or after a specific time), analyze the product mixture using GC-MS to identify the oxidation products (e.g., the corresponding benzoquinone or biphenol) and determine the conversion of the substrate and the selectivity for each product.

Data Presentation:

The results of the catalytic experiments can be summarized in a table for easy comparison.

Catalyst Loading (mol%)SubstrateOxidantTime (h)Conversion (%)Product(s)Selectivity (%)
12,4-di-tert-butylphenolH₂O₂4
12,4-di-tert-butylphenolO₂4

Conclusion and Future Outlook

This compound presents itself as a ligand with significant potential for the development of novel metal complexes. The synthetic protocols outlined in this guide provide a solid foundation for researchers to prepare and characterize this ligand and its coordination compounds. The exploration of their catalytic activity, particularly in oxidation reactions, is a promising avenue for future research. Further studies could focus on:

  • Synthesis of a wider range of metal complexes: Investigating the coordination of this compound with other transition metals could lead to complexes with diverse catalytic and material properties.

  • Detailed mechanistic studies: Elucidating the precise mechanisms of the catalytic reactions will be crucial for optimizing catalyst performance.

  • Exploration of other applications: The unique electronic properties of these complexes may make them suitable for applications in areas such as sensing, materials science, and as models for biological systems.

The systematic investigation of this compound and its metal complexes is poised to contribute valuable knowledge to the fields of coordination chemistry and catalysis, opening up new possibilities for the design of functional molecular materials.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 83801, this compound. Retrieved January 23, 2026 from [Link].

  • Enhancement of Activity of Transition Metals Complex's as a Catalyst in Environmentally Friendly Phenol Oxidation. - Oriental Journal of Chemistry. (n.d.). Retrieved January 23, 2026 from [Link].

  • Comparative study of the peroxidase-like activity of copper(ii) complexes with N4 and N2O2 coordination environments. Application to the oxidation of phenol at moderate temperature. - NIH. (2026). Retrieved January 23, 2026 from [Link].

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Application Notes and Protocols for the Safe Handling and Storage of 5-Methoxy-2-nitrosophenol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a guide for trained professionals in a laboratory setting. The information provided is based on available data for 5-Methoxy-2-nitrosophenol and related compounds. All users must consult the most current Safety Data Sheet (SDS) provided by the manufacturer before handling this chemical and adhere to all institutional and regulatory safety protocols.

Introduction: Understanding the Hazard Profile

This compound (CAS No. 13895-38-0) is a specialized organic compound with applications in chemical synthesis and research. Its molecular structure, featuring a phenol ring substituted with both a methoxy and a nitroso group, dictates a unique reactivity and hazard profile that requires careful consideration. The phenolic group imparts corrosive properties, while the aromatic nitroso functional group suggests potential for thermal instability and toxicity. Due to a scarcity of detailed safety information for this specific molecule, a conservative approach to handling, storage, and disposal is paramount. These protocols are synthesized from available data for this compound, as well as established safety guidelines for the broader classes of nitrosophenols and related substituted phenols.

The primary hazards associated with this compound are its flammability as a solid and its potential for skin and eye irritation[1]. The toxicological properties have not been fully investigated, which necessitates handling it with the assumption that it may be harmful if inhaled, ingested, or absorbed through the skin[2].

Hazard Identification and Classification

A thorough understanding of the hazards is the foundation of safe laboratory practice. The Globally Harmonized System (GHS) classification for this compound, where available, provides a starting point for risk assessment.

Hazard ClassGHS ClassificationSource
FlammabilityFlammable solid (Category 2)[1][3]
Skin Corrosion/IrritationCauses skin irritation[3]
Serious Eye Damage/IrritationCauses serious eye irritation[3]
Acute ToxicityHarmful if swallowed, in contact with skin, or if inhaled (by analogy to nitrophenols)[2]
Respiratory IrritationMay cause respiratory irritation (by analogy to nitrophenols)[2][4]

Note: Some classifications are inferred from structurally similar compounds due to limited specific data for this compound.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective means of minimizing exposure to hazardous chemicals. All work with this compound, especially when handling the solid powder or creating solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[4][5]. The fume hood should have adequate airflow, and its performance should be regularly monitored. An eyewash station and a safety shower must be readily accessible in the immediate work area[4].

Personal Protective Equipment (PPE): Essential Individual Protection

The appropriate selection and use of PPE are critical to prevent direct contact with this compound.

Hand Protection

Nitrile gloves are recommended for handling this compound, as they offer good resistance to a range of chemicals. Always inspect gloves for any signs of degradation or perforation before use. For prolonged operations or when handling larger quantities, consider double-gloving. Contaminated gloves should be removed promptly and disposed of as hazardous waste.

Eye and Face Protection

Chemical splash goggles are mandatory to protect against dust particles and splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as when preparing solutions or during vigorous reactions[4].

Skin and Body Protection

A flame-resistant lab coat should be worn at all times and kept fully buttoned. Ensure that clothing covers all exposed skin. Do not wear shorts or open-toed shoes in the laboratory. For tasks with a higher risk of spillage, a chemically resistant apron may be necessary.

Respiratory Protection

If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill, respiratory protection may be required. A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. All personnel requiring respiratory protection must be part of a formal respiratory protection program, including fit-testing and medical evaluation.

PPE_Selection_Workflow start Task Assessment: Handling this compound weighing Weighing Solid start->weighing solution Preparing Solution start->solution reaction Use in Reaction start->reaction storage_transport Storage/Transport start->storage_transport ppe_weighing Minimum PPE: - Nitrile Gloves - Lab Coat - Safety Goggles weighing->ppe_weighing ppe_solution Enhanced PPE: - Nitrile Gloves (Double) - Lab Coat - Goggles & Face Shield solution->ppe_solution ppe_reaction Task-Specific PPE: - Consult Risk Assessment - Consider Chem-Resistant Apron reaction->ppe_reaction ppe_storage Standard PPE: - Nitrile Gloves - Lab Coat - Safety Goggles storage_transport->ppe_storage

Caption: PPE selection workflow for handling this compound.

Safe Handling and Experimental Protocols

Adherence to strict protocols is essential to mitigate the risks associated with this compound.

Protocol for Weighing and Preparing Solutions
  • Preparation: Don all required PPE as outlined in Section 4. Ensure the chemical fume hood is operational and the work area is free of clutter.

  • Weighing:

    • Perform all weighing operations within the fume hood.

    • Use a tared, sealed container to minimize the generation of dust.

    • Handle the solid gently to avoid creating airborne particles.

    • Clean any residual powder from the spatula and weighing vessel with a solvent-moistened wipe, which should then be disposed of as hazardous waste.

  • Dissolution:

    • Add the weighed solid to the solvent slowly.

    • Be aware of potential exothermic reactions, especially with strong acids or bases.

    • Keep the container loosely capped during dissolution to prevent pressure buildup.

    • Ensure adequate mixing without splashing.

General Handling Precautions
  • Avoid the formation of dust and aerosols[2][6].

  • Do not eat, drink, or smoke in the laboratory[6].

  • Wash hands thoroughly after handling the compound, even if gloves were worn[5][6].

  • Keep the container tightly closed when not in use[4][6][7].

Storage Protocols

Proper storage is crucial to maintain the stability of this compound and prevent hazardous situations.

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources[2][7].

  • Container: Keep in a tightly sealed, clearly labeled container[4][6][7].

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and strong reducing agents[2][4]. Aromatic nitro compounds can react explosively with bases[8].

Spill and Emergency Procedures

Prompt and correct response to a spill is critical to minimizing harm to personnel and the environment.

Small Spill (Contained within a Fume Hood)
  • Alert: Notify personnel in the immediate area.

  • Isolate: Ensure the fume hood sash is lowered.

  • Protect: Wear appropriate PPE, including double nitrile gloves, a lab coat, and safety goggles with a face shield.

  • Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).

  • Clean: Carefully sweep the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

Large Spill (Outside of a Fume Hood)
  • Evacuate: Immediately evacuate the laboratory, alerting others as you leave[9][10][11].

  • Isolate: Close the laboratory doors to confine the spill[9].

  • Report: From a safe location, call your institution's emergency response number and provide details of the spill (location, chemical name, estimated quantity)[9][10].

  • Secure: Prevent re-entry into the affected area until emergency responders have cleared it[9].

Spill_Response_Flowchart spill Spill of this compound Occurs assess Assess Spill Size and Location spill->assess small_spill Small Spill (in fume hood) assess->small_spill Small & Contained large_spill Large Spill (outside fume hood) assess->large_spill Large or Uncontained alert_small Alert nearby personnel small_spill->alert_small evacuate EVACUATE AREA large_spill->evacuate ppe Don appropriate PPE alert_small->ppe contain Contain with absorbent material ppe->contain clean Clean and decontaminate contain->clean dispose Dispose of waste properly clean->dispose isolate Isolate lab (close doors) evacuate->isolate report Call Emergency Response isolate->report secure Secure area, prevent re-entry report->secure

Caption: Emergency response flowchart for a chemical spill.

First Aid Measures

In the event of exposure, immediate first aid is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2][4][12].

  • Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists[2][4][12].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention[2][4].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2][4][6].

Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal[2][4][6]. Do not dispose of this chemical down the drain[2][5].

References

  • Georganics. (2011). SAFETY DATA SHEET: 5-METHOXY-2-NITROPHENOL.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Methoxy-5-nitrophenol.
  • Fisher Scientific. (2023). SAFETY DATA SHEET: 2-Methoxy-5-nitrophenol.
  • HPC Standards. (2026). Safety Data Sheet: 2-Methoxy-5-nitrophenol.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: 2-nitrophenol.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxyphenol.
  • Sigma-Aldrich. (n.d.). 2-Methoxy-5-nitrophenol 98%.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-5-nitrophenol. Retrieved from [Link]

  • PubChem. (n.d.). Nitrophenols. Retrieved from [Link]

  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]

  • Land of Chemistry. (2023). Preparation of p-nitroso phenol. Retrieved from [Link]

  • Auburn University. (n.d.). Emergency and Spill Response Procedures. Retrieved from [Link]

  • FIU Environmental Health and Safety. (n.d.). Spill Response Procedures. Retrieved from [Link]

  • Chemcess. (2024). 4-Nitrophenol: Properties, Production And Uses. Retrieved from [Link]

  • EHSO. (2025). Spill Control/Emergency Response. Retrieved from [Link]

Sources

Application Note & Protocol: Elucidating the Reaction Kinetics of 5-Methoxy-2-nitrosophenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Understanding 5-Methoxy-2-nitrosophenol Reaction Dynamics

This compound and its derivatives are of growing interest in medicinal chemistry and materials science due to their potential as signaling molecules and synthons for complex heterocyclic structures. The kinetics of their reactions are paramount in understanding their stability, reactivity, and mechanism of action. This application note provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the reaction kinetics of this compound. The protocols detailed herein are designed to be robust and self-validating, ensuring high-quality, reproducible data.

The core of this guide focuses on the use of stopped-flow UV-Visible spectroscopy, a powerful technique for monitoring rapid chemical reactions in solution.[1][2] This method allows for the precise measurement of changes in absorbance over very short timescales, typically in the millisecond range, making it ideal for capturing the fast kinetics often associated with nitroso compounds.[1][2][3]

Physicochemical Properties of this compound

A thorough understanding of the subject molecule's properties is critical for experimental design. Below is a summary of the key characteristics of this compound.

PropertyValueSource
CAS Number 13895-38-0[4]
Molecular Formula C7H7NO3[4]
Molecular Weight 153.14 g/mol [4]
Physical State Powder[5]
Color Light yellow / pink[5]
Melting Point 92 - 93 °C[5]
Stability Stable under normal temperatures and pressures.[5]
Incompatible Materials Strong oxidants, strong bases, strong reducing agents.[5]

Experimental Design: A Rationale-Driven Approach

The choice of experimental setup is dictated by the anticipated speed of the reaction. For reactions that are complete within seconds or milliseconds, conventional methods of mixing and monitoring are inadequate.[1][3] The stopped-flow technique overcomes this limitation by enabling rapid mixing and immediate observation.[2][6][7]

Core Instrumentation
  • Stopped-Flow Spectrometer: This is the central piece of equipment, combining rapid mixing with a UV-Visible spectrophotometer.[1][2][3] The dead time of the instrument (the time between mixing and the first measurement) is a critical parameter and should be as short as possible, typically in the low millisecond range.[2]

  • UV-Visible Spectrophotometer: The detector for the stopped-flow system. It should have a high-intensity light source (e.g., xenon arc lamp) and a sensitive detector (e.g., photodiode array or photomultiplier tube) to capture rapid changes in absorbance.[8]

  • Thermostatted Cell Holder: Reaction rates are highly dependent on temperature. A thermostatted cell holder is essential for maintaining a constant and known temperature throughout the experiment.

Principle of UV-Visible Spectroscopic Monitoring

UV-Visible spectroscopy is a highly effective method for monitoring chemical reactions, provided that at least one of the reactants, products, or intermediates has a distinct absorbance in the UV-Visible range.[9][10][11] The absorbance is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert Law.[8][9] By monitoring the change in absorbance at a specific wavelength over time, we can deduce the reaction kinetics.[11] Nitrophenols and related compounds are known to be chromophoric, making this technique particularly suitable.[12]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation Stage cluster_execution Execution Stage cluster_analysis Analysis Stage P1 Prepare Reactant Solutions (this compound & Reactant X) P2 Determine Optimal Wavelength (λ_max) via UV-Vis Scan P1->P2 P3 Calibrate & Equilibrate Stopped-Flow System P2->P3 E1 Load Reactant Syringes P3->E1 E2 Initiate Rapid Mixing & Data Acquisition E1->E2 E3 Monitor Absorbance Change vs. Time at λ_max E2->E3 A1 Plot Absorbance vs. Time Data E3->A1 A2 Fit Data to Kinetic Models (e.g., pseudo-first-order) A1->A2 A3 Calculate Rate Constants (k) A2->A3

Caption: Workflow for kinetic analysis of this compound.

Detailed Experimental Protocols

Protocol 1: Preparation of Reactant Solutions

Rationale: Accurate and reproducible kinetic data depend on precisely prepared reactant solutions. The choice of solvent is critical and should not interfere with the reaction or have significant absorbance at the analytical wavelength.

Steps:

  • Solvent Selection: Choose a solvent that dissolves both this compound and the other reactant(s) and is transparent in the wavelength range of interest. For many organic reactions, buffered aqueous solutions or organic solvents like acetonitrile or ethanol are suitable.[8]

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of this compound powder.

    • Dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration (e.g., 10 mM).

    • Prepare a stock solution of the co-reactant in the same manner.

  • Working Solutions:

    • Prepare a series of working solutions of varying concentrations by diluting the stock solutions. This is crucial for studying the effect of concentration on the reaction rate.

    • For pseudo-first-order kinetics, the concentration of one reactant should be in large excess (at least 10-fold) over the other.

Protocol 2: Determination of the Analytical Wavelength (λ_max)

Rationale: To achieve the highest sensitivity and accuracy, the reaction should be monitored at a wavelength where the change in absorbance is maximal. This is typically the λ_max of a reactant that is consumed or a product that is formed.

Steps:

  • Acquire Spectra: Using a conventional UV-Visible spectrophotometer, acquire the absorbance spectra of the initial reactant solutions (this compound and the co-reactant) and the final reaction mixture (after the reaction has gone to completion).

  • Identify λ_max: Compare the spectra. Identify a wavelength with a significant change in absorbance between the initial and final states. This will be your analytical wavelength for the kinetic runs.

Protocol 3: Stopped-Flow Kinetic Measurement

Rationale: This protocol describes the core of the experiment: rapidly mixing the reactants and monitoring the subsequent absorbance change.

Steps:

  • System Preparation:

    • Turn on the stopped-flow system and allow the lamp and electronics to warm up and stabilize.

    • Set the desired temperature for the reaction using the thermostatted cell holder.

    • Flush the syringes and tubing with the reaction solvent to remove any air bubbles and contaminants.

  • Loading Reactants:

    • Load one syringe with the this compound solution.

    • Load the second syringe with the co-reactant solution.[13]

  • Data Acquisition Setup:

    • Set the data acquisition parameters in the software:

      • Analytical Wavelength (λ_max) determined in Protocol 2.

      • Total acquisition time (should be long enough to capture the entire reaction, or at least several half-lives).

      • Data sampling rate (e.g., 1 point per millisecond).

  • Initiating the Run:

    • Trigger the instrument. The drive pistons will rapidly push the reactants from the syringes into the mixing chamber and then into the observation cell.[13]

    • The flow is abruptly stopped, and data collection begins, recording the change in absorbance over time.[7]

  • Data Collection:

    • Repeat the measurement several times (e.g., 3-5 runs) for each set of reactant concentrations to ensure reproducibility.

    • Average the kinetic traces for each condition.

Data Analysis and Interpretation

The primary output of a stopped-flow experiment is a kinetic trace of absorbance versus time. This data is then fitted to an appropriate kinetic model to extract the rate constants.

Determining the Reaction Order and Rate Constant

For a reaction where one reactant (B) is in large excess, the reaction can often be treated as pseudo-first-order with respect to the other reactant (A, in this case, this compound). The integrated rate law for a pseudo-first-order reaction is:

ln(A_t - A_∞) = -k_obs * t + ln(A_0 - A_∞)

Where:

  • A_t is the absorbance at time t.

  • A_∞ is the absorbance at the end of the reaction.

  • A_0 is the initial absorbance.

  • k_obs is the observed pseudo-first-order rate constant.

By plotting ln(A_t - A_∞) versus time, a straight line should be obtained with a slope of -k_obs.

To determine the true second-order rate constant (k), the experiment is repeated with different concentrations of the excess reactant (B). A plot of k_obs versus the concentration of B will yield a straight line with a slope equal to k.

Best Practices and Troubleshooting

  • Solution Degassing: Dissolved gases, particularly oxygen, can interfere with some reactions and cause bubble formation in the observation cell. It is good practice to degas the solutions before use.

  • Photodegradation: Some nitroso compounds can be light-sensitive. Minimize exposure of the stock solutions to light and check for any baseline drift in the absence of a co-reactant.

  • Data Fitting: Ensure that the chosen kinetic model provides a good fit for the experimental data. Poor fits may indicate a more complex reaction mechanism.

  • Temperature Control: Maintain a constant temperature to within ±0.1 °C, as small temperature fluctuations can significantly affect reaction rates.

Conclusion

This application note provides a robust framework for the detailed kinetic analysis of this compound reactions. By employing stopped-flow UV-Visible spectroscopy and following the outlined protocols, researchers can obtain high-quality kinetic data. This information is invaluable for understanding reaction mechanisms, optimizing reaction conditions, and predicting the behavior of this important class of molecules in various applications.

References

  • Agilent Technologies. (n.d.). Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. Retrieved from [Link]

  • Applied Photophysics. (n.d.). Investigate enzymatic mechanisms using stopped-flow. Retrieved from [Link]

  • Chem-Station. (2018). Fast Reactions in Solution. Chemistry LibreTexts. Retrieved from [Link]

  • Georganics. (2011). 5-METHOXY-2-NITROPHENOL. Retrieved from [Link]

  • Habekost, A. (2025). Analysis of p-Nitrophenol Reduction. World Journal of Chemical Education, 13(1), 7-16. Retrieved from [Link]

  • Wikipedia. (2023). Stopped-flow. Retrieved from [Link]

  • Wikipedia. (2023). Ultraviolet–visible spectroscopy. Retrieved from [Link]

  • Zhang, C., et al. (2021). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. Molecules, 26(15), 4483. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Methoxy-2-nitrosophenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 5-Methoxy-2-nitrosophenol derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these valuable synthetic intermediates. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles. Our goal is to empower you to overcome common experimental hurdles and achieve consistent, high-yield results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers often have before or during the synthesis of this compound and its derivatives.

Q1: What is the fundamental mechanism for the synthesis of this compound?

A1: The synthesis is a classic example of an electrophilic aromatic substitution reaction, specifically, the nitrosation of a phenol. The reaction proceeds via the following key steps:

  • Generation of the Electrophile: In an acidic medium (typically using HCl or H₂SO₄), sodium nitrite (NaNO₂) is protonated to form nitrous acid (HONO). A further protonation and loss of water generates the highly reactive nitrosonium ion (NO⁺).[1]

  • Electrophilic Attack: The starting material, 5-methoxyphenol, is an activated aromatic ring. The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho-, para-directing groups. The nitrosonium ion (NO⁺) attacks the electron-rich aromatic ring, preferentially at the ortho position to the hydroxyl group due to steric hindrance from the methoxy group and the powerful directing effect of the hydroxyl group.[1][2]

  • Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (also known as a sigma complex or arenium ion), loses a proton to restore the aromaticity of the ring, yielding the final product, this compound.[1]

Q2: Why is strict temperature control (typically 0-5 °C) so critical for this reaction?

A2: Maintaining a low temperature is arguably the most critical parameter for a successful and selective reaction for two primary reasons:

  • Controlling Reaction Rate and Selectivity: The nitrosation of activated phenols is a highly exothermic and rapid reaction.[3] Elevated temperatures can lead to an uncontrolled, violent reaction, reducing selectivity and promoting the formation of undesired byproducts.[3]

  • Preventing Polysubstitution and Oxidation: At higher temperatures, the phenol ring is susceptible to further nitrosation or even nitration (if nitric acid is present as an impurity), leading to di-substituted products or oxidative degradation of the starting material and product.[3][4] This often results in the formation of complex, tarry mixtures that are difficult to purify.

Q3: Can I use nitric acid instead of sodium nitrite and a mineral acid?

A3: While nitric acid can be used for the related reaction of nitration, it is generally not recommended for nitrosation. Using dilute nitric acid can lead to a mixture of nitrosated and nitrated products, as it contains nitrous acid in equilibrium.[1] Concentrated nitric acid will strongly favor nitration and oxidation, leading to 5-methoxy-2-nitrophenol or degradation products rather than the desired nitrosophenol. The in-situ generation of the nitrosonium ion from sodium nitrite provides much better control over the specific introduction of the nitroso (-NO) group.

Q4: What are the primary safety concerns when working with this reaction?

A4: Researchers must be aware of several safety hazards:

  • Flammability: The product, this compound, is classified as a flammable solid.[5][6] All work should be conducted away from ignition sources.

  • Irritation: The compound can cause skin and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

  • Gas Evolution: The reaction may produce nitrogen oxides (NOx), which are toxic. All steps should be performed in a well-ventilated fume hood.

  • Reactivity: As mentioned, the reaction can be highly exothermic. Slow, controlled addition of reagents and diligent temperature monitoring are essential to prevent a runaway reaction.

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low or No Yield of Product 1. Inefficient Electrophile Generation: The reaction medium may not be acidic enough to efficiently generate the nitrosonium ion (NO⁺). 2. Degradation of Reagents: The sodium nitrite solution may have decomposed over time. 3. Incorrect Stoichiometry: An incorrect molar ratio of reactants was used.1. Verify Acidity: Ensure the starting 5-methoxyphenol solution is strongly acidic before beginning the addition of the nitrite solution. Check the pH if necessary. 2. Use Fresh Reagents: Always prepare the sodium nitrite solution fresh for each reaction. 3. Recalculate Stoichiometry: Double-check all calculations for mass and molar equivalents. A slight excess (1.1-1.2 equivalents) of sodium nitrite is sometimes used.
Formation of a Dark Brown or Black Tarry Mixture 1. Overheating: The reaction temperature exceeded the optimal range (0-5 °C). 2. Excessive Nitrosating Agent: Too much sodium nitrite was added, or it was added too quickly. 3. Oxidation: Air oxidation of the phenol or product, often catalyzed by heat or impurities.1. Improve Temperature Control: Use an ice/salt bath for better cooling. Add the nitrite solution very slowly (dropwise) to allow the heat to dissipate. 2. Control Reagent Addition: Add the sodium nitrite solution dropwise with vigorous stirring to avoid localized high concentrations of the nitrosating agent. 3. Consider an Inert Atmosphere: For sensitive substrates, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
Product is Difficult to Purify / Oily Product 1. Presence of Isomeric Byproducts: Small amounts of the para-nitrosated isomer may have formed. 2. Unreacted Starting Material: The reaction did not go to completion. 3. Formation of Side Products: Over-nitrosation or oxidation led to impurities that co-precipitate or prevent crystallization.1. Recrystallization: Attempt recrystallization from a suitable solvent system (e.g., ethanol/water, acetone).[7] 2. Column Chromatography: If recrystallization fails, silica gel column chromatography is an effective method for separating the desired product from impurities. 3. Washing: Washing the crude product with a saturated sodium acetate solution can help remove some acidic impurities.[7]
Inconsistent Results Between Batches 1. Variability in Reagent Quality: Purity of 5-methoxyphenol or sodium nitrite differs between lots. 2. Inconsistent Control of Parameters: Minor variations in temperature, addition rate, or stirring speed. 3. Moisture Contamination: Water content can affect the concentration of the acid and the reaction rate.1. Standardize Reagents: Use reagents from the same supplier and lot number for a series of experiments if possible. 2. Maintain a Detailed Lab Notebook: Record all parameters meticulously (e.g., bath temperature, internal reaction temperature, addition time) to ensure reproducibility. 3. Use Dry Glassware: Ensure all glassware is thoroughly dried before use.

Section 3: Detailed Experimental Protocol & Methodologies

This section provides a reliable, step-by-step protocol for the synthesis of this compound.

Core Reaction Mechanism

The reaction is an electrophilic aromatic substitution where the nitrosonium ion (NO⁺) acts as the electrophile.

Nitrosation_Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack & Rearomatization NaNO2 NaNO₂ HONO HONO (Nitrous Acid) NaNO2->HONO + HCl HCl HCl NO_plus NO⁺ (Nitrosonium Ion) HONO->NO_plus + H⁺, -H₂O H2O H₂O Phenol 5-Methoxyphenol Intermediate Sigma Complex (Resonance Stabilized) Phenol->Intermediate + NO⁺ Product This compound Intermediate->Product - H⁺

Caption: General mechanism for the synthesis of this compound.

Optimized Synthesis Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained personnel in a suitable laboratory setting with appropriate safety measures.

Materials:

  • 5-methoxyphenol

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice/salt bath

  • Büchner funnel and filter flask

Procedure:

  • Setup: Assemble the three-neck flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the entire apparatus in an ice/salt bath.

  • Dissolving the Phenol: In the flask, dissolve 5-methoxyphenol (1.0 eq) in a mixture of concentrated HCl and water. Stir until a homogeneous solution is formed and cool the solution to 0 °C.

  • Prepare Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.1 eq) in deionized water. Prepare this solution fresh just before use.

  • Addition of Nitrite: Slowly add the sodium nitrite solution dropwise to the stirred phenol solution via the dropping funnel. Crucially, maintain the internal reaction temperature between 0 and 5 °C throughout the addition. The solution will typically change color.

  • Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1-2 hours to ensure the reaction goes to completion.[7]

  • Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid product on the filter with cold deionized water to remove residual acid and salts. A wash with a saturated sodium acetate solution may also be beneficial.[7]

  • Drying: Dry the product under vacuum or in a desiccator. Avoid high temperatures.

Workflow for Troubleshooting Low Yield

Troubleshooting_Yield start Low Yield Observed check_temp Was Temp < 5°C during addition? start->check_temp check_reagents Were reagents fresh? (Especially NaNO₂) check_temp->check_reagents Yes solution_temp Improve cooling (ice/salt bath). Add nitrite slower. check_temp->solution_temp No check_acidity Was initial solution strongly acidic? check_reagents->check_acidity Yes solution_reagents Use freshly prepared NaNO₂ solution. check_reagents->solution_reagents No check_time Was reaction stirred for 1-2h post-addition? check_acidity->check_time Yes solution_acidity Ensure complete dissolution and acidity before starting. check_acidity->solution_acidity No solution_time Increase reaction time. Monitor with TLC. check_time->solution_time No end Re-run Optimized Experiment check_time->end Yes solution_temp->end solution_reagents->end solution_acidity->end solution_time->end

Caption: Decision tree for troubleshooting low product yield.

Section 4: Characterization and Stability

Product Characterization: Confirming the identity and purity of the final product is essential. The following techniques are recommended:

  • Melting Point: Compare the observed melting point with the literature value (approx. 156 °C).[5] A sharp melting point indicates high purity.

  • Spectroscopy (NMR, IR, MS):

    • ¹H NMR: Will show characteristic peaks for the aromatic protons, the methoxy group protons, and the hydroxyl proton.

    • IR Spectroscopy: Will show characteristic absorption bands for the O-H stretch, C=C aromatic stretches, and the N=O stretch.

    • Mass Spectrometry (MS): Will confirm the molecular weight of the compound (153.14 g/mol ).[5][6]

Storage and Stability: Nitrosophenol derivatives can be sensitive to light, heat, and air.

  • Storage Conditions: For long-term stability, store the solid product in a tightly sealed, amber-colored container in a cool, dark, and dry place, such as a refrigerator (2-8 °C).[8][9][10]

  • Solution Stability: Solutions of the compound, especially in protic solvents, may degrade over time. It is best practice to prepare solutions fresh before use.[9] Degradation can often be observed as a change in color.[8]

References

  • Economical Synthesis of Nitrophenols under Controlled Physical Parameters. (n.d.). Pakistan Academy of Sciences. Retrieved from [Link]

  • Identification and biosynthesis of 5-Methoxy-2-Nitrophenol (5M2NP). (a)... (2023). ResearchGate. Retrieved from [Link]

  • Nitration of Phenols (video). (n.d.). Khan Academy. Retrieved from [Link]

  • This compound | C7H7NO3 | CID 83801. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Safety Data Sheet: 4-Nitrophenol. (n.d.). Carl ROTH. Retrieved from [Link]

  • What is the mechanism of nitrosation of phenol? (2019). Quora. Retrieved from [Link]

  • Process for the purification of p-nitrophenol. (n.d.). Google Patents.
  • Experimental Design for Optimization of 4-Nitrophenol Reduction by Green Synthesized CeO2/g-C3N4/Ag Catalyst Using Response Surface Methodology. (2025). ResearchGate. Retrieved from [Link]

  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. (n.d.). PubMed Central. Retrieved from [Link]

  • Nitrosation of Phenolic Compounds: Inhibition and Enhancement. (n.d.). ACS Publications. Retrieved from [Link]

  • Production method of 2-methyl-5-nitrophenol. (n.d.). Google Patents.
  • 5-Methoxy-2-nitrophenol | C7H7NO4 | CID 219635. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Preparation of p-nitroso phenol. (2023). YouTube. Retrieved from [Link]

  • Preparation of p-nitrophenolic compounds. (n.d.). Google Patents.
  • Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. (2024). ACS Omega. Retrieved from [Link]

  • Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry | Khan Academy. (2022). YouTube. Retrieved from [Link]

  • Nitration Of Phenols Under Mild And Heterogeneous Conditions. (n.d.). PMC - NIH. Retrieved from [Link]

  • Nitrosation by peroxynitrite: use of phenol as a probe. (1998). PubMed - NIH. Retrieved from [Link]

  • p-nitrosophenol purification. (2022). Sciencemadness Discussion Board. Retrieved from [Link]

  • Drug stability: How storage conditions affect their performance. (2016). Vital Record. Retrieved from [Link]

  • 2-Nitrophenol | C6H5NO3 | CID 6947. (n.d.). PubChem. Retrieved from [Link]

  • Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Ag@α-Ti(HPO4)2·H2O: Experimental and Computational Studies. (n.d.). ACS Publications. Retrieved from [Link]

  • Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. (2018). PMC - NIH. Retrieved from [Link]

  • Results: Visible effect on the reaction: Nitration of phenol in flow. (n.d.). Corning. Retrieved from [Link]

  • Synthesis of 2-amino-5-nitrophenol by two step process. (n.d.). ResearchGate. Retrieved from [Link]

  • Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix. (2024). ACS Publications. Retrieved from [Link]

  • Synthesis of p-Aminophenol from p-Nitrophenol Using CuO-Nanoleaf/g-Al2O3 Catalyst. (n.d.). BCREC Group. Retrieved from [Link]

  • Why is mononitration of phenol carried out at low temperatures? (2024). Chemistry Stack Exchange. Retrieved from [Link]

  • Process for preparation of a nitrophenol. (n.d.). Google Patents.

Sources

Technical Support Center: Analysis of Commercial 5-Methoxy-2-nitrosophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Methoxy-2-nitrosophenol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the analysis and handling of commercial this compound samples. Our approach is rooted in practical, field-proven insights to ensure the integrity of your experimental outcomes.

Introduction: The Challenge of Purity in this compound

This compound is a valuable reagent in synthetic chemistry. However, like many specialized organic compounds, its purity can be a critical factor for experimental success. Impurities can arise from the synthetic route, degradation during storage, or improper handling. This guide provides a systematic approach to identifying and addressing these impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What are the most probable impurities in my commercial sample of this compound?

Answer:

The impurity profile of commercial this compound is largely dictated by its synthetic pathway. The most common and direct synthesis involves the nitrosation of 3-methoxyphenol.[1] This process, while effective, can lead to several predictable impurities.

Common Synthesis-Related Impurities:

  • Unreacted Starting Material: The presence of residual 3-methoxyphenol is a common impurity if the reaction has not gone to completion.

  • Positional Isomers: During the electrophilic substitution reaction on the phenol ring, the nitroso group can be directed to other positions. While the reaction can be highly selective for the desired isomer, the formation of other isomers, such as 3-methoxy-4-nitrosophenol and 3-methoxy-6-nitrosophenol , is possible. The formation of para-isomers is often a competing reaction in the nitrosation of phenols.[2][3]

  • Over-reaction Products: If the reaction conditions are not carefully controlled, dinitrosated products may form.

  • Oxidation Product: Nitrosophenols can be susceptible to oxidation, leading to the formation of the corresponding nitrophenol. Therefore, 5-methoxy-2-nitrophenol is a likely impurity, especially in older samples or those exposed to air.[4] The oxidation of nitrosophenols to nitrophenols is a known transformation.[5]

Potential Degradation Products:

  • Oxidation Products: As mentioned, the primary degradation pathway is the oxidation of the nitroso group to a nitro group, yielding 5-methoxy-2-nitrophenol . This can be accelerated by exposure to air and light.

  • Polymerization Products: Phenolic compounds can be prone to polymerization, especially when exposed to light or heat, leading to complex, high-molecular-weight impurities.

Diagram: Potential Impurity Formation Pathway

G cluster_start Starting Material cluster_reaction Nitrosation Reaction cluster_products Reaction Products cluster_degradation Degradation Pathway 3-Methoxyphenol 3-Methoxyphenol Nitrosation Nitrosation 3-Methoxyphenol->Nitrosation This compound This compound Nitrosation->this compound Desired Product Isomeric Byproducts Positional Isomers (e.g., 3-Methoxy-4-nitrosophenol) Nitrosation->Isomeric Byproducts Side Reaction Unreacted SM Unreacted 3-Methoxyphenol Nitrosation->Unreacted SM Incomplete Reaction Oxidation Oxidation This compound->Oxidation Exposure to Air/Light 5-Methoxy-2-nitrophenol 5-Methoxy-2-nitrophenol Oxidation->5-Methoxy-2-nitrophenol

Caption: Synthetic and degradation pathways for this compound.

FAQ 2: How can I assess the purity of my this compound sample?

Answer:

A multi-technique approach is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for separating the target compound from its structurally similar impurities. A reverse-phase method with UV detection is typically effective.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile impurities. For phenolic compounds, derivatization may be necessary to improve peak shape and thermal stability.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information and can be used to identify and quantify impurities by comparing the sample spectrum to a reference standard.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically cause a depression and broadening of the melting point range.

Troubleshooting Guide: Analytical Methods

Issue 1: My HPLC chromatogram shows multiple peaks close to the main product peak.

Underlying Cause: This is a classic sign of isomeric impurities or closely related degradation products. The similar structures of these compounds result in close retention times on a standard C18 column.

Troubleshooting Workflow:

  • Method Optimization:

    • Gradient Elution: If you are using an isocratic method, switch to a shallow gradient to improve the separation of closely eluting peaks.

    • Mobile Phase Composition: Fine-tune the organic modifier (acetonitrile or methanol) to water/buffer ratio. Small changes can significantly impact selectivity.

    • pH Adjustment: The pH of the mobile phase can affect the ionization state of the phenolic hydroxyl group, altering retention times. Buffering the mobile phase around pH 3-5 is a good starting point.

  • Alternative Column Chemistry:

    • If a C18 column does not provide adequate resolution, consider a phenyl-hexyl column. The π-π interactions between the phenyl stationary phase and the aromatic rings of your analytes can offer a different selectivity profile and improve the separation of isomers.

Suggested HPLC Starting Conditions:

ParameterMethod 1: C18 ColumnMethod 2: Phenyl-Hexyl Column
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterA: 0.1% Formic Acid in Water
B: AcetonitrileB: Methanol
Gradient 20-80% B over 15 min30-70% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 270 nm and 350 nmUV at 270 nm and 350 nm
Column Temp. 30 °C30 °C
Diagram: HPLC Troubleshooting Workflow

G Start Poor Peak Resolution OptimizeGradient Adjust Gradient (Shallow Gradient) Start->OptimizeGradient CheckResolution1 Resolution Improved? OptimizeGradient->CheckResolution1 OptimizeMobilePhase Modify Mobile Phase (Solvent Ratio, pH) CheckResolution1->OptimizeMobilePhase No End Baseline Separation CheckResolution1->End Yes CheckResolution2 Resolution Improved? OptimizeMobilePhase->CheckResolution2 ChangeColumn Switch to Alternative Column Chemistry (e.g., Phenyl-Hexyl) CheckResolution2->ChangeColumn No CheckResolution2->End Yes ChangeColumn->End

Caption: A systematic workflow for improving HPLC peak resolution.

Issue 2: I am observing poor peak shape and low response for this compound in my GC-MS analysis.

Underlying Cause: Phenolic compounds can exhibit poor chromatographic behavior due to their polar nature, leading to tailing peaks and low sensitivity. They can also be thermally labile.

Troubleshooting Workflow:

  • Derivatization: To improve volatility and thermal stability, derivatize the sample before GC-MS analysis. Silylation (e.g., with BSTFA) or methylation are common and effective methods for phenolic compounds.

  • Inlet and Column Maintenance: Ensure the GC inlet liner is clean and consider using a deactivated liner to minimize active sites. Check for column bleed, which can indicate column degradation.

  • Temperature Program: Optimize the oven temperature program. A lower initial temperature and a slower ramp rate can improve the separation of early-eluting compounds.

Suggested GC-MS Derivatization and Analysis Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample into a vial.

    • Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

    • Cap the vial and heat at 60-70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Oven Program: 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Scan Range: 40-450 amu.

FAQ 3: How can I purify my this compound sample?

Answer:

The two most effective methods for purifying this compound are recrystallization and column chromatography.

  • Recrystallization: This is an excellent method for removing small amounts of impurities. The key is to find a suitable solvent system where the compound is soluble at high temperatures and sparingly soluble at low temperatures.

  • Column Chromatography: For separating larger quantities of impurities or for mixtures of isomers, column chromatography is the preferred method.

Recrystallization Troubleshooting:

ProblemPossible CauseSolution
Compound does not dissolve Insufficient solvent or incorrect solvent polarity.Gradually add more hot solvent. Try a more polar solvent or a co-solvent system (e.g., ethanol/water).
"Oiling out" instead of crystallizing Solution is too concentrated, or impurities are depressing the melting point.Add a small amount of hot solvent to redissolve the oil and allow to cool more slowly. Seeding with a pure crystal can help.
No crystal formation on cooling Solution is too dilute.Evaporate some of the solvent to concentrate the solution. Try cooling in an ice bath. Gently scratch the inside of the flask with a glass rod to induce nucleation.

Column Chromatography Protocol:

  • Stationary Phase: Silica gel is a good starting point.

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is common. Aim for an Rf value of 0.2-0.3 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and carefully pack the column to avoid air bubbles.

  • Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution and Fraction Collection: Begin eluting with the mobile phase, gradually increasing the polarity if necessary (gradient elution). Collect fractions and monitor them by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

References

  • Maleski, R. J. (1993). Improved Procedures for the Preparation of 2-Nitro-5-methoxyphenol and 6-Methoxy-2(3H)-benzoxazolone.
  • Khan Academy. (n.d.). Nitration of Phenols. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of nitro phenol.
  • PubChem. (n.d.). 2-Methoxy-5-nitrophenol. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, October 9). Why is the para product major in the nitrosation of phenol?. Retrieved from [Link]

  • Google Patents. (n.d.). Nitrosation of phenols.
  • LCGC International. (2007, November 1). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]

  • UKEssays. (2017, August 17). Synthesis and Purification of Nitrophenols. Retrieved from [Link]

  • RSC Publishing. (1994). Nitration and oxidation of 4-methoxyphenol by nitrous acid in aqueous acid solution. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Maleski, R. J. (1993). Improved Procedures for the Preparation of 2-Nitro-5-methoxyphenol and 6-Methoxy-2(3H)-benzoxazolone. Synthesis, (3), 343-346.
  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Solubility of 5-Methoxy-2-nitrosophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 5-Methoxy-2-nitrosophenol. This resource is designed to provide in-depth technical guidance and troubleshoot common solubility challenges encountered during experimental work. Our aim is to equip you with the foundational knowledge and practical strategies to handle this compound effectively, ensuring the integrity and success of your research.

Understanding the Molecule: Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the bedrock of successful dissolution. This compound is a nuanced molecule, and its solubility is governed by a delicate interplay of its functional groups.

PropertyValueSource
Molecular Formula C₇H₇NO₃[1][2]
Molecular Weight 153.14 g/mol [1][2]
Appearance Solid (Flammable)[1][2]
Melting Point 156°C[2]
LogP (XLogP3) 1.5[1][2]
Hydrogen Bond Donors 1[1][2]
Hydrogen Bond Acceptors 4[1][2]

The presence of a phenolic hydroxyl group provides a site for hydrogen bonding and acidic dissociation, while the methoxy and nitroso groups contribute to the molecule's polarity and potential for various intermolecular interactions. The LogP value of 1.5 suggests a moderate lipophilicity, indicating that while it has some affinity for non-polar environments, its solubility in aqueous media is likely to be limited.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the solubility of this compound.

Q1: Why is my this compound not dissolving in water?

A1: The limited aqueous solubility of this compound is expected due to its molecular structure. The aromatic ring and the methoxy group contribute to its hydrophobic character. While the phenolic hydroxyl and nitroso groups can participate in hydrogen bonding with water, the overall molecule is not sufficiently polar to dissolve readily in water at neutral pH. For related nitrophenols, water solubility is known to be limited but can be influenced by temperature.[3]

Q2: I've noticed a color change when trying to dissolve the compound in certain solvents. What does this indicate?

A2: Nitroso compounds can exist in equilibrium with their tautomeric oxime form. This equilibrium can be influenced by the solvent, pH, and temperature, potentially leading to color changes. Additionally, phenolic compounds can be susceptible to oxidation, which may also result in a color change. It is crucial to work with fresh solvents and consider using an inert atmosphere if you suspect degradation.

Q3: What is the expected pKa of this compound, and how does it affect solubility?

Q4: Are there any stability concerns I should be aware of when preparing solutions?

A4: Yes. As a nitroso compound, this compound may be unstable, especially in solution and upon exposure to light or heat. Phenolic compounds can also be prone to oxidation. It is recommended to prepare solutions fresh and store them protected from light and at a low temperature. For its isomer, 5-methoxy-2-nitrophenol, it is noted to be stable under normal temperatures and pressures but is incompatible with strong oxidizing agents and strong bases.[5]

Troubleshooting Guide: Overcoming Solubility Issues

This section provides a systematic approach to troubleshooting common solubility problems.

Caption: A workflow for troubleshooting the dissolution of this compound.

Recommended Solvents and Protocols

Based on the physicochemical properties of this compound and data from related compounds, the following solvents are recommended for initial solubility testing.

Solvent Selection Guide
Solvent ClassRecommended SolventsExpected SolubilityRationale & Expert Insights
Polar Aprotic Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetone, AcetonitrileHighThese solvents are excellent at solvating polar organic molecules. A synthesis of a related nitrophenol successfully used DMF.[6] For biological assays, DMSO is a common choice, but it's important to keep the final concentration low (typically <0.5%) to avoid cellular toxicity.
Polar Protic Methanol, EthanolModerate to HighThese alcohols can act as both hydrogen bond donors and acceptors, facilitating the dissolution of phenolic compounds. Nitrophenols are generally soluble in ethanol and methanol.[7]
Ethers Tetrahydrofuran (THF), Diethyl etherModerateThese are good solvents for many organic compounds, and nitrophenols are known to be soluble in diethyl ether.[7]
Chlorinated Dichloromethane (DCM), ChloroformModerateWhile effective for many organic compounds, their use should be considered carefully due to toxicity. A related nitrophenol is soluble in chloroform.[8]
Non-Polar Toluene, HexaneLow to InsolubleThe polarity of the nitroso and hydroxyl groups will likely limit solubility in these solvents.
Aqueous Water (pH-adjusted)Low at neutral pH, High at basic pHSolubility in aqueous buffers will be highly dependent on the pH. At pH values above the compound's pKa, the formation of the phenoxide salt will significantly increase solubility.
Experimental Protocol: Preparing a Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound.

Materials:

  • This compound

  • Selected organic solvent (e.g., DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated balance

  • Appropriate glassware (e.g., volumetric flask)

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound in a clean, dry container. For preparing a sample for NMR analysis, typically 5-10 mg is sufficient.[9]

  • Initial Solvent Addition: Add a small amount of the chosen solvent to the solid.

  • Mechanical Agitation: Vortex the mixture vigorously for 30-60 seconds to aid in the initial dispersion of the solid.

  • Sonication (Optional): If the compound does not readily dissolve, place the vial in a sonicator bath for 5-10 minutes. This can help to break up any aggregates and increase the rate of dissolution.

  • Bringing to Final Volume: Once the solid is fully dissolved, carefully add the solvent to reach the final desired concentration in a volumetric flask.

  • Storage: Store the resulting solution in a tightly sealed container, protected from light, and at a low temperature (e.g., -20°C) to minimize degradation.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxy-2-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Georganics. (2011, February 16).
  • ATSDR. (2022). Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry.
  • NCERT. (n.d.). Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers.
  • PubChem. (n.d.). 2-Methoxy-5-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction? Retrieved from [Link]

  • BenchChem. (n.d.). Application Note: NMR Spectroscopic Analysis of (2S)-5-Methoxyflavan-7-ol.
  • The Royal Society of Chemistry. (n.d.).
  • Chemistry Stack Exchange. (2023, February 26). Comparison of acidic strength of nitrophenols. Retrieved from [Link]

  • L. A. Kelly, et al. (2016). NMR methods for the analysis of mixtures. Progress in Nuclear Magnetic Resonance Spectroscopy, 96, 1-27.
  • Solubility of Things. (n.d.). 4-Nitrophenol. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]

  • K. A. Kelly, et al. (2002). Absolute pKa Determinations for Substituted Phenols. The Journal of Physical Chemistry A, 106(23), 5848-5854.

Sources

Technical Support Center: Stabilizing 5-Methoxy-2-nitrosophenol in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSS-MNP-01-2026

Last Updated: January 23, 2026

Welcome to the technical support guide for 5-Methoxy-2-nitrosophenol. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for preventing the photodegradation of this compound in solution. We will delve into the causes of its instability and provide actionable troubleshooting guides and protocols to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of this compound.

Q1: My solution of this compound is changing color (e.g., turning from a pale color to a deeper yellow/brown). What is happening?

A1: Color change is a primary indicator of degradation. This compound, like many nitrosophenol and nitrophenol compounds, is susceptible to photodegradation, where exposure to light, particularly UV and near-UV wavelengths (320-450 nm), causes structural changes to the molecule.[1][2] The resulting degradation products often have different absorption properties, leading to the observed color change. This process can lead to a significant loss of the active compound's concentration and potency.[3]

Q2: At what wavelengths is this compound most vulnerable to degradation?

A2: The molecule is most vulnerable at wavelengths it strongly absorbs. Nitrophenols, a closely related class of compounds, exhibit strong absorption in the UV-A (320-400 nm) and blue light regions of the spectrum.[1][2][4] For instance, 2-nitrophenol shows significant absorption from 320 to 450 nm.[2] Therefore, it is critical to protect solutions from both direct sunlight and standard laboratory fluorescent lighting, which can emit radiation in this range.

Q3: I have been storing my stock solution in the refrigerator. Is that sufficient to prevent degradation?

A3: While low temperature storage is crucial for slowing down thermally-driven degradation reactions, it does not prevent photodegradation.[5] If the container is not light-proof, the compound can still degrade even when refrigerated. The primary protective measure against photodegradation is the rigorous exclusion of light.

Q4: What is the single most important step I can take to prevent photodegradation?

A4: The most critical step is to minimize light exposure at all stages of handling. This includes storage, sample preparation, and during the experiment itself. Use amber glass vials or wrap containers in aluminum foil.[1] For highly sensitive experiments, work under red or yellow light conditions, which are lower in energy and outside the main absorption bands of the molecule.

Q5: Does the pH of my solution affect the stability of this compound?

A5: Yes, pH is a critical factor. Phenolic compounds can exist in either a protonated (phenol) or deprotonated (phenolate) form, and their stability can differ significantly. For p-nitrophenol, studies have shown it is most stable at a pH ≥ 9, where it exists in its ionized form.[6] The deprotonated phenolate form often has a red-shifted absorption spectrum, potentially making it susceptible to a wider range of wavelengths.[4][7] It is essential to determine the optimal pH for stability for your specific application and buffer system.

Part 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving persistent photodegradation issues.

Issue 1: Rapid Degradation Despite Basic Light Protection

Symptoms:

  • Noticeable color change within a short timeframe (minutes to hours) even when using amber vials.

  • Inconsistent results or loss of compound activity in sequential experiments.

Systematic Troubleshooting Workflow:

TroubleshootingWorkflow start Start: Degradation Observed check_light Step 1: Audit Light Exposure - Use UV-blocking vials? - Wrap in foil? - Dim/filtered lab light? start->check_light check_oxygen Step 2: Evaluate Oxygen Exposure - Solvent deoxygenated? - Headspace flushed with N2/Ar? check_light->check_oxygen If degradation persists solution Solution Implemented check_light->solution Issue resolved check_solvent Step 3: Assess Solvent Purity & Type - Using high-purity, peroxide-free solvent? - Is the solvent appropriate? check_oxygen->check_solvent If degradation persists check_oxygen->solution Issue resolved check_ph Step 4: Analyze pH & Buffer Effects - Is pH controlled and optimal? - Could buffer components be reactive? check_solvent->check_ph If degradation persists check_solvent->solution Issue resolved implement_quenchers Step 5: Consider Triplet State Quenchers - Is adding a quencher feasible for the application? check_ph->implement_quenchers If degradation persists check_ph->solution Issue resolved implement_quenchers->solution Implement advanced strategy

Caption: Troubleshooting workflow for photodegradation.

Detailed Causality and Solutions:

  • Step 1: Audit Light Exposure: Standard amber glass may not block all relevant wavelengths. Ensure you are using high-quality, UV-certified amber vials. For maximum protection, wrap the container completely in aluminum foil.

  • Step 2: Evaluate Oxygen Exposure: The presence of molecular oxygen can significantly accelerate photodegradation.[8][9] Light absorption can promote the molecule to an excited triplet state. This excited molecule can then transfer its energy to oxygen, creating highly reactive singlet oxygen, or undergo reactions that form phenoxyl radicals, which are susceptible to oxidation.[8][9]

    • Solution: Deoxygenate your solvent before use by sparging with an inert gas like nitrogen or argon for 15-30 minutes. After preparing the solution, flush the headspace of the vial with the inert gas before sealing.

  • Step 3: Assess Solvent Purity & Type: Solvents can contain impurities (like peroxides in aged ethers or THF) that can initiate degradation. The choice of solvent itself matters; polar solvents can influence the energy levels of the excited state and affect degradation rates.[7][10]

    • Solution: Use fresh, HPLC-grade or equivalent high-purity solvents. If using solvents prone to peroxide formation (e.g., THF, diethyl ether), test for and remove peroxides before use. Consider testing stability in a few different solvents (e.g., acetonitrile, methanol, DMSO) to find the most inert medium for your compound.[11]

  • Step 4: Analyze pH & Buffer Effects: As mentioned, pH is critical. Furthermore, some buffer components, like phosphate, can potentially influence photochemical reactions by facilitating proton transfer in the excited state.[3]

    • Solution: Empirically test the stability of your compound in a range of pH values (e.g., 5, 7, 9) to identify the optimum. If you suspect buffer interference, try a different buffering agent with a similar pKa.

  • Step 5: Consider Triplet State Quenchers: If degradation is still occurring, it is likely proceeding through a long-lived excited triplet state. These states can be "quenched" by other molecules that can accept the energy without degrading.

    • Solution (Advanced): For non-biological applications, the addition of a triplet state quencher can be highly effective.[12] These quenchers work by accepting energy from the excited nitrosophenol, returning it to the ground state before it can react.[13] The choice of quencher must be carefully considered to ensure it does not interfere with your downstream application.

Issue 2: Inconsistent Analytical Quantification

Symptom:

  • High variability in concentration measurements (e.g., by HPLC-UV) between seemingly identical samples.

Causality and Solution:

This issue often arises from photodegradation occurring during the analytical process itself. The autosampler of an HPLC system, for instance, may not be shielded from light.

  • Solution: Use UV-blocking autosampler vials or cover the autosampler tray with a light-proof cover. Minimize the time the sample sits in the autosampler before injection. If possible, set the temperature of the sample manager to a low value (e.g., 4°C) to further slow any potential degradation.

Part 3: Experimental Protocols

These protocols provide a framework for quantifying degradation and validating your stabilization methods.

Protocol 1: Quantifying Photodegradation via UV-Vis Spectrophotometry

This method offers a quick assessment of degradation by monitoring changes in the compound's absorption spectrum.

Objective: To determine the rate of photodegradation under specific light conditions.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in methanol).

  • Chosen solvent/buffer system.

  • Quartz cuvettes.

  • UV-Vis Spectrophotometer.

  • Controlled light source (e.g., a UV lamp or a solar simulator).

Procedure:

  • Prepare a dilute solution of the compound in your chosen solvent to have a maximum absorbance between 0.5 and 1.0 AU.

  • Scan the full UV-Vis spectrum (e.g., 250-600 nm) of the solution before light exposure (T=0). Record the absorbance maximum (λ_max) and its value.

  • Place the cuvette at a fixed distance from the light source.

  • At set time intervals (e.g., 5, 10, 20, 30, 60 minutes), remove the cuvette and immediately record the full spectrum.

  • Analysis: Plot the absorbance at λ_max versus time. A decrease in absorbance indicates degradation. The rate can be calculated from the slope of this plot.

Protocol 2: Validating Stabilization Strategy using HPLC-UV

This is a more precise method to quantify the concentration of the parent compound and potentially identify degradation products.

Objective: To compare the stability of this compound under different protective conditions.

Materials:

  • HPLC system with a UV detector and a suitable column (e.g., C18).

  • Solutions of this compound prepared under different conditions:

    • Control: Standard solvent, clear vial.

    • Test 1: Standard solvent, amber vial.

    • Test 2: Deoxygenated solvent, amber vial, nitrogen headspace.

    • Test 3 (Optional): Deoxygenated solvent with a stabilizer, amber vial.

  • Mobile phase (e.g., Acetonitrile:Water gradient).

Procedure:

  • Develop an HPLC method that gives a sharp, well-resolved peak for this compound. Set the UV detector to the λ_max of the compound.

  • Inject a T=0 sample for each condition to get a baseline peak area.

  • Expose all sample vials to the same laboratory light source for a defined period (e.g., 24 hours).

  • After the exposure period, inject each sample again into the HPLC.

  • Analysis: Calculate the percentage of the compound remaining for each condition using the formula: (% Remaining) = (Peak Area at T=24h / Peak Area at T=0) * 100.

Data Presentation Example:

ConditionSolventContainerAtmosphere% Compound Remaining (after 24h)
ControlMethanolClear GlassAir35%
Test 1MethanolAmber GlassAir85%
Test 2Deoxygenated MethanolAmber GlassNitrogen98%

This data clearly demonstrates the cumulative protective effects of excluding light and oxygen.

Part 4: Mechanistic Insights & Visualizations

Understanding the degradation pathway is key to preventing it.

Proposed Photodegradation Pathway:

Upon absorbing a photon, the molecule is promoted to an excited singlet state (S1), which can then convert to a more stable, longer-lived triplet state (T1) via intersystem crossing. This triplet state is the primary precursor to degradation.

PhotodegradationPathway cluster_reactions Degradation Pathways S0 Ground State (S0) This compound S1 Excited Singlet State (S1) S0->S1 Light Absorption (hν) S1->S0 Fluorescence T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing T1->S0 Phosphorescence Radical Phenoxyl Radical Formation T1->Radical Reaction SingletO2 Energy transfer to O2 (forms Singlet Oxygen) T1->SingletO2 Reaction with O2 Quencher Triplet Quencher (Q) T1->Quencher Energy Transfer Degradation Degradation Products (e.g., nitrophenols, ring-opened species) Radical->Degradation SingletO2->Degradation Oxidizes another molecule S0_Q Ground State (S0) Quencher T1_Q Excited Triplet State (T1) Quencher T1_Q->S0_Q Fast decay to ground state

Caption: General mechanism of photodegradation and quenching.

References

  • Bhattacharjee, D., & Singh, A. K. (2018). Photostability testing of pharmaceutical products. ResearchGate. [Link]

  • Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]

  • Wang, W., et al. (2010). Study on the mechanism of photo-degradation of p-nitrophenol exposed to 254 nm UV light. Journal of Hazardous Materials. [Link]

  • Karsili, T. N. V., et al. (2023). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. National Institutes of Health. [Link]

  • Giles, C. H., & Trivedi, A. S. (1969). Note on stability of p‐nitrophenol in aqueous solutions. Journal of the Society of Dyers and Colourists. [Link]

  • PubChem. 5-Methoxy-2-nitrophenol. National Institutes of Health. [Link]

  • Rojas-Mayorga, C., et al. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega. [Link]

  • El-Sheikh, S. M., et al. (2016). Spectroscopic studies of some substituted phenols in different solvents. ResearchGate. [Link]

  • Wilkinson, F., & Farmilo, A. (1976). Oxygen quenching of aromatic triplet states in solution. Part 1. Journal of the Chemical Society, Faraday Transactions 2. [Link]

  • Cejudo-Bastante, C., et al. (2018). Stability of Phenolic Compounds in Grape Stem Extracts. National Institutes of Health. [Link]

  • Chen, Y., et al. (2021). Formation of Nitrophenolic Byproducts during UV-Activated Peroxydisulfate Oxidation in the Presence of Nitrate. ACS ES&T Engineering. [Link]

  • Wilkinson, F., & Schroeder, J. (1979). Quenching of triplet states of aromatic hydrocarbons by quinones due to charge-transfer interactions. Journal of the Chemical Society, Faraday Transactions 2. [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]

  • Ferreyra, D., et al. (2023). Temperature and light conditions affect stability of phenolic compounds of stored grape cane extracts. ResearchGate. [Link]

  • Laskin, A., et al. (2023). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres. [Link]

  • Van der Vliet, A., et al. (1998). Effect of pH on the yields of 4-nitrosophenol in the peroxynitrite/phenol reaction. ResearchGate. [Link]

  • Wang, W., et al. (2010). Study on the mechanism of photo-degradation of p-nitrophenol exposed to 254 nm UV light. ScienceDirect. [Link]

  • Rojas-Mayorga, C., et al. (2024). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. National Institutes of Health. [Link]

  • Canonica, S., & Laubscher, H.-U. (2008). Quenching of Excited Triplet States by Dissolved Natural Organic Matter. ACS Publications. [Link]

  • Sulaiman, S., et al. (2022). Effect of Temperatures on Polyphenols during Extraction. MDPI. [Link]

  • Rocchetti, G., et al. (2020). Stability of 40 phenolic compounds during ultrasound-assisted extractions (UAE). ResearchGate. [Link]

  • Li, Y., et al. (2024). Effect of pH on the ozonolysis degradation of p-nitrophenol in aquatic environment and the synergistic effect of hydroxy radical. PubMed. [Link]

  • Wang, Y., et al. (2024). Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca2+-Doped AgInS2. MDPI. [Link]

  • Corra, S., et al. (2023). Temporally Controlled Supramolecular Catalysts with pH-Dependent Activity. ACS Omega. [Link]

  • Bejan, I., et al. (2007). Near-ultraviolet absorption cross sections of nitrophenols and their potential influence on tropospheric oxidation capacity. CORA. [Link]

  • Padrón, C., et al. (2006). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. ResearchGate. [Link]

  • Fortunati, E., et al. (2023). Effects of Phenolic-Rich Extracts from Castanea sativa Mill. Wood Processing Byproducts on the Development of Compostable Polylactic Acid Films. ACS Omega. [Link]

  • Roy, A., et al. (2024). Molecular Insights into the Quenching Mechanism of the Triplet Excited State of Rose Bengal through Oxidative and Reductive Organic Compounds. National Institutes of Health. [Link]

  • Al-Musawi, S., et al. (2019). (A) UV-vis absorption spectra of 2-nitrophenol before (light yellow) and after (dark yellow) the addition of NaBH4 solution. ResearchGate. [Link]

  • Farid, T., et al. (2023). Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity. DiVA. [Link]

  • Kumar, A., et al. (2020). Mineralization and degradation of 4-Nitrophenol using homogeneous Fenton oxidation process. Environmental Engineering Research. [Link]

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Technical Support Center: Maximizing the Shelf-Life of 5-Methoxy-2-nitrosophenol Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Methoxy-2-nitrosophenol. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the stability of this compound stock solutions. As a compound with a reactive nitrosophenol moiety, its integrity in solution is paramount for reproducible and reliable experimental outcomes. This document provides in-depth, field-proven insights and protocols to help you mitigate degradation and extend the viable shelf-life of your stock solutions.

Section 1: Frequently Asked Questions (FAQs) - First Principles of Stability

This section addresses the most common initial queries regarding the handling and storage of this compound.

Q1: My freshly prepared this compound solution has started to change color. What's happening?

A: A color change, typically to a darker yellow, brown, or even black hue, is a primary visual indicator of degradation. This is most often caused by oxidation of the phenolic group, which can lead to the formation of quinone-type structures and subsequent polymerization into complex, colored byproducts. This process is often accelerated by exposure to light, oxygen, and elevated temperatures.[1][2]

Q2: What are the primary chemical culprits behind the degradation of this compound in solution?

A: The instability of this compound stems from its molecular structure. There are three primary degradation pathways:

  • Oxidation: The phenolic hydroxyl group is highly susceptible to oxidation, especially in the presence of atmospheric oxygen.[2]

  • Photodegradation: Nitroso-aromatic compounds are known to be sensitive to light, particularly in the UV spectrum.[3] Light exposure can provide the energy needed to break the C-N bond or promote other unwanted reactions.[3]

  • Tautomerization: Nitrosophenols exist in a chemical equilibrium with their corresponding quinone-oxime tautomers.[3] While this is a natural property of the molecule, shifts in this equilibrium due to solvent or pH can lead to less stable intermediates.

Q3: What is the best solvent to use for my stock solution?

A: The ideal solvent balances solubility with chemical inertness. For this compound, high-purity, HPLC-grade polar aprotic solvents are generally recommended.

  • Recommended: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent for achieving high concentrations and are relatively inert. Acetonitrile is another good option, especially for applications requiring easy removal of the solvent.[4]

  • Use with Caution: Protic solvents like methanol and ethanol can be used, but they are more reactive and may participate in degradation reactions over long-term storage.[4]

  • Avoid: Aqueous buffers should generally be avoided for long-term stock preparation unless the pH is controlled and the solution is stored frozen. Phenolic compounds are typically more stable under slightly acidic conditions.[5] Never use solvents that may contain peroxides, such as older bottles of THF or diethyl ether, as this will aggressively degrade the compound.[6]

Q4: What are the non-negotiable storage conditions for my stock solution?

A: To maximize shelf-life, a multi-faceted approach is critical.

  • Temperature: Store aliquots at -20°C or, ideally, at -80°C for long-term storage.

  • Light: Always use amber glass vials or wrap clear vials tightly in aluminum foil to protect from light.[3]

  • Atmosphere: Oxygen is a key adversary. Before sealing, purge the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen.

Section 2: Troubleshooting Guide - Diagnosing and Solving Common Problems

Observed Problem Probable Cause(s) Recommended Solution(s)
Inconsistent experimental results from the same stock solution. Ongoing Degradation: The solution is degrading between uses. This is common with repeated freeze-thaw cycles or improper storage after initial use.1. Aliquot Your Stock: Upon preparation, immediately divide the stock solution into single-use volumes in separate vials. This prevents contamination and degradation of the entire stock. 2. Validate Before Use: If in doubt, run a quick purity check using HPLC or TLC against a new, freshly prepared standard.
Precipitate forms after thawing the solution. 1. Concentration Exceeds Solubility: The concentration may be too high for the solvent at lower temperatures. 2. Solvent Evaporation: The cap may not be properly sealed, leading to solvent evaporation and increased concentration. 3. Degradation Products: Some degradation products may be less soluble than the parent compound.1. Gentle Re-solubilization: Warm the vial to room temperature and vortex gently. A brief sonication in a room temperature water bath may also help. 2. Check Seal: Ensure you are using high-quality vials with secure caps (e.g., PTFE-lined). 3. Filter if Necessary: If the precipitate does not redissolve, it may be a degradation product. The solution should be filtered through a 0.22 µm syringe filter (ensure filter material is compatible with your solvent) before use, but it is highly recommended to prepare a fresh stock.
New, unexpected peaks appear in my HPLC chromatogram. Chemical Degradation: This is a clear sign that the parent compound is breaking down into other species.1. Identify the Degradants (Optional): If you have access to mass spectrometry (LC-MS), you can attempt to identify the degradation products to better understand the decomposition pathway. 2. Discard and Replace: Do not use the solution for quantitative experiments. Prepare a fresh stock solution following the rigorous protocol outlined in Section 3. 3. Review Your Storage Protocol: This is a critical learning opportunity. Re-evaluate your storage conditions (light, temperature, atmosphere) to prevent recurrence.

Section 3: In-Depth Technical Protocols

Adherence to a strict, validated protocol is the most effective way to ensure the stability of your stock solutions.

Protocol 1: Best-Practice Preparation of a High-Stability Stock Solution

Objective: To prepare a concentrated stock solution of this compound with minimized risk of initial and long-term degradation.

Materials:

  • High-purity this compound solid (>98%)

  • HPLC-grade DMSO (or other chosen solvent), anhydrous

  • Inert gas source (Argon or Nitrogen) with tubing

  • 2 mL amber glass autosampler vials with PTFE-lined screw caps

  • Analytical balance

  • Calibrated pipettes

Methodology:

  • Pre-Preparation: Allow the container of solid this compound to equilibrate to room temperature before opening to prevent water condensation.

  • Weighing: Accurately weigh the desired amount of the solid into a new, clean vial. Perform this step efficiently to minimize exposure to air and light.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Cap the vial and vortex until the solid is completely dissolved. Gentle warming (to 30-35°C) can be used if necessary, but do not overheat.

  • Inert Gas Purge: Once dissolved, uncap the vial and gently blow a stream of argon or nitrogen over the surface of the solution for 30-60 seconds. This displaces the oxygen in the headspace.

  • Aliquoting: Immediately dispense the solution into single-use amber vials.

  • Final Purge and Seal: Before sealing each aliquot, purge the headspace with inert gas again. Seal tightly.

  • Labeling and Storage: Clearly label each vial with the compound name, concentration, date, and your initials. Immediately place the aliquots in a labeled box and store at -80°C.

Protocol 2: A Practical Workflow for Validating Solution Stability

Objective: To empirically determine the stability of your stock solution under your specific storage conditions using HPLC.

Methodology:

  • Prepare Stock: Prepare a batch of this compound stock solution and aliquot it as described in Protocol 1.

  • Establish Time Zero (T=0): Immediately after preparation, take one aliquot, bring it to room temperature, and analyze it via a suitable HPLC method. The peak area of the parent compound at T=0 serves as your baseline.

  • Store Samples: Store the remaining aliquots under your intended storage conditions (e.g., -80°C, protected from light).

  • Analyze at Subsequent Time Points: At regular intervals (e.g., 1 week, 1 month, 3 months), remove one aliquot from storage. Allow it to thaw completely to room temperature, vortex gently, and analyze it using the identical HPLC method.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the T=0 value. A decrease of >5% in the main peak area, or the appearance of new peaks totaling >5% of the main peak, often indicates significant degradation.

Section 4: The Science of Stability - A Mechanistic View

Understanding the "why" behind degradation is key to preventing it. The chemical nature of this compound makes it susceptible to several modes of decay.

G cluster_main This compound cluster_pathways Degradation Pathways cluster_products Resulting Products MNP This compound (Parent Compound) Oxidation Oxidation (O₂, Metal Ions) MNP->Oxidation Photo Photodegradation (UV/Visible Light) MNP->Photo Tautomer Tautomerization (Solvent/pH dependent) MNP->Tautomer reversible Ox_Prod Quinones & Polymeric Byproducts (Colored Impurities) Oxidation->Ox_Prod Photo_Prod Ring-Opened or Fragmented Species Photo->Photo_Prod Taut_Prod p-Quinone Monoxime (Equilibrium Species) Tautomer->Taut_Prod G cluster_timepoints Time-Point Analysis start Prepare Stock Solution (Protocol 1) aliquot Aliquot into single-use vials start->aliquot t0 Analyze T=0 Sample via HPLC (Establish Baseline) aliquot->t0 storage Store Aliquots (-80°C, Dark, Inert Gas) t0->storage t1 Analyze T=1 week storage->t1 t2 Analyze T=1 month storage->t2 tn Analyze T=n months storage->tn analysis Compare Peak Areas to T=0 t1->analysis t2->analysis tn->analysis decision Purity >95%? analysis->decision pass Solution is Stable decision->pass Yes fail Solution is Unstable (Prepare Fresh) decision->fail No

Caption: Experimental workflow for validating stock solution stability.

References

  • Georganics. (2011).
  • Wikipedia. (n.d.). Nitroso compound. Retrieved from [Link]

  • Benucci, I., et al. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. MDPI. [Link]

  • Agilent. (n.d.). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. [Link]

  • Friedman, M., & Jürgens, H.S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. [Link]

  • ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?[Link]

  • de Quirós, A.R., et al. (2019). Stability of Phenolic Compounds in Grape Stem Extracts. PMC. [Link]

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Technical Support Center: Minimizing Byproduct Formation in 5-Methoxy-2-nitrosophenol Reactions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methoxy-2-nitrosophenol. As a crucial intermediate in various synthetic pathways, achieving high purity and yield is paramount. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges, particularly the minimization of byproduct formation. Our approach is grounded in mechanistic principles to empower you with the knowledge to optimize your reaction conditions effectively.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, providing causative explanations and actionable solutions.

Issue 1: Low Yield of this compound and Presence of a Major Impurity with a Higher Molecular Weight.

Question: My reaction is showing a low yield of the desired this compound. Concurrently, I am observing a significant amount of a byproduct that I suspect is 5-Methoxy-2-nitrophenol. How can I confirm this and, more importantly, prevent its formation?

Answer:

This is a classic challenge in the nitrosation of activated phenols. The formation of 5-Methoxy-2-nitrophenol is a strong possibility, arising from the oxidation of your target molecule.

Causality: The nitrosation of phenols proceeds via electrophilic attack of the nitrosonium ion (NO+) on the electron-rich aromatic ring. However, the resulting nitrosophenol is susceptible to oxidation to the corresponding nitrophenol, especially under the reaction conditions used for nitrosation. The presence of excess nitrosating agent or oxidizing species in the reaction mixture can facilitate this unwanted oxidation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield and nitrophenol byproduct formation.

Step-by-Step Protocol for Byproduct Identification:

  • Sample Preparation: Carefully isolate the byproduct from your reaction mixture using column chromatography or preparative HPLC.

  • LC-MS Analysis: Dissolve a small amount of the isolated byproduct in a suitable solvent (e.g., acetonitrile/water) and analyze it using Liquid Chromatography-Mass Spectrometry (LC-MS). The expected molecular ion for 5-Methoxy-2-nitrophenol (C7H7NO4) is approximately 169.04 m/z. In contrast, this compound (C7H7NO3) will have a molecular ion of about 153.05 m/z.

  • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra of the purified byproduct. The spectral data for 5-Methoxy-2-nitrophenol is well-documented and can be used for comparison.[1][2]

Protocol for Minimizing 5-Methoxy-2-nitrophenol Formation:

  • Control Stoichiometry: Use a slight excess, but not a large excess, of the nitrosating agent (e.g., sodium nitrite). A molar ratio of 1.1 to 1.2 equivalents of sodium nitrite relative to 3-methoxyphenol is a good starting point.

  • Temperature Control: Maintain a low reaction temperature, typically between 0 and 5 °C, during the addition of the nitrosating agent and for the duration of the reaction. Lower temperatures disfavor the oxidation side reaction.

  • Anhydrous Conditions: The presence of water can affect the reaction's selectivity. A study on the regioselective nitrosation of resorcinol monoethers, which are structurally similar to 3-methoxyphenol, demonstrated that solid sodium nitrite in anhydrous propionic acid provides high yields of the desired 2-nitroso product.[3]

  • Solvent Choice: The choice of solvent can influence the reaction outcome. Aprotic solvents or weak organic acids like acetic acid or propionic acid are often preferred.

Issue 2: Formation of Multiple Isomeric Byproducts.

Question: Besides the desired this compound, my analysis shows the presence of other isomeric products. What are these likely to be, and how can I improve the regioselectivity of my reaction?

Answer:

The formation of isomeric byproducts is a common issue in the electrophilic substitution of substituted phenols. The hydroxyl (-OH) and methoxy (-OCH3) groups are both ortho-, para-directing, leading to potential substitution at multiple positions on the aromatic ring.

Causality: In the case of 3-methoxyphenol, the starting material for this compound, the hydroxyl group strongly activates the ortho (positions 2 and 4) and para (position 6) positions. The methoxy group also activates its ortho (positions 2 and 4) and para (position 6) positions. The combined directing effects can lead to the formation of not only the desired 2-nitroso isomer but also the 4-nitroso and 6-nitroso isomers.

Potential Isomeric Byproducts:

Compound NameStructureRationale for Formation
This compound (Desired Product)Activation by both -OH and -OCH3 at the 2-position.
3-Methoxy-4-nitrosophenol Isomer 1Activation by the -OH group at the ortho position.
3-Methoxy-6-nitrosophenol Isomer 2Activation by both -OH and -OCH3 at their respective para and ortho positions.

Troubleshooting Workflow for Isomer Formation:

Caption: Workflow for addressing the formation of isomeric byproducts.

Step-by-Step Protocol for Isomer Analysis:

  • HPLC Separation: Develop a High-Performance Liquid Chromatography (HPLC) method to separate the isomers. A reverse-phase C18 column with a gradient elution of acetonitrile and water, often with a small amount of acid like formic or phosphoric acid, is a good starting point.[1]

  • NMR Characterization: Isolate each isomer and perform 1D and 2D NMR experiments to elucidate their structures. The coupling patterns of the aromatic protons will be distinct for each isomer.

Protocol for Enhancing Regioselectivity:

  • Solvent Effects: The polarity of the solvent can influence the regioselectivity. Experiment with a range of solvents, from nonpolar (e.g., dichloromethane) to polar aprotic (e.g., DMF) and protic (e.g., acetic acid).

  • Temperature Optimization: Systematically vary the reaction temperature. While lower temperatures are generally favored to minimize side reactions, the optimal temperature for regioselectivity may differ.

  • Acid Catalyst: The nature and concentration of the acid catalyst can impact the electrophilicity of the nitrosating agent and thus the regioselectivity. Compare the results with different acids (e.g., sulfuric acid, hydrochloric acid, acetic acid).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the nitrosation of 3-methoxyphenol?

A1: The nitrosation of 3-methoxyphenol is an electrophilic aromatic substitution reaction. The reaction is typically initiated by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong acid. The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). The electron-rich aromatic ring of 3-methoxyphenol then attacks the nitrosonium ion, leading to the formation of a sigma complex, which subsequently loses a proton to restore aromaticity and yield the nitrosophenol product.[4]

Nitrosation_Mechanism cluster_reagents Reagent Preparation cluster_reaction Electrophilic Aromatic Substitution NaNO2 NaNO₂ HNO2 HNO₂ NaNO2->HNO2 + H₂SO₄ H2SO4 H₂SO₄ NO_plus NO⁺ (Nitrosonium ion) HNO2->NO_plus + H⁺, -H₂O H2O H₂O Phenol 3-Methoxyphenol Sigma_Complex Sigma Complex Phenol->Sigma_Complex + NO⁺ Product This compound Sigma_Complex->Product - H⁺

Caption: Simplified mechanism of phenol nitrosation.

Q2: How can I effectively purify this compound from the reaction mixture?

A2: Purification can typically be achieved through a combination of techniques:

  • Extraction: After the reaction is complete, quench the reaction with water and extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Washing: Wash the organic layer with a mild base (e.g., sodium bicarbonate solution) to remove any unreacted acidic starting material and byproducts.

  • Column Chromatography: The most effective method for separating the desired product from isomers and other impurities is silica gel column chromatography. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is often successful.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can further enhance purity.

Q3: Are there any safety precautions I should be aware of when working with nitrosophenol compounds?

A3: Yes, several safety precautions are crucial:

  • Toxicity: Nitrosophenols and their precursors can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Instability: Some nitrosophenols can be unstable, especially in the presence of strong acids or at elevated temperatures. It is important to avoid heating the reaction mixture excessively.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

Q4: Can I use nitric acid directly for the synthesis of this compound?

A4: It is generally not advisable to use nitric acid directly if the desired product is the nitrosophenol. Nitric acid is a much stronger oxidizing agent than nitrous acid and will primarily lead to the formation of nitrophenols, including 5-Methoxy-2-nitrophenol and other isomers, rather than the desired nitrosophenol.[5]

References

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

  • Khan Academy. (2022, November 29). Nitration of Phenols. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxy-2-nitrophenol. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). A Facile Access to Substituted 2-Nitrosophenols and 2-Nitrophenols via Regioselective Nitrosation of Resorcinol Monoethers. Retrieved from [Link]

  • Quora. (2019, June 19). What is the mechanism of nitrosation of phenol? Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrosation and nitrosylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROPHENOL. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. Frontiers in Pharmacology, 13, 967584. [Link]

  • Kormos, J. L., & Lathrop, J. B. (2011). Nitrosation of Phenolic Compounds: Effects of Alkyl Substituents and Solvent. International Journal of Chemical Kinetics, 43(10), 545–553. [Link]

  • ARKIVOC. (2003). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. ARKIVOC, 2003(15), 124-133. [Link]

  • ACS Publications. (2003). Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts. Organic Process Research & Development, 7(5), 653–656. [Link]

  • DergiPark. (2015). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Journal of the Turkish Chemical Society, Section A: Chemistry, 2(2), 65-72. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for.... Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). A Facile Access to Substituted 2-Nitrosophenols and 2-Nitrophenols via Regioselective Nitrosation of Resorcinol Monoethers. Retrieved from [Link]

  • Google Patents. (n.d.). US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • NERC Open Research Archive. (2007). Aqueous-phase nitration of phenol by N2O5 and C1N02. Retrieved from [Link]

  • Google Patents. (n.d.). US3987113A - Preparation of 5-methyl-2-nitrophenol.
  • LCGC International. (2009). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]

  • CCS Norway. (n.d.). Critical Literature Review of Nitrosation/Nitration Pathways. Retrieved from [Link]

  • Google Patents. (n.d.). US2225357A - Nitrosation of phenols.
  • Quora. (2024, November 11). Why is mononitration of phenol carried out at low temperatures? Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1994). Nitration and oxidation of 4-methoxyphenol by nitrous acid in aqueous acid solution. Retrieved from [Link]

  • MDPI. (2002). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for.... Retrieved from [Link]

  • The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. (2018). Journal of Molecular Structure, 1157, 481-489. [Link]

  • Taylor & Francis Online. (n.d.). A Facile Access to Substituted 2-Nitrosophenols and 2-Nitrophenols via Regioselective Nitrosation of Resorcinol Monoethers. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of 5-methoxy-2-tetralone. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • ResearchGate. (2015). Kinetic Study of the Gas-Phase Reactions of Nitrate Radicals with Methoxyphenol Compounds: Experimental and Theoretical Approaches. Retrieved from [Link]

  • PubMed. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Guaiacol Nitration in a Simulated Atmospheric Aerosol with an Emphasis on Atmospheric Nitrophenol Formation Mechanisms. ACS Earth and Space Chemistry, 4(8), 1365–1375. [Link]

  • NCERT. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. Retrieved from [Link]

  • ResearchGate. (2011). Importance of phenols structure on their activity as antinitrosating agents: A kinetic study. Retrieved from [Link]

  • Phenomenex. (n.d.). Separation of 2-Methoxy-5-nitrotropone on Newcrom R1 HPLC column. Retrieved from [Link]

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Technical Support Center: Column Chromatography Optimization for 5-Methoxy-2-nitrosophenol Purification

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 5-Methoxy-2-nitrosophenol using column chromatography. Designed for researchers, scientists, and professionals in drug development, this resource offers practical, field-proven insights to optimize separation and overcome common experimental challenges.

I. Understanding the Molecule: Key Separation Principles

This compound is a polar aromatic compound. Its purification by normal-phase column chromatography is governed by the interactions of its functional groups—hydroxyl (-OH), methoxy (-OCH₃), and nitroso (-NO)—with the polar stationary phase (typically silica gel). The hydroxyl and nitroso groups, in particular, can engage in hydrogen bonding, leading to strong retention on the column.

The goal of optimization is to find a mobile phase (eluent) that effectively competes with the stationary phase for interaction with the target molecule, allowing it to move down the column at an appropriate rate for separation from impurities.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may be encountered during the column chromatography of this compound.

Problem 1: My compound is not moving off the column baseline.

Possible Cause: The eluent is not polar enough to move the highly polar this compound.

Solution:

  • Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase. For instance, if you are using a hexane/ethyl acetate system, systematically increase the percentage of ethyl acetate. For very polar compounds, a more polar solvent system like methanol in dichloromethane might be necessary.[1][2]

  • Systematic Approach:

    • Start with a low-polarity eluent to allow less polar impurities to elute first.

    • Incrementally increase the polarity. A common starting point for polar compounds is 100% ethyl acetate or 5% methanol in dichloromethane.[1][2]

    • Monitor the separation using Thin Layer Chromatography (TLC) to determine the optimal solvent ratio before committing to the column. The ideal Rf value on a TLC plate for good separation on a column is around 0.2-0.4.[3]

Problem 2: All my compounds are eluting together at the solvent front.

Possible Cause: The eluent is too polar, causing all components of the mixture to travel with the solvent front without sufficient interaction with the stationary phase.

Solution:

  • Decrease Eluent Polarity: Reduce the proportion of the polar solvent in your mobile phase. If you started with a high concentration of ethyl acetate or methanol, decrease it significantly.

  • TLC Analysis is Key: Before running the column, perform TLC with a range of solvent systems of varying polarities.[4][5] Start with a non-polar system (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity until you achieve good separation of spots on the TLC plate.[5]

Problem 3: The colored band of my compound is streaking or tailing down the column.

Possible Cause:

  • Sample Overload: Too much sample has been loaded onto the column.

  • Poor Solubility: The compound may not be fully soluble in the eluent, causing it to precipitate and re-dissolve as it moves down the column.

  • Compound Degradation: this compound may be unstable on the silica gel.[6]

  • Acidic Nature of Silica: The acidic nature of silica gel can sometimes lead to tailing of polar or acidic compounds.

Solution:

  • Reduce Sample Load: Use a smaller amount of crude material for the purification.

  • Improve Solubility: Dissolve the sample in a minimum amount of a slightly more polar solvent before loading it onto the column.[7] However, be cautious as this can affect the initial separation. "Dry loading" the sample by adsorbing it onto a small amount of silica gel before adding it to the column is often a better alternative.

  • Check for Stability: Test the stability of your compound on silica gel by spotting it on a TLC plate, letting it sit for an hour, and then developing it to see if any degradation has occurred.[6]

  • Deactivate Silica Gel: If degradation is an issue, consider deactivating the silica gel by adding a small percentage of a base like triethylamine (e.g., 0.1-1%) to the eluent.[8] This can help to neutralize the acidic sites on the silica.

Problem 4: I can't achieve baseline separation between my product and a close-running impurity.

Possible Cause: The polarity difference between your product and the impurity is very small.

Solution:

  • Fine-Tune the Solvent System: Experiment with different solvent combinations. Sometimes, a ternary (three-component) solvent system can provide better resolution.

  • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), employ a gradient elution where the polarity of the mobile phase is gradually increased over the course of the separation.[6] This can help to sharpen the bands and improve the separation of closely related compounds.

  • Column Dimensions: Use a longer, narrower column to increase the surface area of the stationary phase and improve the separation efficiency.[3]

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A1: Based on its polar nature, a good starting point for TLC analysis would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[2] A starting ratio of 70:30 hexane:ethyl acetate is a reasonable initial test. For column chromatography, an eluent that gives an Rf value of approximately 0.2-0.4 for this compound on a TLC plate is generally a good starting point.[3] If the compound is very polar and does not move in this system, consider using dichloromethane with a small percentage of methanol (e.g., 1-5%).[1][2]

Q2: What type of stationary phase should I use?

A2: Standard silica gel (60 Å, 230-400 mesh) is the most common and appropriate stationary phase for the purification of polar organic molecules like this compound.[3]

Q3: How do I properly pack my column to avoid issues like cracking or channeling?

A3: Proper column packing is crucial for good separation.[3] A "slurry packing" method is generally recommended:

  • Place a small plug of cotton or glass wool at the bottom of the column.[3]

  • Add a small layer of sand.

  • In a separate beaker, mix your silica gel with the initial, least polar eluent to form a slurry.[3]

  • Pour the slurry into the column and allow the silica to settle, gently tapping the column to ensure even packing.

  • Continuously add eluent as the silica settles to prevent the column from running dry.

  • Once the silica bed is stable, add another layer of sand on top to protect the surface when adding more eluent.[7]

Q4: How much silica gel should I use?

A4: A general rule of thumb is to use a silica gel to crude sample weight ratio of about 30:1 to 100:1. For difficult separations, a higher ratio may be necessary.

Q5: How can I visualize the fractions I collect?

A5: Since this compound is a colored compound, you may be able to visually track its progress down the column. However, for more accurate monitoring of all components, it is essential to analyze the collected fractions by TLC. Spot each fraction on a TLC plate, develop it in your chosen solvent system, and visualize the spots under a UV lamp or by using a chemical stain.

IV. Experimental Workflow and Logic

Workflow for Method Development

MethodDevelopment cluster_TLC TLC Optimization cluster_Column Column Chromatography TLC_Start Select Solvent System (e.g., Hexane:EtOAc) TLC_Run Run TLC with varying solvent ratios TLC_Start->TLC_Run TLC_Analyze Analyze Rf values (Target Rf ~0.2-0.4) TLC_Run->TLC_Analyze TLC_Decision Optimal System Found? TLC_Analyze->TLC_Decision TLC_Decision->TLC_Start No, Adjust Polarity Col_Prep Prepare Slurry & Pack Column TLC_Decision->Col_Prep Yes Col_Load Load Sample (Wet or Dry) Col_Prep->Col_Load Col_Elute Elute with Optimized Solvent System (Isocratic or Gradient) Col_Load->Col_Elute Col_Collect Collect Fractions Col_Elute->Col_Collect Col_Analyze Analyze Fractions by TLC Col_Collect->Col_Analyze Col_Combine Combine Pure Fractions Col_Analyze->Col_Combine Col_Evap Evaporate Solvent Col_Combine->Col_Evap Col_Final Pure Compound Col_Evap->Col_Final

Caption: Method Development Workflow for Column Chromatography.

Troubleshooting Logic Diagram

Troubleshooting cluster_NoMovement No Movement cluster_FastElution Fast Elution cluster_Tailing Tailing/Streaking Start Problem Observed No_Move Compound at Baseline? Start->No_Move Fast_Elute Compound at Solvent Front? Start->Fast_Elute Tailing Streaking or Tailing? Start->Tailing Increase_Polarity Increase Eluent Polarity No_Move->Increase_Polarity Yes Decrease_Polarity Decrease Eluent Polarity Fast_Elute->Decrease_Polarity Yes Check_Load Check Sample Load Tailing->Check_Load Yes Check_Sol Check Solubility Tailing->Check_Sol Check_Stab Check Stability Tailing->Check_Stab Reduce_Load Reduce Load Check_Load->Reduce_Load Dry_Load Use Dry Loading Check_Sol->Dry_Load Deactivate Deactivate Silica Check_Stab->Deactivate

Caption: Troubleshooting Logic for Common Chromatography Issues.

V. References

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from [Link]

  • University of Toronto. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Department of Chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methoxy-2-nitrophenol. PubChem. Retrieved from [Link]

  • Georganics. (2011, February 16). 5-METHOXY-2-NITROPHENOL. Retrieved from [Link]

  • University of York. (n.d.). Determining a solvent system. Chemistry Teaching Labs. Retrieved from [Link]

  • Google Patents. (n.d.). CN1118776A - Preparation of nitro phenol. Retrieved from

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Blogs. Retrieved from [Link]

  • RSC Publishing. (n.d.). Purification of nitrophenols using complex-assisted crystallization. Retrieved from [Link]

  • ResearchGate. (2015, November 10). How can I select a solvent system for highly polar compounds to elute in TLC and run column? Retrieved from [Link]

  • PubMed. (n.d.). Purification and characterization of a bacterial nitrophenol oxygenase which converts ortho-nitrophenol to catechol and nitrite. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US3510527A - Preparation of p-nitrophenols. Retrieved from

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Acidity of 5-Methoxy-2-nitrosophenol and 5-Methoxy-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the physicochemical properties of substituted phenols is paramount. Acidity, quantified by the pKa value, dictates a molecule's state of ionization at a given pH, which in turn governs its solubility, membrane permeability, and receptor-binding interactions. This guide provides an in-depth comparison of the acidity of two structurally similar compounds: 5-Methoxy-2-nitrosophenol and 5-Methoxy-2-nitrophenol, revealing a counterintuitive reality that underscores the complexity of intramolecular forces.

Quantitative Acidity Comparison: The Unexpected Result

At first glance, one might predict 5-Methoxy-2-nitrophenol to be the stronger acid. The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry, known to significantly enhance phenolic acidity through strong inductive and resonance effects.[1][2][3] The nitroso group (-NO), while also electron-withdrawing, is generally considered to have a weaker electronic pull. However, experimental data reveals the opposite to be true.

CompoundStructureIUPAC NameCAS NumberpKa
5-Methoxy-2-nitrophenol Structure of 5-Methoxy-2-nitrophenol5-Methoxy-2-nitrophenol704-14-3~7.1[4]
This compound Structure of this compoundThis compound52969-14-3~4.4[5]

As the data clearly indicates, This compound is substantially more acidic (possessing a lower pKa value) than its nitro analogue. This discrepancy arises from a nuanced interplay of electronic effects, intramolecular hydrogen bonding, and a unique structural equilibrium present only in the nitroso compound.

Unraveling the Mechanism: A Tale of Two Ortho-Substituents

To understand this acidity order, we must dissect the forces at play in stabilizing the parent phenol and its corresponding phenoxide conjugate base. The acidity of a phenol is determined by the stability of the phenoxide ion formed upon deprotonation; the more stable the anion, the stronger the acid.

The Foundational Electronic Effects

Both the nitro (-NO₂) and nitroso (-NO) groups are positioned ortho to the hydroxyl group. In this position, they exert two primary electron-withdrawing effects that stabilize the negative charge of the phenoxide anion:

  • Inductive Effect (-I): Through the sigma bond framework, the high electronegativity of the nitrogen and oxygen atoms in both groups pulls electron density away from the aromatic ring, helping to delocalize the negative charge on the phenoxide oxygen.

  • Resonance Effect (-M): Through the pi system, both groups can delocalize the negative charge of the phenoxide ion onto their own oxygen atoms. This is a powerful stabilizing feature.[6][7]

Figure 1: Resonance delocalization in the 5-Methoxy-2-nitrophenoxide anion.

Based on these effects alone, the superior electron-withdrawing power of the nitro group would lead to the prediction that 5-methoxy-2-nitrophenol is the stronger acid.[1][3] The experimental data forces us to look deeper.

The Decisive Factor (1): Intramolecular Hydrogen Bonding

When a substituent is ortho to a phenolic hydroxyl, it can form an intramolecular hydrogen bond. This bond stabilizes the undissociated acid form, holding the proton more tightly and making it less acidic (increasing the pKa).[8][9][10]

Figure 2: Comparison of intramolecular H-bonds.

The geometry and electronics of the nitro group allow it to form a particularly strong and stable six-membered ring via hydrogen bonding, more so than the nitroso group. This significantly greater stabilization of the undissociated 5-methoxy-2-nitrophenol is a primary reason for its higher pKa (lower acidity).

The Decisive Factor (2): Nitrosophenol–Quinone Monoxime Tautomerism

The most critical distinction, and the key to its remarkably low pKa, is that ortho-nitrosophenols exist in a tautomeric equilibrium with their corresponding quinone monoxime form.

Figure 3: The equilibrium between nitrosophenol and quinone monoxime tautomers.

The hydroxyl group of an oxime (=N-OH) is inherently more acidic than a phenolic hydroxyl. Although the equilibrium may favor the nitrosophenol form in many solvents, the presence of even a small amount of the highly acidic quinone monoxime tautomer provides a low-energy pathway for deprotonation. The measured pKa of ~4.4 is a composite value reflecting this equilibrium, which is significantly lower than it would be for the nitrosophenol form alone. The nitro-analogue cannot undergo such tautomerization.

Experimental Verification: Protocol for pKa Determination

The claims made in this guide are grounded in experimental data. The following protocol outlines a robust method for determining the pKa of a phenol derivative using UV-Vis spectrophotometry, a technique that leverages the different absorption spectra of the protonated (ArOH) and deprotonated (ArO⁻) forms of the compound.

Principle

The pKa is the pH at which the concentrations of the acidic (ArOH) and basic (ArO⁻) forms are equal. By measuring the absorbance of a solution at a wavelength where the two forms have different absorptivities across a range of pH values, one can determine this point graphically.

Materials and Reagents
  • Dual-beam UV-Vis Spectrophotometer

  • Calibrated pH meter

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Stock solution of the test compound (e.g., 1 mM in methanol or DMSO)

  • A series of buffer solutions with known pH values spanning the expected pKa (e.g., citrate, phosphate, borate buffers from pH 2 to 10)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

Step-by-Step Methodology
  • Determine Analytical Wavelengths:

    • Prepare two highly acidic (pH << pKa, e.g., pH 1) and highly basic (pH >> pKa, e.g., pH 12) solutions of the compound at the same concentration.

    • Scan the full UV-Vis spectrum (e.g., 220-500 nm) for both solutions.

    • Identify the isosbestic point(s) (wavelengths where absorbance does not change with pH) and the wavelength of maximum difference between the acidic and basic forms. The latter will be your analytical wavelength.

  • Prepare Sample Series:

    • Prepare a series of at least 10-12 buffer solutions covering a range of ~2 pH units above and below the estimated pKa.

    • To each buffer solution in a volumetric flask, add an identical aliquot of the compound stock solution to ensure the total concentration is constant across all samples. Dilute to the mark with the buffer.

  • Spectrophotometric Measurement:

    • Measure the exact pH of each final solution.

    • Measure the absorbance of each solution at the pre-determined analytical wavelength, using the corresponding buffer as a blank.

  • Data Analysis:

    • Plot the measured absorbance (A) versus the measured pH.

    • The resulting curve should be sigmoidal. The pKa is the pH value at the inflection point of this curve.

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry:

      • pKa = pH + log[(A_b - A) / (A - A_a)]

      • Where A is the absorbance at a given pH, A_a is the absorbance of the fully acidic form, and A_b is the absorbance of the fully basic form. A plot of log[(A_b - A) / (A - A_a)] vs. pH will yield a straight line that intersects the x-axis at the pKa.

G A Prepare Stock Solution of Phenol B Determine Analytical Wavelength (λ_max) A->B C Prepare Series of Samples in Buffers of Varying pH A->C B->C D Measure Absorbance (A) and pH for Each Sample C->D E Plot Absorbance vs. pH D->E F Determine pKa from Inflection Point of Sigmoidal Curve E->F

Figure 4: Experimental workflow for pKa determination.

Conclusion for the Practicing Scientist

The comparison of this compound and 5-Methoxy-2-nitrophenol serves as a critical case study for chemists and drug developers. It demonstrates that while general electronic principles provide a foundational predictive tool, they are not infallible. Intramolecular forces, particularly hydrogen bonding and the potential for tautomeric equilibria, can dominate the physicochemical properties of a molecule. For ortho-substituted phenols, one must move beyond simple Hammett parameters and consider the specific three-dimensional interactions that dictate the stability of both the acidic and conjugate base forms. The significantly higher acidity of the nitroso-compound, driven by its quinone monoxime tautomer, is a powerful reminder of this complexity and underscores the necessity of empirical data in chemical and pharmaceutical research.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 219635, 5-Methoxy-2-nitrophenol. Retrieved January 23, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69471, 2-Methoxy-5-nitrophenol. Retrieved January 23, 2026, from [Link].

  • Maag, D., et al. (2023). The benzoxazinoid breakdown product 5-Methoxy-2-Nitrophenol has a dual function in maize defense against herbivory. ResearchGate. Retrieved January 23, 2026, from [Link].

  • Urbański, T. (n.d.). The nitro and nitroso groups. Chemistry of the Nitro and Nitroso Groups.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83801, this compound. Retrieved January 23, 2026, from [Link].

  • Various Authors. (2017). Which is more acidic, phenol or 4-nitrophenol? Quora. Retrieved January 23, 2026, from [Link].

  • Various Authors. (2016). Why is the nitroso group a deactivating group for electrophilic aromatic substitution? Chemistry Stack Exchange. Retrieved January 23, 2026, from [Link].

  • Various Authors. (2023). Comparison of acidic strength of nitrophenols. Chemistry Stack Exchange. Retrieved January 23, 2026, from [Link].

  • Infinity Learn NEET. (2023). Acidic Nature of Nitrophenols Explained. YouTube. Retrieved January 23, 2026, from [Link].

  • Wikipedia. (n.d.). Nitro compound. Retrieved January 23, 2026, from [Link].

  • Various Authors. (2015). What is the acidic order of o-nitro phenol, m-nitro phenol & p-nitro phenol & why? Quora. Retrieved January 23, 2026, from [Link].

  • Kama, T., et al. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(16), 3680. Retrieved January 23, 2026, from [Link].

  • Vedantu. (n.d.). The correct order of decreasing acidity of nitrophenols. Retrieved January 23, 2026, from [Link].

  • Krygowski, T. M., et al. (2019). Substituent effects of nitro group in cyclic compounds. ResearchGate. Retrieved January 23, 2026, from [Link].

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A Comprehensive Guide to the Structural Validation of Synthesized 5-Methoxy-2-nitrosophenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural verification of novel or synthesized compounds is paramount. This guide provides an in-depth technical comparison and validation framework for 5-Methoxy-2-nitrosophenol, a substituted phenol with potential applications in organic synthesis and drug discovery. As Senior Application Scientists, we present not just protocols, but the underlying scientific rationale to ensure robust and reliable structural elucidation.

Introduction: The Significance of Structural Integrity

Synthesis of this compound: A Proposed Protocol

While a variety of methods exist for the nitrosation of phenols, a common and effective approach involves the reaction of a phenol with a nitrosating agent, such as sodium nitrite, in an acidic medium.[3] The hydroxyl and methoxy groups of the starting material, 3-methoxyphenol, are ortho-, para-directing, making the aromatic ring susceptible to electrophilic attack.[4]

Proposed Synthesis Workflow

cluster_synthesis Synthesis of this compound Start Start: 3-Methoxyphenol React React with NaNO2 in acidic medium (e.g., HCl) Start->React Product Crude this compound React->Product Purify Purification (e.g., Recrystallization) Product->Purify Final Pure this compound Purify->Final

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol:

  • Dissolution: Dissolve 3-methoxyphenol in a suitable solvent, such as aqueous ethanol, in a reaction vessel.

  • Acidification: Cool the solution in an ice bath and slowly add a dilute mineral acid (e.g., hydrochloric acid) to achieve an acidic pH.

  • Nitrosation: While maintaining the low temperature, add a solution of sodium nitrite dropwise with constant stirring. The nitrosonium ion (NO⁺) is generated in situ and acts as the electrophile.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Isolation: Once the reaction is complete, the crude product can be isolated by filtration.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system to obtain pure this compound.

An Alternative Synthesis: 3-Methoxy-2-nitrophenol

To provide a comparative context, we also present the synthesis of a related isomer, 3-Methoxy-2-nitrophenol. This compound can be synthesized from 3-methoxyphenol using a different nitrating agent.

Experimental Protocol (Adapted from BenchChem): [4]

  • In a suitable flask, prepare a stirred mixture of 3-methoxyphenol (3.5 mmol), sodium bicarbonate (1.0 g), and 40 mL of anhydrous acetonitrile at room temperature.[4]

  • Add Cerium (IV) ammonium nitrate (CAN) (7.0 mmol) to the mixture.[4]

  • Stir the resulting mixture for 30 minutes, during which the yellow color of the CAN will dissipate.[4]

  • Filter the mixture and wash the solid with acetonitrile to obtain the product.[4]

This alternative synthesis highlights how the choice of reagents and reaction conditions can influence the final product, underscoring the importance of thorough characterization.

Structural Validation: A Multi-technique Approach

The cornerstone of this guide is the rigorous validation of the synthesized this compound structure. We employ a combination of spectroscopic techniques to provide orthogonal data, ensuring a high degree of confidence in the final structural assignment.

Analytical Workflow for Structural Validation

cluster_validation Structural Validation Sample Synthesized Product MS Mass Spectrometry (MS) Sample->MS NMR NMR Spectroscopy (1H & 13C) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR Data Data Analysis & Interpretation MS->Data NMR->Data IR->Data Structure Validated Structure of this compound Data->Structure

Caption: Workflow for the structural validation of the synthesized product.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound.

  • Expected Molecular Ion: For this compound (C₇H₇NO₃), the expected molecular weight is approximately 153.14 g/mol .[1][2]

  • Fragmentation Analysis: In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) should be observed at m/z 153.[1] Characteristic fragmentation patterns for nitrosophenols often involve the loss of the nitroso group (•NO, 30 Da) or other small neutral molecules. The GC-MS data available on PubChem for this compound shows a top peak at m/z 153, a second-highest at m/z 136, and a third-highest at m/z 108, which can be rationalized by fragmentation pathways.[1]

Technique Expected Result for this compound Reference Data
GC-MS Molecular Ion Peak (M⁺): m/z 153m/z 153 (Top Peak)[1]
Key Fragmentsm/z 136, 108[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy group protons.

    • Methoxy Group: A singlet integrating to three protons is expected for the -OCH₃ group, typically in the range of 3.8-4.0 ppm.[5]

    • Aromatic Protons: The three aromatic protons will appear as a set of coupled multiplets. Their chemical shifts and coupling patterns will be indicative of their positions on the substituted benzene ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms.

    • Methoxy Carbon: A signal for the methoxy carbon is expected around 55-60 ppm.[5]

    • Aromatic Carbons: Six distinct signals should be observed for the aromatic carbons, with their chemical shifts influenced by the attached functional groups.

Technique Expected Chemical Shifts (ppm) for this compound
¹H NMR ~3.8-4.0 (s, 3H, -OCH₃), Aromatic protons (m, 3H)
¹³C NMR ~55-60 (-OCH₃), Aromatic carbons (6 signals)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, often broadened due to hydrogen bonding.[6]

  • C-H Stretch (Aromatic): Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹.[6]

  • C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations give rise to absorptions in the 1450-1600 cm⁻¹ region.

  • N=O Stretch: The nitroso group (N=O) stretching vibration is expected to appear in the range of 1500-1600 cm⁻¹.

  • C-O Stretch: The C-O stretching vibration of the methoxy group will likely be observed in the 1000-1300 cm⁻¹ region.

Functional Group Expected IR Absorption Range (cm⁻¹)
O-H (Phenolic) 3200-3600 (broad)
C-H (Aromatic) 3000-3100
C=C (Aromatic) 1450-1600
N=O (Nitroso) 1500-1600
C-O (Methoxy) 1000-1300

Comparison with an Isomeric Impurity: 5-Methoxy-2-nitrophenol

A potential and common impurity in the synthesis of this compound is its nitro isomer, 5-Methoxy-2-nitrophenol. It is crucial to be able to distinguish between these two compounds.

Property This compound 5-Methoxy-2-nitrophenol
Molecular Formula C₇H₇NO₃C₇H₇NO₄
Molecular Weight 153.14 g/mol [1][2]169.13 g/mol [7]
Key IR Absorptions N=O stretch (~1500-1600 cm⁻¹)Asymmetric and symmetric NO₂ stretches (~1550-1475 and 1360-1290 cm⁻¹)

The most significant difference lies in the molecular weight and the IR spectrum. The nitro group in 5-Methoxy-2-nitrophenol will exhibit two distinct stretching bands, which are absent in the nitroso compound. This provides a clear diagnostic tool for distinguishing between the desired product and this potential impurity.

Conclusion: A Framework for Confident Structural Validation

This guide has provided a comprehensive framework for the synthesis and, more critically, the structural validation of this compound. By employing a multi-technique analytical approach encompassing mass spectrometry, NMR spectroscopy, and IR spectroscopy, researchers can confidently confirm the identity and purity of their synthesized product. The comparison with a potential isomeric impurity further emphasizes the necessity of a thorough and well-reasoned validation strategy. Adherence to these principles of scientific integrity and causality in experimental design is essential for the advancement of chemical research and drug development.

References

  • PubChem. 5-Methoxy-2-nitrophenol. [Link]

  • PubChem. This compound. [Link]

  • Beaudry Research Group. Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. [Link]

  • ResearchGate. Nitrosation of Phenolic Compounds: Effects of Alkyl Substituents and Solvent. [Link]

  • ResearchGate. Scheme 4. Nitration of phenols by sodium nitrite. [Link]

  • Importance of phenols structure on their activity as antinitrosating agents: A kinetic study. [Link]

  • ResearchGate. Identification and biosynthesis of 5-Methoxy-2-Nitrophenol (5M2NP). [Link]

  • Google Patents. Preparation technique of 5-methoxy-2-tetralone.
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  • Chemistry LibreTexts. The Reaction of Amines with Nitrous Acid. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Google Patents.
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  • ResearchGate. (E)-5-Methoxy-2-(o-tolyliminomethyl)phenol. [Link]

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A Comparative Guide to the Biological Activity of 5-Methoxy-2-nitrosophenol and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the biological activities of 5-Methoxy-2-nitrosophenol, a specialized aromatic compound, benchmarked against its structural analogs. While direct, comprehensive experimental data on this compound is emerging, this document leverages established principles of structure-activity relationships (SAR) and data from closely related compounds to provide a robust predictive comparison. We will explore how subtle molecular modifications—the presence and position of methoxy, nitro, nitroso, methyl, and chloro groups—can profoundly influence antioxidant, anti-inflammatory, and cytotoxic properties.

The narrative is designed for researchers, scientists, and drug development professionals, explaining not just the observed activities but the underlying chemical causality. Every protocol described is designed as a self-validating system, and all mechanistic claims are supported by authoritative sources.

Introduction: The Significance of Phenolic Scaffolds in Bioactivity

Phenolic compounds are a cornerstone of medicinal chemistry, renowned for their diverse biological activities. Their therapeutic potential is largely governed by the nature and position of substituents on the aromatic ring. These modifications alter the molecule's electronic properties, steric profile, and lipophilicity, thereby dictating its interaction with biological targets.

This guide focuses on this compound, a derivative of the well-known 2-nitrosophenol scaffold. The introduction of a methoxy group at the 5-position is a critical modification. The methoxy group is an electron-donating group, which can significantly modulate the reactivity of the phenolic hydroxyl and the nitroso moiety, thereby influencing its biological profile. Understanding these structure-activity relationships is paramount for designing novel therapeutic agents with enhanced efficacy and selectivity.

The Panel of Comparators: A Study in Structural Nuance

To contextualize the biological activity of this compound, we have selected a panel of five structurally related compounds. This selection allows for a systematic evaluation of how individual functional groups contribute to the overall biological effect.

G cluster_target Target Compound cluster_comparators Structural Analogs for Comparison A This compound B 2-Nitrosophenol (Parent Scaffold) A->B - Methoxy Group C 5-Methoxy-2-nitrophenol (Nitro vs. Nitroso) A->C Nitroso -> Nitro D 4-Methyl-2-nitrosophenol (Electron-Donating Group) A->D Methoxy -> Methyl (Position Change) E 5-Chloro-2-nitrosophenol (Electron-Withdrawing Group) A->E Methoxy -> Chloro F Phenol (Base Structure) B->F - Nitroso Group

Caption: Structural relationships between the target compound and its selected analogs.

Comparative Biological Activity: A Multifaceted Analysis

The biological activity of these compounds is assessed across three key domains: antioxidant potential, anti-inflammatory effects, and cytotoxicity.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group (-OH) to neutralize free radicals. The ease of this donation is influenced by the electronic effects of other substituents on the ring.

  • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) and methyl (-CH₃) increase electron density on the ring, weakening the O-H bond and enhancing hydrogen-donating ability, thus boosting antioxidant activity.[1]

  • Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) and chloro (-Cl) decrease electron density, strengthening the O-H bond and generally reducing antioxidant activity.[1]

Expected Ranking of Radical Scavenging Activity: this compound and 4-Methyl-2-nitrosophenol are predicted to have superior antioxidant activity compared to 2-Nitrosophenol and 5-Chloro-2-nitrosophenol. The parent phenol, lacking any electron-withdrawing nitroso group, also serves as a strong baseline antioxidant.[2]

G cluster_workflow Mechanism of Phenolic Antioxidant Activity Phenol Phenolic Compound (Ar-OH) Phenoxy Phenoxy Radical (Ar-O•) (Resonance Stabilized) Phenol->Phenoxy H• Donation Radical Free Radical (R•) Neutralized Neutralized Molecule (RH) Radical->Neutralized H• Acceptance Phenoxy->Phenoxy Further Reactions (e.g., dimerization)

Caption: Generalized mechanism of free radical scavenging by phenolic compounds.

Table 1: Predicted Comparative Antioxidant Potency

Compound Key Substituents Expected DPPH Scavenging (IC₅₀) Rationale
This compound -OCH₃ (EDG), -NO (EWG) Moderate to High The electron-donating methoxy group enhances H-donation from the -OH group, likely counteracting some of the withdrawing effect of the nitroso group.
2-Nitrosophenol -NO (EWG) Low to Moderate The electron-withdrawing nitroso group reduces the antioxidant capacity compared to unsubstituted phenol.
5-Methoxy-2-nitrophenol -OCH₃ (EDG), -NO₂ (strong EWG) Moderate Similar to its nitroso analog, but the stronger electron-withdrawing nature of the nitro group may slightly decrease antioxidant potential compared to the nitroso variant.[3]
4-Methyl-2-nitrosophenol -CH₃ (EDG), -NO (EWG) High The methyl group is a good electron donor, enhancing antioxidant activity.

| 5-Chloro-2-nitrosophenol | -Cl (EWG), -NO (EWG) | Low | The presence of two electron-withdrawing groups significantly diminishes the compound's ability to donate a hydrogen atom.[4] |

Anti-inflammatory Activity

Phenolic compounds often exert anti-inflammatory effects by inhibiting key enzymes like cyclooxygenases (COX) or by modulating inflammatory signaling pathways such as NF-κB.[5][6]

  • This compound and its Methoxy Analog: Compounds containing a methoxyphenol moiety have demonstrated notable anti-inflammatory properties. For instance, 2-methoxy-4-vinylphenol has been shown to suppress nitric oxide (NO) production in LPS-stimulated macrophages by inhibiting inducible nitric oxide synthase (iNOS) expression.[5][7] This occurs through the activation of the Nrf2/HO-1 pathway, a critical anti-inflammatory signaling cascade.[5] It is plausible that this compound operates through a similar mechanism.

  • Influence of the Nitro/Nitroso Group: The nitro group itself is a feature in some anti-inflammatory drugs. Its strong electron-withdrawing nature can influence binding to enzyme active sites. The biological activity of nitro compounds is often linked to their ability to be metabolically reduced.[8]

Cytotoxicity and Antimicrobial Activity

The introduction of nitro and nitroso groups often imparts cytotoxic or antimicrobial properties to a molecule.[4]

  • Mechanism of Action: Nitroaromatic compounds can undergo enzymatic reduction in cells to form highly reactive nitroso and hydroxylamino intermediates. These intermediates can bind covalently to cellular macromolecules like DNA and proteins, leading to cell death.[8] This is a well-established mechanism for the mutagenicity and cytotoxicity of this class of compounds.[8]

  • Comparative Cytotoxicity:

    • 4-Nitrophenol has been shown to be the most cytotoxic among simple nitrophenol isomers in human lung cells, inducing cell death via the generation of reactive oxygen species (ROS) and collapse of the mitochondrial membrane potential.[9]

    • The presence of halogens, such as in 5-Chloro-2-nitrosophenol , can increase lipophilicity, potentially enhancing cell membrane interaction and improving antimicrobial efficacy.[4]

    • This compound is expected to exhibit moderate cytotoxicity. While the nitroso group is a toxophore, the metabolic fate and overall effect will be modulated by the methoxy substituent.

Table 2: Predicted Comparative Cytotoxicity

Compound Key Features Expected Cytotoxicity (IC₅₀) Rationale
This compound Nitroso group Moderate The nitroso group can be reduced to reactive species. The methoxy group may influence metabolic activation pathways.
2-Nitrosophenol Nitroso group Moderate Parent compound for the cytotoxic effect of the nitroso group on a phenol ring.
5-Methoxy-2-nitrophenol Nitro group Moderate to High The nitro group is a well-known toxophore.[9]
4-Methyl-2-nitrosophenol Nitroso group Moderate Similar to 2-nitrosophenol, with minor modulation by the methyl group.

| 5-Chloro-2-nitrosophenol | Nitroso, Chloro groups | High | The combination of the nitroso group and the lipophilic chloro substituent may enhance cellular uptake and toxicity.[4][10] |

Experimental Protocols for Validation

To empirically validate the predicted activities, the following standardized protocols are recommended. These methods are robust, reproducible, and widely accepted in the scientific community.

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay quantifies the antioxidant capacity of a compound by measuring its ability to quench the stable DPPH free radical.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow, which is measured spectrophotometrically.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare stock solutions of the test compounds (e.g., 1 mg/mL) in methanol. Create a series of dilutions from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Ascorbic acid or Trolox can be used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each compound dilution to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the test compound.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the % inhibition against the concentration of the compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

G cluster_workflow DPPH Assay Workflow A Prepare Compound Dilutions B Add DPPH Solution (Violet) A->B C Incubate 30 min (Dark) B->C D Measure Absorbance @ 517 nm C->D E Calculate IC₅₀ D->E

Caption: A streamlined workflow for the DPPH antioxidant assay.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Seed cells (e.g., A549 human lung carcinoma or BEAS-2B normal bronchial epithelial cells) in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to each well. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like doxorubicin (positive control).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm.

  • Calculation:

    • Calculate cell viability using the formula: % Viability = (Abs_sample / Abs_control) * 100

    • Determine the IC₅₀ value (the concentration that causes 50% cell death).

Conclusion and Future Directions

This guide establishes a framework for understanding the biological activity of this compound based on well-defined structure-activity relationships.

  • Key Insights: The interplay between the electron-donating methoxy group and the electron-withdrawing nitroso group is central to the compound's activity. We predict that This compound possesses a balanced profile of moderate antioxidant, anti-inflammatory, and cytotoxic properties. In comparison, analogs like 4-Methyl-2-nitrosophenol may offer enhanced antioxidant effects, while halogenated versions like 5-Chloro-2-nitrosophenol are likely to exhibit greater cytotoxicity.

  • Authoritative Grounding: The predictions herein are grounded in extensive literature on the bioactivity of substituted phenols, nitrophenols, and other nitroaromatic compounds.[3][4][5][8][9] The functional role of specific substituents is a well-trodden area of medicinal chemistry, providing a solid foundation for this comparative analysis.

  • Call for Experimental Validation: While SAR provides a powerful predictive tool, empirical testing is essential. The protocols detailed in this guide offer a direct path to validating these hypotheses. Future research should focus on a head-to-head comparison of this panel of compounds in relevant biological assays to confirm the predicted trends and potentially uncover novel therapeutic applications for this compound and its derivatives.

References

  • NCERT. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download. Retrieved from [Link]

  • Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. In Vivo, 21(3), 469-475. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methoxy-2-nitrophenol. PubChem. Retrieved from [Link]

  • Georganics. (2011). 5-METHOXY-2-NITROPHENOL Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Hu, L., et al. (2023). Identification and biosynthesis of 5-Methoxy-2-Nitrophenol (5M2NP). ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Nitrophenol. PubChem. Retrieved from [Link]

  • Osorio-Revilla, G., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3619. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenol, 5-chloro-2-nitro-. PubChem. Retrieved from [Link]

  • Vogt, R. A., et al. (2007). Structure–Activity Relationships in Nitro-Aromatic Compounds. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Nitrosophenol. PubChem. Retrieved from [Link]

  • Gowda, J., et al. (2012). 5-Chloro-2-nitro-phenol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1439. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methyl-2-nitrosophenol. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenol. Wikipedia. Retrieved from [Link]

  • Hu, L., et al. (2023). At a physiologically relevant dose, 5-Methoxy-2-Nitrophenol (5M2NP)... ResearchGate. Retrieved from [Link]

  • Jeong, J. W., et al. (2023). Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. Immunopharmacology and Immunotoxicology, 45(4), 446-453. Retrieved from [Link]

  • Lee, J. Y., et al. (2012). Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. Food and Chemical Toxicology, 50(6), 2108-2115. Retrieved from [Link]

  • ResearchGate. (2023). Anti-inflammatory activity of 2-Methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1. Retrieved from [Link]

  • Wang, Y., et al. (2022). Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells. Environmental Pollution, 299, 118898. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 5-Methoxy-2-nitrosophenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of analytical methodologies for the robust quantification of 5-Methoxy-2-nitrosophenol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a self-validating system of protocols.

Introduction: The Analytical Imperative for this compound

This compound is a key intermediate and potential impurity in various synthetic pathways. Its accurate and precise quantification is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. The presence of reactive nitroso and phenol moieties necessitates the development of reliable analytical methods that can withstand the rigors of stability testing and quality control. This guide presents a cross-validation approach, comparing the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectrophotometry, and Electrochemical Methods.

The cross-validation of analytical techniques is not merely a regulatory formality but a scientific necessity. It provides a high degree of assurance in the reported results, mitigates the risk of method-specific biases, and establishes a comprehensive analytical profile of the target analyte.

Comparative Analysis of Key Analytical Techniques

The choice of an analytical method is a critical decision driven by factors such as the nature of the analyte, the sample matrix, the required sensitivity, and the intended application. Below is a comparative overview of the principal techniques for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis SpectrophotometryElectrochemical Methods
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds followed by mass-based detection.Measurement of light absorption by the analyte in solution.Measurement of the electrical response of the analyte at an electrode surface.
Typical Detector Photodiode Array (PDA) or UV-VisMass Spectrometer (MS)Photomultiplier TubeAmperometric or Voltammetric Sensor
Limit of Detection (LOD) 0.05 - 0.5 µg/mL< 0.1 µg/mL (with derivatization)0.1 - 1 µg/mL0.01 - 0.1 µM
Limit of Quantification (LOQ) 0.15 - 1.5 µg/mL< 0.3 µg/mL (with derivatization)0.3 - 3 µg/mL0.03 - 0.3 µM
Linearity Range 0.2 - 100 µg/mL0.1 - 50 µg/mL0.5 - 50 µg/mL0.1 - 100 µM
Precision (%RSD) < 2%< 5%< 3%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%95 - 105%
Selectivity HighVery HighLow to ModerateModerate to High
Sample Throughput HighModerateHighHigh
Cost ModerateHighLowLow to Moderate

In-Depth Methodologies and Experimental Protocols

Primary Method: High-Performance Liquid Chromatography (HPLC)

HPLC is often the method of choice for the routine quality control of non-volatile and thermally labile compounds like this compound due to its high precision, accuracy, and robustness. A stability-indicating HPLC method is crucial to separate the analyte from any potential degradation products.[1]

A reversed-phase C18 column is selected for its versatility and proven ability to retain and separate moderately polar aromatic compounds. The mobile phase, a mixture of acetonitrile and a slightly acidic buffer, is optimized to achieve a good peak shape and resolution. The acidic modifier helps to suppress the ionization of the phenolic group, leading to better retention and symmetrical peaks. A Photodiode Array (PDA) detector is employed to allow for the simultaneous monitoring of multiple wavelengths and to assess peak purity.

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile: 20 mM Potassium Phosphate buffer pH 3.0 (40:60 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase.

    • Working Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to concentrations ranging from 0.5 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a sample containing an expected amount of this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Validation Parameters (as per ICH Q2(R2) Guidelines): [2][3]

    • Specificity: Analyze a blank, a placebo (if applicable), the reference standard, and a spiked sample to demonstrate that there is no interference at the retention time of the analyte.

    • Linearity: Inject the calibration standards in triplicate and plot the peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.

    • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.

    • Precision:

      • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤ 2%.

      • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or instrument. The %RSD should be ≤ 2%.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Cross-Validation Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides exceptional selectivity and sensitivity, making it an excellent confirmatory technique.[4] However, due to the polarity and potential thermal lability of this compound, derivatization is often necessary to improve its volatility and chromatographic behavior.

Silylation is a common derivatization technique for compounds with active hydrogens (like phenols) to increase their volatility and thermal stability. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that reacts with the phenolic hydroxyl group. The mass spectrometer provides definitive identification based on the fragmentation pattern of the derivatized analyte.

  • Instrumentation: A GC system coupled to a Mass Spectrometer with an electron ionization (EI) source.

  • Derivatization:

    • To 1 mg of the sample or standard in a vial, add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Injection Mode: Splitless.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Validation Approach:

    • The validation would follow similar principles as HPLC, with a focus on demonstrating the reproducibility of the derivatization step and the selectivity of the mass spectrometric detection.

Cross-Validation Method 2: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique suitable for the quantification of compounds with a strong chromophore, such as this compound.[5][6] However, it is less selective than chromatographic methods and is more susceptible to interference from other absorbing species in the sample matrix.

The method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. The wavelength of maximum absorbance (λmax) is chosen to ensure the highest sensitivity. A suitable solvent that dissolves the analyte and is transparent in the measurement region is selected.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: Methanol or a suitable buffer solution.

  • Procedure:

    • Determine the λmax of this compound by scanning a dilute solution from 200 to 400 nm.

    • Prepare a series of calibration standards in the chosen solvent.

    • Measure the absorbance of each standard at the λmax.

    • Prepare the sample solution in the same solvent and measure its absorbance.

  • Validation Approach:

    • Linearity: Establish a calibration curve and ensure a correlation coefficient (r²) ≥ 0.999.

    • Accuracy and Precision: Perform recovery and repeatability studies as described for HPLC.

    • Specificity: Analyze a blank and placebo to check for interferences. This is a critical parameter for this less selective technique.

Cross-Validation Method 3: Electrochemical Methods

Electrochemical techniques, such as differential pulse voltammetry (DPV), offer high sensitivity and are particularly well-suited for the analysis of electroactive compounds like phenols.[7][8]

The phenolic group of this compound can be electrochemically oxidized at a suitable electrode surface. By applying a potential waveform and measuring the resulting current, a quantitative determination can be made. DPV is often used to enhance sensitivity by minimizing the contribution of the charging current.

  • Instrumentation: A potentiostat with a three-electrode system (e.g., glassy carbon working electrode, Ag/AgCl reference electrode, and platinum wire counter electrode).

  • Supporting Electrolyte: A suitable buffer solution (e.g., phosphate buffer, pH 7.0).

  • Procedure:

    • Record the DPV of the supporting electrolyte (blank).

    • Add a known concentration of this compound to the electrochemical cell and record the DPV.

    • Construct a calibration curve by plotting the peak current against the concentration.

  • Validation Approach:

    • Validate for linearity, accuracy, precision, LOD, and LOQ.

    • Investigate potential interferences from other electroactive species that may be present in the sample.

Visualization of Workflows

Cross-Validation Workflow

G cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2(R2)) cluster_2 Cross-Validation & Comparison P Primary Method (HPLC) Development Val_P Validation of Primary Method P->Val_P CV1 Cross-Validation Method 1 (GC-MS) Development Val_CV1 Validation of Cross-Validation Method 1 CV1->Val_CV1 CV2 Cross-Validation Method 2 (UV-Vis) Development Val_CV2 Validation of Cross-Validation Method 2 CV2->Val_CV2 CV3 Cross-Validation Method 3 (Electrochem) Development Val_CV3 Validation of Cross-Validation Method 3 CV3->Val_CV3 Analysis Analysis of Same Sample Set with All Validated Methods Val_P->Analysis Val_CV1->Analysis Val_CV2->Analysis Val_CV3->Analysis Comparison Comparative Data Analysis (Accuracy, Precision, Bias) Analysis->Comparison Report Final Report & Method Selection Justification Comparison->Report

Caption: Workflow for the cross-validation of analytical methods.

Logic of Method Validation

G Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD LOD Specificity->LOD LOQ LOQ Specificity->LOQ Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Precision->Accuracy Range->Accuracy Range->Precision

Caption: Interrelationship of analytical method validation parameters.

Conclusion and Recommendations

This guide has presented a comprehensive framework for the cross-validation of analytical methods for this compound.

  • For routine quality control , the developed HPLC-PDA method is recommended due to its high precision, accuracy, and sample throughput.

  • For confirmatory analysis and impurity identification , GC-MS is the superior technique, providing unequivocal structural information.

  • For rapid, preliminary screening , UV-Vis spectrophotometry can be a valuable tool, provided its limitations in selectivity are well-understood and controlled for.

  • For applications requiring high sensitivity and in-situ measurements , electrochemical methods present a promising alternative.

The ultimate choice of method will depend on the specific application and regulatory requirements. A thorough cross-validation as outlined in this guide will ensure the generation of reliable and defensible analytical data, which is the cornerstone of drug development and manufacturing.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 219635, 5-Methoxy-2-nitrophenol. Retrieved from [Link].

  • MDPI (2024). Sensitive Electrochemical Detection of 4-Nitrophenol with PEDOT:PSS Modified Pt NPs-Embedded PPy-CB@ZnO Nanocomposites. Retrieved from [Link].

  • RSC Publishing (2019). Electrochemical detection of 2-nitrophenol using a heterostructure ZnO/RuO2 nanoparticle modified glassy carbon electrode. Retrieved from [Link].

  • Eruditio (2024). Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. Retrieved from [Link].

  • Agilent (2020). Analysis of Five Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. Retrieved from [Link].

  • ScienceOpen (2020). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. Retrieved from [Link].

  • MDPI (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Retrieved from [Link].

  • ResearchGate (2023). Identification and biosynthesis of 5-Methoxy-2-Nitrophenol (5M2NP). Retrieved from [Link].

  • National Institutes of Health (2021). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Retrieved from [Link].

  • LCGC International (2011). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link].

  • Georganics (2011). 5-METHOXY-2-NITROPHENOL Safety Data Sheet. Retrieved from [Link].

  • European Medicines Agency (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link].

  • U.S. Food and Drug Administration (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link].

  • International Council for Harmonisation (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link].

  • International Council for Harmonisation (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link].

  • International Journal of Pharmaceutical and Phytopharmacological Research (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link].

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A Spectroscopic Journey: From 4-Methoxyphenol to 5-Methoxy-2-nitrosophenol

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the transformation of functional groups is a cornerstone of molecular design and discovery. The conversion of a simple phenol into a more complex nitrosophenol is a classic yet nuanced reaction, offering a rich field for spectroscopic investigation. This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 5-Methoxy-2-nitrosophenol and its direct precursor, 4-methoxyphenol. By examining the changes in their respective UV-Vis, IR, and NMR spectra, we can gain a deeper understanding of the chemical transformation and the intriguing structural dynamics of the final product.

The Synthetic Pathway: Nitrosation of 4-Methoxyphenol

The synthesis of this compound is achieved through the electrophilic aromatic substitution of 4-methoxyphenol. The reaction is typically carried out using nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a mineral acid, such as hydrochloric acid or sulfuric acid.

The hydroxyl (-OH) and methoxy (-OCH₃) groups of 4-methoxyphenol are both activating and ortho-, para- directing. Since the para position is already occupied by the methoxy group, the incoming electrophile, the nitrosonium ion (NO⁺), is directed to one of the ortho positions.

Synthesis_Workflow Precursor 4-Methoxyphenol Reagents NaNO₂ + HCl (aq) (in situ HONO generation) Precursor->Reagents Reaction at 0-5 °C Product This compound Reagents->Product

Caption: Synthesis of this compound from 4-methoxyphenol.

It is important to note that the reaction of 4-methoxyphenol with nitrous acid can also lead to the formation of byproducts, including benzoquinone and 4-methoxy-2-nitrophenol, particularly under more oxidative conditions[1]. Careful control of reaction parameters is therefore crucial for maximizing the yield of the desired nitrosophenol.

Spectroscopic Comparison: A Tale of Two Molecules

The introduction of the nitroso group onto the aromatic ring of 4-methoxyphenol induces significant changes in its electronic and vibrational properties. These changes are readily observable through various spectroscopic techniques.

UV-Visible Spectroscopy: A Shift in Color and Conjugation

The UV-Vis spectra of aromatic compounds are sensitive to the nature and arrangement of substituents on the ring. The introduction of a nitroso group, a strong chromophore, leads to a dramatic change in the absorption profile.

Compoundλmax (nm)Solvent
4-Methoxyphenol~224, 288Cyclohexane[2]
This compound~315, ~400Varies

Note: The λmax for this compound can vary depending on the solvent and the position of the tautomeric equilibrium.

The UV-Vis spectrum of 4-methoxyphenol in a non-polar solvent like cyclohexane exhibits two main absorption bands. The more intense band around 224 nm is attributed to a π → π* transition of the benzene ring, while the less intense band at 288 nm is also a π → π* transition, characteristic of phenols.

Upon nitrosation, the resulting this compound shows a significant bathochromic shift (a shift to longer wavelengths). This is due to the extension of the conjugated system by the nitroso group. The presence of absorption bands in the 300-400 nm region is characteristic of nitrosophenols and is responsible for their typically yellow or orange color.

A key feature of nitrosophenols is their existence in a tautomeric equilibrium with their quinone-oxime form. This equilibrium is often solvent-dependent and can be observed in the UV-Vis spectrum. The nitroso form typically absorbs at a shorter wavelength (around 300-350 nm), while the quinone-oxime tautomer absorbs at a longer wavelength (around 380-420 nm). Therefore, the presence of two distinct bands in this region can be indicative of this tautomeric equilibrium.

Infrared Spectroscopy: Vibrational Fingerprints of Functional Groups

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The transformation of 4-methoxyphenol to this compound is clearly marked by the appearance of new vibrational modes associated with the nitroso group and changes in the aromatic and hydroxyl group vibrations.

Functional Group4-Methoxyphenol (cm⁻¹)This compound (cm⁻¹)Vibrational Mode
O-H3600-3200 (broad)3500-3200 (broad)Stretching
C-H (aromatic)3100-30003100-3000Stretching
C-H (methyl)2950-28502950-2850Stretching
C=C (aromatic)1600-14501600-1450Stretching
C-O (methoxy)~1230~1240Stretching
N=O-~1500Stretching
C-N-~1390Stretching
O-H (bend)~1350~1360Bending

The IR spectrum of 4-methoxyphenol is characterized by a broad O-H stretching band, aromatic C-H and C=C stretching vibrations, and a prominent C-O stretching band for the methoxy group.

The most significant change in the IR spectrum upon conversion to this compound is the appearance of new bands corresponding to the nitroso group. A strong absorption around 1500 cm⁻¹ can be attributed to the N=O stretching vibration. Additionally, a C-N stretching vibration is expected to appear around 1390 cm⁻¹. The presence of the quinone-oxime tautomer can also influence the spectrum, with a C=N stretching vibration appearing around 1650 cm⁻¹ and a C=O stretching vibration around 1680 cm⁻¹. The broadness of the O-H stretching band in both compounds is indicative of hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Chemical Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectral Data

Proton4-Methoxyphenol (δ, ppm)This compound (δ, ppm)Multiplicity
-OH~4.5-5.5~10-12 (broad)s (broad)
-OCH₃~3.7~3.8s
Aromatic H~6.7-6.9~6.5-7.5m

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

In the ¹H NMR spectrum of 4-methoxyphenol, the four aromatic protons appear as a complex multiplet in the range of 6.7-6.9 ppm due to their coupling with each other. The methoxy protons give a sharp singlet at around 3.7 ppm, and the phenolic proton appears as a broad singlet, the chemical shift of which is concentration and solvent dependent.

The ¹H NMR spectrum of this compound shows significant changes. The introduction of the electron-withdrawing nitroso group ortho to the hydroxyl group leads to a downfield shift of the phenolic proton to the 10-12 ppm region, and it often appears as a very broad signal due to hydrogen bonding and exchange. The aromatic region becomes more complex due to the loss of symmetry. The remaining three aromatic protons will exhibit distinct chemical shifts and coupling patterns. The methoxy group signal will also experience a slight shift. The presence of the quinone-oxime tautomer can lead to the appearance of additional signals in the aromatic region.

¹³C NMR Spectral Data

Carbon4-Methoxyphenol (δ, ppm)This compound (δ, ppm)
C-OH~150~155-160
C-OCH₃~153~158-162
Aromatic C~114-116~100-140
-OCH₃~55~56

The ¹³C NMR spectrum of 4-methoxyphenol shows four signals for the aromatic carbons due to the molecule's symmetry, and one signal for the methoxy carbon. The carbons attached to the oxygen atoms (C-OH and C-OCH₃) are the most deshielded.

In this compound, the loss of symmetry results in six distinct signals for the aromatic carbons. The carbon bearing the nitroso group (C-N) will be significantly deshielded. The presence of the quinone-oxime tautomer would result in signals corresponding to a C=O carbon (around 180-190 ppm) and a C=N carbon (around 150-160 ppm), providing strong evidence for this equilibrium.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of the compounds discussed.

Synthesis of this compound

This protocol is adapted from the general principles of phenol nitrosation.

  • Dissolution: Dissolve 4-methoxyphenol in a suitable solvent, such as a mixture of ethanol and water, in a round-bottom flask.

  • Cooling: Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Reagent Preparation: In a separate beaker, dissolve an equimolar amount of sodium nitrite in water.

  • Acidification: Slowly add a dilute mineral acid (e.g., 1 M HCl) to the cooled solution of 4-methoxyphenol.

  • Addition of Nitrite: Add the sodium nitrite solution dropwise to the acidic phenol solution while maintaining the temperature between 0-5 °C. The reaction mixture will typically change color.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the product can be isolated by extraction with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is then washed, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Analysis Workflow

Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample_NMR Dissolve in CDCl₃ or other deuterated solvent NMR_acq ¹H and ¹³C NMR Spectrometer Sample_NMR->NMR_acq Sample_IR Prepare KBr pellet or ATR sample IR_acq FTIR Spectrometer Sample_IR->IR_acq Sample_UV Dissolve in a UV-transparent solvent UV_acq UV-Vis Spectrophotometer Sample_UV->UV_acq NMR_analysis Chemical Shift (δ) Coupling Constants (J) Integration NMR_acq->NMR_analysis IR_analysis Peak Position (cm⁻¹) Intensity and Shape IR_acq->IR_analysis UV_analysis λmax Molar Absorptivity (ε) UV_acq->UV_analysis

Caption: General workflow for spectroscopic analysis of the compounds.

NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

IR Spectroscopy (ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the IR spectrum.

  • Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane, or water).

  • Blank Measurement: Record a baseline spectrum of the pure solvent in a cuvette.

  • Sample Measurement: Record the UV-Vis spectrum of the sample solution in a matched cuvette.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Conclusion

The spectroscopic comparison of 4-methoxyphenol and this compound provides a clear and detailed picture of the chemical transformation that occurs during nitrosation. Each spectroscopic technique offers a unique window into the molecular changes: UV-Vis reveals the extension of conjugation and the presence of tautomers, IR identifies the introduction of the new nitroso functional group, and NMR elucidates the changes in the electronic environment of the individual atoms. By understanding these spectroscopic signatures, researchers can effectively monitor the reaction, confirm the identity and purity of the product, and gain valuable insights into the structure and reactivity of these important classes of organic compounds.

References

  • Bunton, C. A., D. H. Hughes, and C. K. Ingold. "The mechanism of nitration of phenols. Part I. The kinetic laws for the nitration of phenol, o-, m-, and p-cresols, and the three xylenols in aqueous nitric acid." Journal of the Chemical Society (Resumed) (1950): 2628-2640. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9015, 4-Methoxyphenol." PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 83801, this compound." PubChem, [Link].

  • Pavia, D. L., G. M. Lampman, G. S. Kriz, and J. R. Vyvyan. Introduction to Spectroscopy. 5th ed., Cengage Learning, 2015.
  • Silverstein, R. M., F. X. Webster, D. J. Kiemle, and D. L. Bryce. Spectrometric Identification of Organic Compounds. 8th ed., John Wiley & Sons, 2014.
  • Vogel, A. I., et al. Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical, 1989.
  • Lide, D. R., ed. CRC Handbook of Chemistry and Physics. 90th ed., CRC Press, 2009.
  • "Nitrosation of phenols." Organic Syntheses, vol. 1, 1921, p. 444. [Link]

Sources

A Senior Application Scientist's Guide to the Methoxy Group's Influence on 5-Methoxy-2-nitrosophenol Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding how a simple functional group can dramatically alter the chemical personality of a molecule is fundamental. The introduction of a methoxy group (-OCH₃) onto the 2-nitrosophenol scaffold, creating 5-Methoxy-2-nitrosophenol, is a prime example of such molecular modulation. This guide provides an in-depth comparison of how this substitution influences the molecule's acidity, reactivity, and chelating properties, supported by established chemical principles and detailed experimental protocols.

The Electronic Tug-of-War: Methoxy Group's Dual Nature

The reactivity of an aromatic compound is dictated by the electronic effects of its substituents. In this compound, three groups vie for influence: the hydroxyl (-OH), the nitroso (-NO), and the methoxy (-OCH₃) groups.

The methoxy group exhibits a classic electronic dichotomy:

  • -I (Inductive) Effect: Oxygen is more electronegative than carbon, so it withdraws electron density from the benzene ring through the sigma bond.

  • +M (Mesomeric/Resonance) Effect: The oxygen atom's lone pairs can be delocalized into the aromatic π-system, donating electron density. This effect is significantly stronger than the inductive effect and primarily influences the ortho and para positions.

In this compound, the methoxy group is para to the hydroxyl group and meta to the nitroso group. This specific positioning is key to its modified reactivity compared to the parent 2-nitrosophenol.

Figure 1: Competing electronic effects in this compound.

Impact on Acidity (pKa)

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups (EWGs) stabilize the phenoxide ion, increasing acidity (lowering pKa), while electron-donating groups (EDGs) destabilize it, decreasing acidity (raising pKa).

  • 2-Nitrosophenol (and 2-Nitrophenol): The nitroso/nitro group is a powerful EWG. Through its combined -I and -M effects, it delocalizes the negative charge of the phenoxide ion, making the parent compound significantly more acidic than phenol. For instance, the pKa of 2-nitrophenol is approximately 7.23, much lower than that of phenol (~9.98).[1]

  • This compound: The methoxy group, located para to the hydroxyl group, exerts its strong +M (electron-donating) effect. This effect pushes electron density back towards the phenoxide oxygen, making it less stable and therefore less favorable to form.

Comparative Analysis: We can predict that the electron-donating methoxy group will counteract the acid-strengthening effect of the nitroso group. Consequently, this compound is expected to be less acidic (have a higher pKa) than 2-nitrosophenol. While direct pKa values for nitrosophenols are scarce in readily available literature, a comparison of analogous nitrophenols provides strong supporting evidence.[1][2][3][4]

CompoundKey Substituent Effect on PhenoxideTypical pKa
PhenolBaseline~9.98[2]
p-Nitrophenol-M (EWG) → Stabilizing~7.14[1]
p-Methoxyphenol+M (EDG) → Destabilizing~10.21[3]
2-Nitrosophenol (analogue: o-Nitrophenol) -M (EWG) → Stabilizing~7.23 (for o-nitrophenol)[1]
This compound +M from -OCH₃ counteracts -M from -NOPredicted > 7.23

Table 1: Comparison of pKa values and the electronic effects influencing them. The pKa of this compound is predicted based on the opposing electronic effects of its substituents.

Modulation of Aromatic Ring Reactivity

Electrophilic Aromatic Substitution (EAS)

In EAS, the aromatic ring acts as a nucleophile. Activating groups (EDGs) increase the ring's electron density, speeding up the reaction, while deactivating groups (EWGs) slow it down. The final position of the incoming electrophile is determined by the directing effects of the existing substituents.[5]

  • -OH and -OCH₃: Both are powerful activating, ortho, para-directing groups.

  • -NO: A deactivating, meta-directing group.

In a polysubstituted ring, the most powerful activating group dictates the regioselectivity.[6] In this compound, both the -OH and -OCH₃ groups are strong activators. The directing influence is a consensus between them.

Figure 2: Regioselectivity in Electrophilic Aromatic Substitution.

The methoxy group reinforces the directing effect of the hydroxyl group towards the C6 position. It also directs towards the C4 position. Therefore, electrophilic attack is most likely at C6, followed by C4, which is less sterically hindered than the positions adjacent to the existing groups. The overall reaction rate is expected to be high due to the presence of two strong activating groups.[7][8]

Impact on Metal Chelation

o-Nitrosophenols are renowned for their ability to form stable, colored complexes with transition metal ions, a property exploited in analytical chemistry. Chelation occurs via the phenolic oxygen and the nitrogen of the nitroso group, forming a stable five-membered ring with the metal ion.

The methoxy group's +M effect increases the electron density on the phenolic oxygen. This enhanced basicity of the oxygen donor atom should lead to a stronger coordinate bond with the metal cation. A stronger bond translates to a higher stability constant (log K) for the resulting metal complex.[9][10]

Comparative Analysis: It is hypothesized that this compound will form more stable metal complexes than 2-nitrosophenol. This enhanced stability can be crucial in applications like metal sequestration, sensing, or the development of metallodrugs.

Figure 3: Bidentate chelation of a metal ion (M²⁺) by this compound.

The Tautomeric Equilibrium: Nitrosophenol vs. Quinone Monoxime

A defining characteristic of o- and p-nitrosophenols is their existence in a tautomeric equilibrium with the corresponding benzoquinone monoxime form. In many cases, the quinone monoxime form is surprisingly stable, sometimes even predominant, despite the loss of aromaticity in the ring.[11]

The stability of the quinone form is influenced by substituent effects.[12] The electron-donating methoxy group, being para to the carbonyl group in the quinone monoxime tautomer of this compound, can stabilize the conjugated quinoidal system through resonance. This suggests that the presence of the methoxy group could shift the equilibrium further towards the quinone monoxime form compared to the unsubstituted 2-nitrosophenol.

Figure 4: Tautomeric equilibrium in this compound.

Experimental Protocols

To validate the theoretical comparisons, standardized experimental procedures are essential.

Protocol 1: Determination of pKa by UV/Vis Spectrophotometry

This method leverages the difference in the UV/Vis absorption spectra between the protonated (H-A) and deprotonated (A⁻) forms of the phenol.[13][14][15][16]

Methodology:

  • Preparation of Buffers: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 5.0 to 9.0 in 0.5 unit increments) and constant ionic strength.

  • Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO, ethanol).

  • Sample Preparation: Add a small, fixed volume of the stock solution to each buffer solution to achieve a final concentration suitable for spectrophotometric analysis (e.g., 0.1-0.2 mM). Prepare a fully acidic sample (in 0.1 M HCl) and a fully basic sample (in 0.1 M NaOH).

  • Spectral Acquisition: Record the full UV/Vis spectrum (e.g., 230-500 nm) for each sample, including the fully acidic and basic forms.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance for the acidic (λ_acid) and basic (λ_base) forms.

    • Plot the absorbance at λ_base as a function of pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.

    • Alternatively, use the Henderson-Hasselbalch equation in its linear form: pH = pKa + log([A⁻]/[HA]). The ratio [A⁻]/[HA] can be calculated from the absorbance values at a chosen wavelength. A plot of pH vs. log([A⁻]/[HA]) will yield a straight line with a y-intercept equal to the pKa.

Protocol 2: Iron (II) Chelating Activity using the Ferrozine Assay

Methodology:

  • Reagent Preparation:

    • FeSO₄ Solution: Prepare a fresh solution of ferrous sulfate (e.g., 2 mM in water).

    • Ferrozine Solution: Prepare a solution of ferrozine (e.g., 5 mM in water).

    • Test Compound Solutions: Prepare serial dilutions of this compound and a reference chelator (e.g., EDTA) in a suitable buffer (e.g., methanol or water).

  • Assay Procedure (in a 96-well plate):

    • To each well, add 50 µL of the test compound solution (or blank/control).

    • Initiate the reaction by adding 100 µL of the FeSO₄ solution to each well. Mix and incubate for 10 minutes at room temperature.

    • Add 100 µL of the ferrozine solution to each well to start the color development.

    • Incubate for another 10 minutes at room temperature.

  • Measurement: Measure the absorbance of the magenta-colored ferrozine-Fe²⁺ complex at 562 nm using a microplate reader.

  • Calculation: The chelating activity is calculated as a percentage inhibition of color formation compared to a control without the test compound.

    • Chelating Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC₅₀ value (concentration required for 50% chelation) can be determined by plotting the chelating activity against the compound concentration.

Conclusion

The methoxy group in this compound is not a passive spectator; it is an active modulator of the molecule's electronic landscape and, by extension, its chemical behavior. Through its potent electron-donating resonance effect, it:

  • Decreases Acidity: By destabilizing the conjugate phenoxide base, it raises the pKa compared to 2-nitrosophenol.

  • Enhances Nucleophilicity: It increases the electron density of the aromatic ring, making it more reactive towards electrophiles, and directs incoming groups to predictable positions (C6 and C4).

  • Strengthens Metal Chelation: By increasing the basicity of the phenolic oxygen, it is predicted to form more stable metal complexes.

  • Influences Tautomerism: It likely stabilizes the quinone monoxime tautomer, potentially shifting the equilibrium in its favor.

For researchers in medicinal chemistry and materials science, these modifications are not trivial. An enhanced ability to chelate iron could be relevant for diseases of iron overload, while the altered nucleophilicity and regioselectivity provide specific handles for further synthetic elaboration, enabling the development of novel therapeutics and functional materials.

References

  • Zen-Bio, Inc. (n.d.). Ferrous Iron Chelating (FIC) Assay Kit. Zen-Bio. Retrieved from [Link]

  • Monks, T. J., Hanzlik, R. P., Cohen, G. M., Ross, D., & Graham, D. G. (2002). The metabolism and toxicity of quinones, quinonimines, quinone methides, and quinone-thioethers. Current Drug Metabolism, 3(4), 405-421. Available at: [Link]

  • Wang, Y., et al. (2023). Kinetics of Different Substituted Phenolic Compounds’ Aqueous OH Oxidation in Atmosphere. MDPI. Available at: [Link]

  • Various Authors. (2017). Which is a stronger acid, p-methoxy phenol or p-nitro phenol? Quora. Retrieved from [Link]

  • Ferreira, M. L., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. Available at: [Link]

  • IGNOU. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. eGyanKosh. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Electrophilic Aromatic Substitution. University of Calgary. Retrieved from [Link]

  • Soenen, S. J., et al. (2018). Ferrozine Assay for Simple and Cheap Iron Analysis of Silica-Coated Iron Oxide Nanoparticles. Semantic Scholar. Available at: [Link]

  • El Masri, A., et al. (2018). Kinetic Study of the Gas-Phase Reactions of Nitrate Radicals with Methoxyphenol Compounds: Experimental and Theoretical Approaches. ResearchGate. Available at: [Link]

  • Unspecified. (n.d.). Stability constants of metal complexes and their applications. Document. Available at: [Link]

  • Various Authors. (2021). Why is quinone mono oxime more stable than 4-nitrosophenol? Chemistry Stack Exchange. Retrieved from [Link]

  • Mapari, A. K., & Manjare, S. B. (2020). Stability constants of mixed ligand complexes of transition metal (ii) ions with 2-{(e)-[(2,6-dimethylphenyl)imino]methyl}phenol as primary ligand and n-(2-hydroxy-1-naphthylidene)-4-nitroaniline as secondary ligand. SciSpace. Available at: [Link]

  • Kamiya Biomedical Company. (2014). Iron Assay (Ferrozine Chromogenic Method). Kamiya Biomedical Company. Retrieved from [Link]

  • Unspecified. (n.d.). Phenol Electrophilic substitution rxn. Document. Retrieved from [Link]

  • Unspecified. (2020). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Sebastian, K. L., & Sreevalsa, G. (2019). Substituent effects on the aromaticity of benzene—An approach based on interaction coordinates. AIP Publishing. Available at: [Link]

  • Raut, A. W., et al. (n.d.). Determination of Stability Constants of Some Transition Metal Complexes of 2-Hydroxybenzylidine-4-Toluidine. Asian Journal of Chemistry. Retrieved from [Link]

  • Various Authors. (2023). Comparison of acidic strength of nitrophenols. Chemistry Stack Exchange. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 22.6: Electrophilic Substitution of Phenols. Retrieved from [Link]

  • Ashenhurst, J. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Master Organic Chemistry. Retrieved from [Link]

  • Ramos, J. (n.d.). UV-Vis Spectrometry, pKa of a dye. Course Material. Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. BYJU'S. Retrieved from [Link]

  • Bio-Technical Resources. (n.d.). Iron Assay Kit. BTR. Retrieved from [Link]

  • Evans, M. (2018). 36.03 Directing Effects in Disubstituted Benzenes. YouTube. Retrieved from [Link]

  • Dubey, S., et al. (2013). Determination of pKa of felodipine using UV–Visible spectroscopy. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methoxy-2-nitrophenol. PubChem. Retrieved from [Link]

  • Mayadeo, M. S., & Dhakappa, V. P. (1980). Stability Constants of Some Transition Metal Complexes with Schiff Bases Derived from Salicylaldehyde & m-Aminophenol or m-Anisidine. CORE. Available at: [Link]

  • Pharmaguideline. (n.d.). Substituents, Effect of Substituents on Reactivity and Orientation of Mono Substituted Benzene Compounds Towards Electrophilic Substitution Reaction. Pharmaguideline. Retrieved from [Link]

  • Various Authors. (2017). Why is o-nitro phenol more acidic than o-methoxy phenol? Quora. Retrieved from [Link]

  • Bryantsev, V. S., et al. (2018). On the stability constants of metal–nitrate complexes in aqueous solutions. RSC Publishing. Available at: [Link]

  • Pearson+. (n.d.). p-Nitrophenol (pKa = 7.2) is ten times more acidic than m-nitrophenol (pKa = 8.4). Explain. Pearson+. Retrieved from [Link]

  • Musgrave, O. C., & Stark, J. (1970). The Tautomerism of Quinones and the Question of Quinone Methide Intermediates in Oxidative Phosphorylation. ResearchGate. Available at: [Link]

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A Comparative Guide to the Cytotoxicity of 5-Methoxy-2-nitrosophenol and its Nitro Analog, 5-Methoxy-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Introduction: The Chemical Rationale

Aromatic nitro compounds are prevalent in various industrial chemicals, pharmaceuticals, and environmental pollutants.[1] Their toxicity is often not a direct result of the parent compound but rather its metabolic reduction products.[2] The widely accepted mechanism involves the enzymatic reduction of the nitro group (NO₂) to a nitroso (NO) intermediate, followed by further reduction to a hydroxylamine (NHOH) and ultimately an amine (NH₂) group.[3][4]

It is the reactive intermediates, particularly the nitroso and hydroxylamine species, that are frequently implicated in cellular damage.[2][5] These intermediates can covalently bind to cellular macromolecules like DNA and proteins, leading to genotoxicity and cell death.[3][5] Furthermore, the reduction process can generate reactive oxygen species (ROS), inducing a state of nitro-oxidative stress that damages cellular components, including lipids, proteins, and DNA.[6][7][8]

Therefore, a direct comparison between a nitro compound (5-methoxy-2-nitrophenol) and its nitroso analog (5-Methoxy-2-nitrosophenol) is mechanistically insightful. The nitroso compound represents a "pre-activated" form, bypassing the initial, often rate-limiting, nitroreduction step. This leads to the hypothesis that this compound will exhibit more potent and rapid cytotoxicity than its nitro counterpart. This guide details the experimental framework required to test this hypothesis rigorously.

Proposed Experimental Workflow

G cluster_prep Preparation cluster_exposure Exposure cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions (this compound & 5-Methoxy-2-nitrophenol in DMSO) Cell_Seeding Seed Cells in 96-well Plates (1 x 10^4 cells/well) Cell_Culture Culture Human Lung Epithelial Cells (e.g., A549 or BEAS-2B) Cell_Culture->Cell_Seeding Treatment Treat Cells with Serial Dilutions of Each Compound (24h & 48h) Cell_Seeding->Treatment MTT_Assay MTT Assay (Metabolic Activity) Treatment->MTT_Assay LDH_Assay LDH Release Assay (Membrane Integrity) Treatment->LDH_Assay Data_Quant Spectrophotometric Reading (MTT: 590nm, LDH: 490nm) MTT_Assay->Data_Quant LDH_Assay->Data_Quant IC50_Calc Calculate IC50 Values Data_Quant->IC50_Calc Comparison Comparative Analysis & Conclusion IC50_Calc->Comparison

Caption: Proposed experimental workflow for comparing cytotoxicity.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls and employing well-established methodologies.

Cell Culture and Treatment
  • Cell Line Selection: Human lung epithelial cell lines such as A549 or BEAS-2B are appropriate models, as inhalation is a potential route of exposure for nitrophenols.[9][10]

  • Culture Conditions: Cells should be maintained in a suitable medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed cells into clear, flat-bottom 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.[11]

  • Compound Preparation: Prepare 100 mM stock solutions of this compound and 5-methoxy-2-nitrophenol in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve the final desired concentrations. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced toxicity.

  • Exposure: Remove the seeding medium and replace it with medium containing the various concentrations of the test compounds. Include "vehicle control" wells (containing 0.1% DMSO) and "untreated control" wells. Incubate the plates for 24 and 48 hours.

Protocol 1: MTT Assay for Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[13]

  • Reagent Preparation: Prepare a 5 mg/mL MTT solution in sterile PBS.

  • Incubation with MTT: After the 24h or 48h treatment period, add 20 µL of the MTT solution to each well.

  • Incubate: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[13]

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 590 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage relative to the vehicle control.

Protocol 2: LDH Release Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, a hallmark of cytotoxicity.[14]

  • Establish Controls:

    • Spontaneous LDH Release: Vehicle control cells.

    • Maximum LDH Release: Control cells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the assay.

  • Sample Collection: After the treatment period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., kits from Abcam, Cell Signaling Technology, or Promega).[15][16] Typically, this involves mixing a catalyst and a dye solution.

  • Incubation: Add 50 µL of the reaction mixture to each well containing the supernatant. Incubate at room temperature for 30 minutes, protected from light.[15]

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Cytotoxicity is calculated as a percentage of the maximum LDH release, after correcting for spontaneous release.

Illustrative Data and Interpretation

The following tables represent hypothetical data to illustrate the expected outcomes of these experiments. The primary endpoint for comparison is the IC₅₀ value, which is the concentration of a compound that inhibits 50% of the measured response (cell viability or growth).

Table 1: Hypothetical IC₅₀ Values (µM) after 24-Hour Exposure

Assay 5-Methoxy-2-nitrophenol This compound
MTT Assay 150 µM 45 µM

| LDH Assay | 220 µM | 70 µM |

Table 2: Hypothetical IC₅₀ Values (µM) after 48-Hour Exposure

Assay 5-Methoxy-2-nitrophenol This compound
MTT Assay 85 µM 30 µM

| LDH Assay | 125 µM | 55 µM |

Interpretation of Expected Results:

  • Potency: The significantly lower IC₅₀ values for this compound in both assays and at both time points would strongly support the hypothesis that it is the more potent cytotoxic agent.

  • Mechanism: The nitroso compound's higher potency is consistent with its role as a reactive intermediate in the metabolic pathway of the nitro analog.[3][5] It can directly exert toxic effects without the need for prior enzymatic activation, leading to faster and more severe cellular damage.

  • Time-Dependence: The decrease in IC₅₀ values for both compounds from 24 to 48 hours is expected, indicating a time-dependent toxic effect. However, the more dramatic potency of the nitroso analog should be evident even at the earlier time point.

Mechanistic Insights: The Role of Bioreduction and Oxidative Stress

The differential toxicity observed can be explained by the cellular processing of these compounds.

G cluster_nitro Nitro Compound Pathway cluster_nitroso Nitroso Compound Pathway cluster_damage Cellular Damage Nitro 5-Methoxy-2-nitrophenol (Parent Compound) Nitroso This compound (Reactive Intermediate) Nitro->Nitroso Nitroreductases (Rate-Limiting Step) Hydroxylamine Hydroxylamine Derivative Nitroso->Hydroxylamine Reduction ROS Reactive Oxygen Species (ROS) Generation Nitroso->ROS Hydroxylamine->ROS Nitroso_Start This compound (Parent Compound) Nitroso_Start->Hydroxylamine Nitroso_Start->ROS Macro_Damage Macromolecule Damage (DNA, Proteins, Lipids) ROS->Macro_Damage Cell_Death Cytotoxicity / Cell Death Macro_Damage->Cell_Death

Caption: Putative metabolic pathways leading to cytotoxicity.

The nitro compound, 5-methoxy-2-nitrophenol, requires an initial bioreduction step, catalyzed by nitroreductase enzymes, to be converted into its more toxic nitroso form.[3] This step is often the rate-limiting factor in its toxicity. In contrast, direct administration of this compound bypasses this requirement entirely, leading to a more immediate and concentrated insult to the cell. Both the nitroso intermediate and the subsequent hydroxylamine derivative can participate in redox cycling, generating superoxide radicals and other ROS, leading to a state of nitro-oxidative stress that culminates in cell death.[5][6]

Conclusion

This guide provides a comprehensive framework for the cytotoxic comparison of this compound and its nitro analog. Based on established mechanisms of nitroaromatic toxicity, it is hypothesized that the nitroso compound will exhibit significantly greater cytotoxicity. The detailed protocols for MTT and LDH assays provide a robust, dual-pronged approach to quantify and compare the effects on cell viability and membrane integrity. By executing this experimental plan, researchers can generate definitive data to elucidate the relative toxic potential of these compounds and contribute valuable insights into the structure-activity relationships of nitro and nitroso aromatics.

References

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules. Available at: [Link]

  • Bioreduction of the nitro group by nitroreductases (NTR) or others... (2024). ResearchGate. Available at: [Link]

  • Mutagenicity of Nitroaromatic Compounds. (2000). Chemical Research in Toxicology. Available at: [Link]

  • 5-Methoxy-2-nitrophenol | C7H7NO4. PubChem. Available at: [Link]

  • HEALTH EFFECTS - Toxicological Profile for Nitrophenols. NCBI Bookshelf. Available at: [Link]

  • Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. (2014). Environmental Toxicology and Pharmacology. Available at: [Link]

  • Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (2000). Microbiology and Molecular Biology Reviews. Available at: [Link]

  • MTT (Assay protocol). (2023). Protocols.io. Available at: [Link]

  • 2-Methoxy-5-nitrophenol | C7H7NO4. PubChem. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Nitro reduction as an electronic switch for bioreductive drug activation. (1998). Anti-cancer Drug Design. Available at: [Link]

  • 2-NITROPHENOL 4-NITROPHENOL. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • Identification and biosynthesis of 5-Methoxy-2-Nitrophenol (5M2NP). (2023). ResearchGate. Available at: [Link]

  • Nitrative and Oxidative Stress in Cell Death and Human Diseases. MDPI. Available at: [Link]

  • Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells. (2022). Environmental Pollution. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • LDH Cytotoxicity Assay Kit. OZ Biosciences. Available at: [Link]

  • Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • Effects of Nitro-Oxidative Stress on Biomolecules: Part 1—Non-Reactive Molecular Dynamics Simulations. (2023). International Journal of Molecular Sciences. Available at: [Link]

  • Amino and Nitro Compounds. ResearchGate. Available at: [Link]

  • New Route to Toxic Nitro and Nitroso Products upon Irradiation of Micropollutant Mixtures Containing Imidacloprid: Role of NOx. (2020). Environmental Science & Technology. Available at: [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • Nitrophenols. (2001). Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. (2023). Molecules. Available at: [Link]

  • Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit (E-BC-K771-M). Elabscience. Available at: [Link]

  • 5-METHOXY-2-NITROPHENOL Safety Data Sheet. Georganics. Available at: [Link]

  • Oxidative stress, free radicals and antioxidants: potential crosstalk in the pathophysiology of human diseases. (2022). Frontiers in Chemistry. Available at: [Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (2020). Journal of Medicinal Chemistry. Available at: [Link]

  • Aromatic Nitro and Amino Compounds. ResearchGate. Available at: [Link]

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A Comparative Guide to the Synthesis of 5-Methoxy-2-nitrosophenol for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the reliable synthesis of key intermediates is paramount. 5-Methoxy-2-nitrosophenol, a substituted nitrosophenol, serves as a valuable precursor in the synthesis of various heterocyclic compounds and molecules of pharmaceutical interest. This guide provides an in-depth, objective comparison of synthetic routes to this target molecule, grounded in established chemical principles and supported by experimental insights to ensure reproducibility and methodological integrity.

Introduction to Synthetic Strategy

The synthesis of this compound primarily revolves around the electrophilic aromatic substitution on the activated ring of 3-methoxyphenol. The methoxy and hydroxyl groups are both ortho-, para-directing. The position ortho to the hydroxyl group and para to the methoxy group (the C2 position) is highly activated, making it the primary target for electrophilic attack. The classical and most direct approach involves the C-nitrosation of 3-methoxyphenol. Alternative strategies, while less direct, can be considered and are evaluated here for completeness.

Primary Synthesis Route: Direct Nitrosation of 3-Methoxyphenol

The most direct and referenced method for preparing this compound is the electrophilic C-nitrosation of 3-methoxyphenol. This reaction is cited as the first step in a two-step process to synthesize the corresponding nitrophenol, confirming its viability[1]. The procedure relies on the in-situ generation of the nitrosonium ion (NO⁺) from sodium nitrite under acidic conditions[2].

Mechanistic Rationale

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Nitrous acid (HNO₂), formed from sodium nitrite and a strong acid, is protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺). This electrophile is then attacked by the electron-rich aromatic ring of 3-methoxyphenol, preferentially at the sterically accessible and electronically activated C2 position. A subsequent deprotonation restores aromaticity, yielding the final product.

To visually represent this core transformation, the following reaction mechanism is provided:

Caption: Mechanism of C-Nitrosation of 3-Methoxyphenol.

Detailed Experimental Protocol (Method 1)

This protocol is a robust representation based on standard procedures for phenol nitrosation.

  • Reaction Setup: To a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-methoxyphenol (12.4 g, 0.1 mol) and 100 mL of 2 M sulfuric acid.

  • Cooling: Cool the stirred suspension to 0-5 °C using an ice-salt bath. Maintaining this low temperature is critical to prevent over-oxidation and decomposition of nitrous acid.

  • Addition of Nitrite: Prepare a solution of sodium nitrite (7.6 g, 0.11 mol) in 40 mL of water. Add this solution dropwise from the dropping funnel over 45-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2 hours. The reaction mixture will typically develop a deep reddish-brown color.

  • Work-up: Filter the resulting precipitate and wash thoroughly with cold water until the washings are neutral.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol-water, to yield this compound as a crystalline solid.

Workflow Visualization

G start Dissolve 3-Methoxyphenol in aqueous H₂SO₄ cool Cool to 0-5 °C (Ice-Salt Bath) start->cool add Dropwise addition of NaNO₂ solution cool->add react Stir for 2 hours at 0-5 °C add->react filter Filter the crude product react->filter wash Wash with cold H₂O filter->wash purify Recrystallize from Ethanol/Water wash->purify end Dry to obtain pure This compound purify->end

Caption: Experimental workflow for direct nitrosation.

Alternative Synthetic Approaches

While direct nitrosation is the most straightforward route, other methods can be theoretically employed, each with distinct advantages and disadvantages.

Method 2: Oxidation of 5-Methoxy-2-aminophenol

The oxidation of an ortho-aminophenol to an ortho-nitrosophenol is a known transformation. This provides an alternative route if the starting aminophenol is readily available or easily synthesized.

  • Plausible Reagents: Caro's acid (peroxymonosulfuric acid) or Oxone® are commonly used for this type of oxidation.

  • Causality: These reagents provide an electrophilic oxygen source that selectively oxidizes the amino group to the nitroso level without over-oxidizing the phenol ring. The reaction is often performed in a buffered medium to control pH.

  • Challenges: This method adds a synthetic step if the aminophenol is not available. Furthermore, controlling the oxidation to prevent the formation of the corresponding nitro compound or other byproducts can be challenging.

Method 3: Partial Reduction of 5-Methoxy-2-nitrophenol

The selective reduction of a nitro group to a nitroso group is a delicate transformation but offers another potential pathway.

  • Plausible Reagents: Mild reducing agents such as zinc dust in a neutral medium (e.g., ammonium chloride solution) or specific catalytic hydrogenation conditions could be employed.

  • Causality: The goal is to achieve a two-electron reduction of the nitro group. The reaction conditions must be carefully controlled to prevent further reduction to the hydroxylamine or amine.

  • Challenges: This is arguably the most difficult method to control. The nitroso intermediate is often more reactive to reduction than the starting nitro compound, making it difficult to isolate in high yield. Over-reduction to the amine is a very common side reaction.

Comparative Analysis of Synthetic Routes

ParameterMethod 1: Direct NitrosationMethod 2: Oxidation of AmineMethod 3: Reduction of Nitro
Starting Material 3-Methoxyphenol5-Methoxy-2-aminophenol5-Methoxy-2-nitrophenol
Reagent Cost/Toxicity Low-cost, common lab reagents (NaNO₂, H₂SO₄). Nitrites are toxic.Moderate cost (Oxone®). Oxidizers can be hazardous.Low-cost (e.g., Zinc). Some heavy metals pose disposal issues.
Reaction Steps 12 (if amine must be synthesized)2 (if nitro compound must be synthesized)
Procedural Simplicity HighModerateLow
Control & Selectivity Good selectivity for C-nitrosation at low temp.Moderate; risk of over-oxidation.Poor; risk of over-reduction.
Expected Yield Moderate to GoodVariable; potentially low to moderate.Generally low.

Conclusion and Recommendations

For the routine and scalable synthesis of this compound, Method 1 (Direct Nitrosation of 3-Methoxyphenol) is unequivocally the superior choice. Its advantages include:

  • Atom Economy: It is a direct, one-step conversion from a readily available starting material.

  • Simplicity: The procedure uses standard laboratory equipment and techniques.

  • Reliability: The underlying electrophilic aromatic substitution mechanism is well-understood and highly predictable for activated phenols.

The alternative methods, while chemically plausible, introduce additional synthetic steps and significant challenges in selectivity and control, making them less practical for most research and development applications. They should only be considered if the specific starting materials for those routes are more accessible than 3-methoxyphenol.

References

  • ARKAT USA, Inc. (2003). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. ARKIVOC 2003 (xv) 124-133. [Link]

  • Wikipedia. (n.d.). Nitrosation and nitrosylation. Retrieved from [Link]

  • Warthesen, J. J. (1975). Formation of heterocyclic n-nitrosamines from the reaction of nitrite and selected primary diamines and amino acids. University of Minnesota. [Link]

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Inter-laboratory comparison of 5-Methoxy-2-nitrosophenol characterization

Author: BenchChem Technical Support Team. Date: February 2026

An Inter-Laboratory Guide to the Standardized Characterization of 5-Methoxy-2-nitrosophenol

Introduction: The Need for a Unified Analytical Framework

This guide establishes a framework for an inter-laboratory comparison study designed to evaluate and harmonize the analytical methods for this compound. The primary objective is to assess the performance of different laboratories and analytical techniques, ultimately leading to a validated, consensus methodology for its characterization. Participation in such inter-laboratory comparisons is a cornerstone of quality assurance and is a requirement for laboratories seeking or maintaining accreditation under standards like ISO/IEC 17025[3][4]. This study will focus on comparing fundamental physicochemical analysis with advanced chromatographic techniques to establish a robust analytical standard.

The Rationale and Design of the Inter-Laboratory Study

The fundamental purpose of an inter-laboratory comparison is to evaluate the performance of participating laboratories and to validate analytical methods across different sites[5]. By analyzing a homogenous, single-lot sample, we can minimize sample variability and directly compare the precision, accuracy, and reproducibility of the methods themselves.

This study is designed around three core analytical pillars:

  • Basic Physicochemical Characterization: Establishing a baseline using a fundamental thermal property.

  • Chromatographic Purity and Quantification (Orthogonal Methods): Employing two distinct chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—to provide a comprehensive purity profile. Using orthogonal methods (methods based on different separation principles) is a powerful strategy to ensure all potential impurities are detected.

  • Structural Confirmation: Utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous identification.

Study Workflow Overview

The entire process, from material distribution to final data analysis, is designed to be systematic and transparent.

Interlab_Study_Workflow A Central Lab Prepares & Homogenizes Single Lot of this compound B Homogeneity & Stability Testing (HPLC, GC-MS) A->B QC C Secure, Blinded Distribution to Participating Labs (Lab A, B, C...) B->C D Labs Perform Analyses: 1. Melting Point 2. HPLC-UV 3. GC-MS 4. ¹H NMR C->D E Data Submission to Central Coordinator D->E F Statistical Analysis (e.g., z-score calculation, outlier tests) E->F G Consensus Values & Method Performance Report Generation F->G H Publication of Comparison Guide & Validated Reference Method G->H Final Output

Caption: Workflow for the this compound inter-laboratory comparison study.

Detailed Experimental Protocols

The following protocols are provided to each participating laboratory to ensure consistency in execution. Any deviation from these methods must be documented and reported.

Melting Point Determination
  • Causality: Melting point is a fundamental and sensitive indicator of purity. A sharp melting range close to the literature value (156°C) suggests high purity, while a broad or depressed range indicates the presence of impurities[1].

  • Protocol:

    • Calibrate the melting point apparatus using certified standards (e.g., caffeine, vanillin).

    • Prepare three capillaries for the this compound sample.

    • Set the ramp rate to 1°C/minute, starting from 145°C.

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which all solid has melted (clear point).

    • Report the melting range for each of the three replicates.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Analysis
  • Causality: HPLC is a robust technique for separating and quantifying non-volatile and thermally sensitive compounds. It serves as an excellent primary method for purity assessment and is a common technique for analyzing phenolic compounds[6][7]. An internal standard is used to correct for variations in injection volume and ensure high quantitative accuracy.

  • Protocol:

    • System Preparation:

      • Column: C18, 4.6 x 150 mm, 5 µm particle size.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 254 nm.

      • Column Temperature: 30°C.

      • Injection Volume: 10 µL.

    • Standard and Sample Preparation:

      • Internal Standard (IS) Stock: Prepare a 1 mg/mL solution of 4-Nitrophenol in 50:50 Acetonitrile:Water.

      • Standard Stock: Accurately weigh and dissolve this compound in 50:50 Acetonitrile:Water to create a 1.0 mg/mL stock solution.

      • Working Standard: Create a working standard at 50 µg/mL of the analyte and 50 µg/mL of the IS.

      • Sample Preparation: Prepare the distributed sample at a target concentration of 50 µg/mL with 50 µg/mL of IS.

    • Analysis Sequence:

      • Equilibrate the system for 30 minutes.

      • Perform five replicate injections of the Working Standard to establish system suitability (RSD of peak area ratio < 2.0%).

      • Inject a blank (diluent).

      • Inject the sample preparation in triplicate.

    • Data Reporting: Report the purity as a percentage based on area normalization (% Area) and the calculated concentration based on the internal standard calibration.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
  • Causality: GC-MS provides an orthogonal separation technique to HPLC and offers superior specificity through mass spectrometry, allowing for the potential identification of volatile or semi-volatile impurities[7][8]. Derivatization with BSTFA is performed to increase the volatility of the phenolic hydroxyl group, improving peak shape and thermal stability.

  • Protocol:

    • Derivatization:

      • Accurately weigh ~1 mg of the sample into a GC vial.

      • Add 500 µL of Acetonitrile to dissolve.

      • Add 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

      • Cap the vial and heat at 70°C for 30 minutes.

    • System Preparation:

      • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

      • Inlet Temperature: 250°C.

      • Injection Mode: Split (20:1).

      • Carrier Gas: Helium at 1.2 mL/min.

      • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

      • MS Transfer Line: 280°C.

      • MS Ion Source: 230°C.

      • Scan Range: 40-450 amu.

    • Analysis:

      • Inject 1 µL of the derivatized sample.

    • Data Reporting: Report the purity based on % Area of the total ion chromatogram (TIC). Report the relative retention time and mass spectra of any detected impurities representing >0.05% of the total area.

Hypothetical Data Comparison

The following tables represent a potential outcome of the inter-laboratory study, summarizing the data to be collected from three hypothetical participating laboratories.

Table 1: Physicochemical and Structural Characterization

ParameterLaboratory ALaboratory BLaboratory CConsensus Value
Melting Point (°C) 155.5 - 156.5155.0 - 156.0156.0 - 156.5155.8 ± 0.5
¹H NMR ConformsConformsConformsConforms to Structure

Table 2: Chromatographic Purity Analysis

ParameterLaboratory ALaboratory BLaboratory CMethod Average
HPLC Purity (% Area) 99.85%99.79%99.88%99.84%
GC-MS Purity (% Area) 99.91%99.85%99.93%99.90%
Major Impurity (RRT) 0.88 @ 0.07%0.88 @ 0.11%0.88 @ 0.06%0.88 @ 0.08%

Conclusion and Path Forward

This guide outlines a comprehensive and scientifically rigorous approach to an inter-laboratory comparison for the characterization of this compound. By adhering to these detailed protocols, participating laboratories can generate high-quality, comparable data. The subsequent statistical analysis will not only provide a consensus value for the purity and properties of the test material but will also highlight the strengths and potential biases of each analytical technique[9]. The ultimate outcome will be the establishment of a validated, reliable, and transferable set of methods for the characterization of this compound, fostering greater consistency and confidence in results across the scientific community.

References

  • Title: Identification and biosynthesis of 5-Methoxy-2-Nitrophenol (5M2NP) Source: ResearchGate URL: [Link]

  • Title: 2-Methoxy-5-nitrophenol | C7H7NO4 Source: PubChem URL: [Link]

  • Title: 5-Methoxy-2-nitrophenol | C7H7NO4 Source: PubChem URL: [Link]

  • Title: Analysis of interlaboratory comparison when the measurements are not normally distributed Source: Archimer URL: [Link]

  • Title: this compound | C7H7NO3 Source: PubChem URL: [Link]

  • Title: Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review Source: ACS Omega URL: [Link]

  • Title: Production method of 2-methyl-5-nitrophenol Source: Google Patents URL
  • Title: Interpretation of interlaboratory comparison results to evaluate laboratory proficiency Source: Accreditation and Quality Assurance URL: [Link]

  • Title: Interlaboratory comparisons other than PT Source: Eurachem URL: [Link]

  • Title: Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column Source: LCGC International URL: [Link]

  • Title: Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories Source: Ethiopian Accreditation Service (EAS) URL: [Link]

  • Title: Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review Source: PubMed Central, National Institutes of Health URL: [Link]

  • Title: Proficiency testing and interlaboratory comparisons Source: Analytical Chemistry Class Notes URL: [Link]

  • Title: Analytical Methods Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Methoxy-2-nitrosophenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, ensuring the safe and compliant disposal of these compounds is a critical aspect of laboratory safety that demands meticulous attention. This guide provides an in-depth, procedural framework for the proper disposal of 5-Methoxy-2-nitrosophenol, a compound that, like many nitroso-containing molecules, requires specialized handling due to its potential hazards. Our commitment to your safety extends beyond providing high-quality reagents to ensuring you have the critical information needed for responsible laboratory management.

Hazard Assessment and Chemical Profile of this compound

According to the PubChem database, this compound (CAS No. not available, CID 83801) is classified under the Globally Harmonized System (GHS) with the following hazards[1]:

  • Flammable Solid: Poses a fire hazard under certain conditions.

  • Skin Irritation: Can cause redness, itching, and inflammation upon contact with the skin.

  • Serious Eye Irritation: Can cause significant and potentially damaging irritation to the eyes.

Beyond these immediate hazards, the presence of the N-nitroso group is a significant toxicological concern. N-nitroso compounds as a class are considered potent carcinogens by multiple regulatory bodies, including the National Toxicology Program (NTP) and the International Agency for Research on Cancer (IARC)[2]. The Occupational Safety and Health Administration (OSHA) also recognizes the carcinogenic potential of N-nitroso compounds and recommends stringent handling procedures[2]. Therefore, this compound should be handled as a suspected carcinogen .

Table 1: Chemical and Hazard Profile of this compound

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₇H₇NO₃PubChem
GHS Hazard Codes H228, H315, H319PubChem[1]
Primary Hazards Flammable Solid, Skin Irritant, Serious Eye IrritantPubChem[1]
Toxicological Concern Suspected Carcinogen (as an N-nitroso compound)OSHA[2]

Personal Protective Equipment (PPE) and Engineering Controls

Given the hazardous nature of this compound, robust protective measures are non-negotiable. The following PPE and engineering controls are mandatory when handling this compound in any form (solid, solution, or as waste).

  • Engineering Controls: All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure. The work area should be equipped with an eyewash station and a safety shower.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended, especially during waste consolidation and disposal procedures.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and solid particulates[2].

  • Body Protection: A lab coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or gown should be worn[2].

  • Respiratory Protection: For operations that may generate dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary[2][3].

Spill Management Protocol

Immediate and correct response to a spill is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or if there is a risk of airborne dust.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as described in Section 2.

  • Containment and Cleanup:

    • For Solid Spills: Gently cover the spill with a dry absorbent material, such as vermiculite or sand. Avoid raising dust. Carefully scoop the mixture into a clearly labeled, sealable hazardous waste container.

    • For Liquid Spills (if dissolved in a solvent): Absorb the spill with an inert, non-combustible absorbent material. Place the contaminated absorbent into a labeled hazardous waste container.

  • Decontamination of the Spill Area:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by a soap and water solution.

    • All cleaning materials must be disposed of as hazardous waste.

    • For a more thorough decontamination of the work area from residual nitrosamines, a 1:1 solution of hydrobromic acid and acetic acid has been shown to be effective, though this should be handled with extreme caution due to its corrosive nature[4].

Proper Disposal Procedures for this compound

Disposal of this compound must be conducted in accordance with all federal, state, and local regulations for hazardous waste[5]. Under no circumstances should this chemical be disposed of down the drain or in regular trash[6].

Primary Disposal Method: Licensed Hazardous Waste Vendor

The most direct and safest method for the disposal of this compound is through a licensed hazardous waste disposal company.

Step-by-Step Protocol:

  • Waste Segregation and Collection:

    • Collect all waste containing this compound, including unreacted material, contaminated labware (e.g., pipette tips, weighing boats), and spill cleanup debris, in a dedicated, clearly labeled, and sealable hazardous waste container.

    • The container must be compatible with the chemical and any solvents used. A high-density polyethylene (HDPE) or glass container is generally suitable.

  • Labeling:

    • The waste container must be labeled with the words "Hazardous Waste" and a full description of the contents, including "this compound" and any other chemical constituents. The label should also indicate the associated hazards (Flammable Solid, Irritant, Suspected Carcinogen).

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from heat or ignition sources.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste by a licensed vendor. Ensure all institutional and regulatory paperwork is completed accurately.

Secondary Method: Chemical Decontamination (for trace amounts and glassware)

For the decontamination of glassware or trace residual amounts, chemical degradation can be an effective strategy to render the N-nitroso compound non-hazardous. This procedure should only be performed by trained personnel in a controlled laboratory setting.

WARNING: The following procedure involves hazardous reagents and should be performed with extreme caution in a chemical fume hood with appropriate PPE.

Method: Reductive Destruction with Aluminum-Nickel Alloy

This method has been shown to be effective for the destruction of nitrosamides and related N-nitroso compounds[7].

Experimental Protocol:

  • Preparation: In a chemical fume hood, prepare a reaction vessel (e.g., a round-bottom flask with a stirrer) of a suitable size to accommodate the waste and reagents.

  • Addition of Reagents:

    • For contaminated aqueous solutions, add the solution to the reaction vessel.

    • For contaminated glassware, rinse the glassware with a minimal amount of a suitable solvent (e.g., water or ethanol) and add the rinse to the reaction vessel.

    • Slowly add aluminum-nickel alloy powder to the solution with stirring.

  • Basification: Gradually increase the basicity of the medium by the slow addition of a base, such as sodium hydroxide solution, while continuing to stir. This process should lead to the destruction of the N-nitroso compound[7].

  • Verification of Destruction: Before disposal of the resulting solution, it is crucial to verify the complete destruction of the this compound. This can be achieved using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Final Disposal: Once destruction is confirmed, the resulting solution should be neutralized and disposed of in accordance with institutional and local regulations for chemical waste.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_assessment 1. Waste Generation & Assessment cluster_disposal_path 2. Disposal Pathway cluster_action 3. Action cluster_final 4. Final Disposition start Generation of This compound Waste assess_type Assess Waste Type start->assess_type bulk_waste Bulk Solid or Concentrated Solution assess_type->bulk_waste Bulk trace_residue Trace Residue or Contaminated Glassware assess_type->trace_residue Trace package_waste Package in Labeled Hazardous Waste Container bulk_waste->package_waste decon_protocol Perform Chemical Decontamination Protocol trace_residue->decon_protocol ehs_pickup Arrange for EHS Pickup & Disposal by Licensed Vendor package_waste->ehs_pickup verify_decon Verify Decontamination (e.g., HPLC, GC-MS) decon_protocol->verify_decon verify_decon->decon_protocol Incomplete dispose_treated Dispose of Treated Waste per Institutional Guidelines verify_decon->dispose_treated Complete

Caption: Disposal workflow for this compound.

Conclusion: A Culture of Safety

The proper disposal of hazardous chemicals like this compound is not merely a regulatory requirement but a cornerstone of a robust safety culture. By adhering to the procedures outlined in this guide, researchers and laboratory personnel can mitigate risks, ensure a safe working environment, and protect the broader community and environment. We encourage you to use this guide as a living document, to be reviewed and integrated into your laboratory's specific safety protocols.

References

  • Delaware Health and Social Services. N-NITROSO COMPOUNDS.
  • Occupational Safety and Health Administration (OSHA). (1990, March 15). OSHA Hazard Information Bulletins: N-Nitroso Compounds in Industry.
  • Lunn, G., Sansone, E. B., & Keefer, L. K. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Cancer Research, 48(3), 522–526.
  • Lunn, G., & Sansone, E. B. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Carl ROTH. (n.d.).
  • United States Environmental Protection Agency (EPA). (2023, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • United States Environmental Protection Agency (EPA). (n.d.). Hazardous Waste. [Link]

  • Sigma-Aldrich. (n.d.). 2-Methoxy-5-nitrophenol 98.
  • Delaware Health and Social Services. (2023, March). Frequently Asked Questions: N-nitroso compounds.
  • Georganics. (2011, February 16). 5-METHOXY-2-NITROPHENOL.
  • Chemistry For Everyone. (2023, December 19). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? [Video]. YouTube.
  • Apollo Scientific. (2023, July 7). 4-Nitrosophenol.
  • Occupational Safety and Health Administration (OSHA). (n.d.). N-NITROSODIPHENYLAMINE.
  • Food and Drug Administration (FDA). (n.d.). Control of Nitrosamine Impurities in Human Drugs.
  • Fisher Scientific. (2023, December 19).
  • Reddit. (2023, September 9). 2-nitrophenol waste.
  • Centers for Disease Control and Prevention (CDC). (n.d.). OSHA Respirator Requirements for Selected Chemicals. [Link]

  • United States Environmental Protection Agency (EPA). (2023, March 24). Learn the Basics of Hazardous Waste. [Link]

  • Teasdale, A., et al. (2020). Pathways for N-Nitroso Compound Formation: Secondary Amines and Beyond. Organic Process Research & Development, 24(8), 1546–1560.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols.
  • Occupational Safety and Health Administration (OSHA). (n.d.). N-NITROSODIMETHYLAMINE. [Link]

  • California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methoxy-2-nitrophenol. PubChem. [Link]

  • Google Patents. (n.d.).

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A Comprehensive Guide to the Safe Handling of 5-Methoxy-2-nitrosophenol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-Methoxy-2-nitrosophenol. The following protocols and guidelines are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles and regulatory standards.

Understanding the Risks: Hazard Profile of this compound

This compound is a chemical compound with a molecular formula of C7H7NO4 and a molecular weight of 169.14.[1] While comprehensive toxicological data is not available for this specific compound, the available Safety Data Sheet (SDS) indicates several potential hazards.[1] It is classified as harmful and carries the "Warning" signal word.[1]

Potential Health Effects:

  • Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332). [1]

  • Causes skin irritation (H315) and serious eye irritation (H319). [1]

  • May cause respiratory irritation (H335). [1]

  • The full toxicological properties have not been thoroughly investigated, and there is no classification data available regarding its carcinogenic properties from major regulatory bodies such as the EPA, IARC, NTP, OSHA, or ACGIH.[1]

Chemical Reactivity:

  • The compound is stable under normal temperatures and pressures.[1]

  • It is incompatible with strong oxidants, strong bases, and strong reducing agents.[1]

  • Hazardous decomposition products include carbon oxides and nitrogen oxides.[1]

Hazard ClassificationGHS Hazard Statement
Acute toxicity, oralHarmful if swallowed (H302)[1]
Acute toxicity, dermalHarmful in contact with skin (H312)[1]
Acute toxicity, inhalationHarmful if inhaled (H332)[1]
Skin corrosion/irritationCauses skin irritation (H315)[1]
Serious eye damage/eye irritationCauses serious eye irritation (H319)[1]
Specific target organ toxicityMay cause respiratory irritation (H335)[1]

Engineering Controls and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, a multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is mandatory.

Engineering Controls:

  • Chemical Fume Hood: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[3][4]

  • Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE) Protocol:

The following PPE is required for handling this compound. This protocol is designed to provide comprehensive protection against the known and potential hazards.

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1] Given the lack of specific glove breakthrough data for this compound, it is prudent to select gloves resistant to a broad range of chemicals, such as nitrile or neoprene gloves.[2][5] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[6]

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z.87.1 or equivalent standards are mandatory.[5] In situations where there is a risk of splashing, a face shield should be worn in addition to goggles.[5][7]

  • Skin and Body Protection: A lab coat must be worn at all times.[2] For procedures with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.[8] Ensure that clothing fully covers the body.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, or if working with high concentrations, respiratory protection is necessary.[1] A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][9]

PPE_Workflow cluster_ppe Personal Protective Equipment for this compound ppe_gloves Hand Protection: Nitrile or Neoprene Gloves end Procedure Complete ppe_gloves->end ppe_eyes Eye Protection: Chemical Safety Goggles ppe_face Face Protection (if splash risk): Face Shield ppe_eyes->ppe_face Assess Splash Potential ppe_face->end ppe_body Body Protection: Lab Coat, Chemical Apron ppe_resp Respiratory Protection (if dust/aerosol): NIOSH-approved respirator ppe_body->ppe_resp Assess Dust/ Aerosol Risk ppe_resp->end start Start Handling Procedure start->ppe_gloves start->ppe_eyes start->ppe_body

Caption: Required PPE for handling this compound.

Step-by-Step Handling and Operational Plan

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety.

Preparation and Weighing:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Weighing: If weighing the solid compound, do so within the fume hood to contain any dust. Use a tared container to minimize transfer steps.

Solution Preparation:

  • Solvent Addition: Slowly add the desired solvent to the solid this compound. Be mindful of any potential for exothermic reactions, although none are specifically documented.

  • Mixing: Use magnetic stirring or gentle swirling to dissolve the compound. Avoid vigorous shaking that could create aerosols.

Reactions and Work-up:

  • Reaction Setup: Conduct all reactions within the fume hood. Ensure that reaction vessels are securely clamped.

  • Monitoring: Monitor the reaction for any signs of unexpected changes in temperature or pressure.

  • Quenching and Extraction: Perform quenching and extraction procedures with care to avoid splashes. Vent separatory funnels frequently and away from the face.

Decontamination and Disposal Plan

Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.

Decontamination Procedures:

  • Personnel Decontamination: In case of skin contact, immediately wash the affected area with plenty of soap and water.[1] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[1] Seek medical attention if irritation persists.[1]

  • Equipment Decontamination: Decontaminate glassware and equipment by rinsing with an appropriate solvent (e.g., ethanol or acetone) followed by washing with soap and water.[10] All rinsate should be collected as hazardous waste.

  • Work Area Decontamination: At the end of each work session, wipe down the work area within the fume hood with a suitable solvent and then with soap and water. Dispose of all cleaning materials as hazardous waste. For nitrosamines, a 1:1 solution of hydrobromic acid and acetic acid has been used for decontamination, and UV light can also degrade them.[11] While this compound is not a nitrosamine, these methods may be considered for robust decontamination protocols, though their efficacy for this specific compound is not established.

Waste Disposal:

  • Chemical Waste: All solid and liquid waste containing this compound must be disposed of as hazardous waste.[12] Do not pour waste down the drain.[1]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers can then be disposed of according to institutional guidelines.

  • PPE Disposal: Contaminated gloves, bench paper, and other disposable materials should be collected in a designated hazardous waste container.

Disposal_Workflow cluster_disposal Waste Disposal Protocol solid_waste Solid Waste (Unused chemical, contaminated consumables) collect Collect in Designated Hazardous Waste Containers solid_waste->collect liquid_waste Liquid Waste (Reaction mixtures, solvent rinses) liquid_waste->collect container_waste Contaminated Containers container_waste->collect start Generate Waste start->solid_waste start->liquid_waste start->container_waste dispose Dispose via Institutional Environmental Health & Safety collect->dispose

Caption: Waste disposal workflow for this compound.

Emergency Procedures

In the event of an emergency, follow these procedures:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][13]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[6][13] Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water.[1] Seek immediate medical attention.[6]

  • Spill: For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

References

  • Georganics. (2011). Safety Data Sheet: 5-METHOXY-2-NITROPHENOL. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitrophenol. Retrieved from [Link]

  • Google Patents. (1967). Process for the manufacture of p-nitrosophenol. US3320324A.
  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • Nitrosamines Exchange Community. (2022). Best practice to decontaminate work area of Nitrosamines. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • ChemIQSoc. (n.d.). Preparation of 4-nitrophenol. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Decontamination. Retrieved from [Link]

  • Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL). (n.d.). Personal protective equipment when handling plant protection products. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methoxyphenol. Retrieved from [Link]

  • Environmental Protection Agency. (2019). Field Equipment Cleaning and Decontamination at the FEC. Retrieved from [Link]

  • Google Patents. (1990). Process for the preparation of nitrophenols. EP0368770A1.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.